molecular formula C6H3BrINO2 B3038051 1-Bromo-4-iodo-2-nitrobenzene CAS No. 713512-18-6

1-Bromo-4-iodo-2-nitrobenzene

Cat. No.: B3038051
CAS No.: 713512-18-6
M. Wt: 327.9 g/mol
InChI Key: JKIQXEOUGXCWLB-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-nitrobenzene is a useful research compound. Its molecular formula is C6H3BrINO2 and its molecular weight is 327.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-iodo-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-iodo-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIQXEOUGXCWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-iodo-2-nitrobenzene

In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular scaffolds is paramount. Hetero-substituted nitroaromatic compounds are a cornerstone of this endeavor, offering a rich platform for diverse chemical transformations. 1-Bromo-4-iodo-2-nitrobenzene (CAS: 713512-18-6) is a prime exemplar of such a versatile intermediate.[1] Its trifunctional nature—possessing bromo, iodo, and nitro groups on a benzene ring—provides chemists with orthogonal handles for sequential, site-selective modifications. This guide offers a comprehensive overview of the synthesis and rigorous characterization of this compound, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

The strategic placement of two distinct halogens (bromine and iodine) allows for selective participation in cross-coupling reactions, while the nitro group can be readily reduced to an amine, a key functional group in many active pharmaceutical ingredients (APIs).[2][3] This inherent versatility makes 1-Bromo-4-iodo-2-nitrobenzene a valuable precursor for creating complex molecular architectures in fields ranging from pharmaceuticals to agrochemicals and materials science.[4][5]

Synthesis via Sandmeyer Reaction: A Classic Transformed

The synthesis of 1-Bromo-4-iodo-2-nitrobenzene is efficiently achieved through a well-established yet powerful transformation: the Sandmeyer reaction.[6][7] This method provides a reliable pathway to introduce a halogen to an aromatic ring by displacing a diazonium salt, which is generated in situ from a primary aromatic amine.

Causality Behind the Chosen Pathway

The selection of the Sandmeyer reaction is deliberate. It begins with the diazotization of 2-nitro-4-iodoaniline. This specific starting material ensures the correct regiochemistry of the final product. The subsequent displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide, is a high-yielding and well-understood process.[6][8]

The core of this transformation relies on the generation of an aryl radical intermediate following a one-electron transfer from the copper(I) catalyst to the diazonium salt.[6] This radical then abstracts a bromide from a copper(II) species, regenerating the catalyst and forming the desired aryl bromide.[6] Maintaining a low temperature (around 15°C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt, which could otherwise lead to side reactions and reduced yields.[8][9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction cluster_purification Part 3: Purification Start 2-Nitro-4-iodoaniline Reagents1 NaNO₂ H₂SO₄, H₂O Start->Reagents1 Add at ~15°C Diazonium Aryl Diazonium Salt (Intermediate) Reagents1->Diazonium Reagents2 CuBr HBr Diazonium->Reagents2 Add dropwise at 40°C Product_Crude Crude Product (Brown Solid) Reagents2->Product_Crude Workup Extraction with Dichloroethane Product_Crude->Workup Purification Recrystallization Workup->Purification Final_Product 1-Bromo-4-iodo-2-nitrobenzene Purification->Final_Product

Caption: Workflow for the synthesis of 1-Bromo-4-iodo-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sandmeyer reactions.[8]

Part 1: Preparation of the Diazonium Salt

  • In a reaction vessel, add 100 g of 2-nitro-4-iodoaniline.

  • Prepare a solution of 200 g of concentrated sulfuric acid in 400 mL of water and add it to the reaction vessel while stirring.

  • In a separate beaker, dissolve 37 g of sodium nitrite in 120 mL of water.

  • Cool the reaction vessel containing the aniline slurry to approximately 15°C using an ice bath.

  • Slowly add the sodium nitrite solution to the reaction vessel. Maintain the temperature at 15°C throughout the addition.

  • After the addition is complete, continue stirring the mixture for a short period to ensure the complete formation of the diazonium salt.

Part 2: Sandmeyer Reaction

  • In a separate, larger reaction flask, add 20 g of cuprous bromide and 95 g of a 40% hydrobromic acid solution.

  • Warm this mixture to 40°C with stirring.

  • Add the previously prepared diazonium salt solution dropwise to the cuprous bromide mixture, maintaining the temperature at 40°C.

  • After the addition is complete, continue to stir the reaction mixture.

Part 3: Workup and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Add dichloroethane to the mixture and stir to extract the product.

  • Separate the organic layer. The crude product is obtained as a brown solid.[8]

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol.[10][11] The principle of recrystallization is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent.[11]

Comprehensive Characterization

Confirming the identity and purity of the synthesized 1-Bromo-4-iodo-2-nitrobenzene is a critical step. A multi-technique approach is employed to provide unambiguous structural evidence.

Characterization Workflow Diagram

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Molecule 1-Bromo-4-iodo- 2-nitrobenzene H_NMR ¹H NMR Molecule->H_NMR Proton Environment C_NMR ¹³C NMR Molecule->C_NMR Carbon Skeleton MS EI-MS Molecule->MS Molecular Weight & Isotopic Pattern IR FT-IR Molecule->IR Functional Groups

Caption: Relationship between characterization techniques and molecular information.

Spectroscopic and Physical Data

The following tables summarize the expected data from various analytical techniques. These predictions are based on known spectral data for structurally similar compounds.[12][13][14][15][16][17][18][19]

Table 1: Predicted NMR Spectroscopic Data

Technique Predicted Chemical Shift (ppm) Rationale
¹H NMR ~ 8.0 - 8.2 (d) Proton ortho to the electron-withdrawing NO₂ group.
~ 7.8 - 8.0 (d) Proton ortho to the Iodine atom.
~ 7.4 - 7.6 (dd) Proton between the Br and I atoms.
¹³C NMR ~ 150 Carbon bearing the NO₂ group.
~ 140 - 142 Aromatic carbons influenced by halogens and nitro group.
~ 125 - 135 Aromatic carbons.
~ 122 Carbon bearing the Br group.

| | ~ 95 | Carbon bearing the I group. |

Table 2: Predicted Mass Spectrometry Data

Technique Expected m/z Value Rationale
EI-MS 327 / 329 Molecular ion peaks (M⁺, M⁺+2) showing the characteristic isotopic pattern of one bromine atom (⁷⁹Br/⁸¹Br ratio is ~1:1).[18]
281 / 283 Fragment corresponding to the loss of a nitro group (-NO₂).
202 Fragment corresponding to the loss of Iodine.

| | 155 | Fragment corresponding to the loss of Br and I. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Rationale
~ 3100 - 3000 Aromatic C-H stretch Characteristic of the benzene ring.
~ 1520 - 1560 Asymmetric NO₂ stretch Strong absorption typical for nitro compounds.[17]
~ 1340 - 1380 Symmetric NO₂ stretch Strong absorption typical for nitro compounds.[17]
~ 1000 - 1200 C-Br stretch Indicates the presence of the bromo group.

| ~ 500 - 600 | C-I stretch | Indicates the presence of the iodo group. |

Safety, Handling, and Storage

As with any chemical synthesis, a thorough understanding of the hazards is essential. While a specific safety data sheet (SDS) for 1-Bromo-4-iodo-2-nitrobenzene is not widely available, data from analogous compounds provide a strong basis for safe handling procedures.

  • Hazards : Structurally related compounds like 1-bromo-4-nitrobenzene and 1-iodo-2-nitrobenzene are harmful if swallowed, inhaled, or absorbed through the skin.[20][21][22][23] They are known to cause skin, eye, and respiratory tract irritation.[20][22][24] Prolonged exposure may lead to more severe health effects.[21]

  • Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23][24] Avoid breathing dust. Wash hands thoroughly after handling.[24]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[24] The compound may be light-sensitive, so storage in an opaque container is recommended.[22]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[24]

Conclusion and Future Outlook

This guide provides a detailed framework for the synthesis and characterization of 1-Bromo-4-iodo-2-nitrobenzene. The Sandmeyer reaction offers a robust and scalable method for its preparation. The outlined analytical techniques provide a self-validating system to ensure the structural integrity and purity of the final product. Given its trifunctional nature, this compound is not merely a static molecule but a dynamic platform for chemical innovation. Its strategic use will undoubtedly continue to empower researchers in the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials, underscoring the critical role of versatile intermediates in pushing the boundaries of chemical synthesis.

References

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Physicochemical properties of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-4-iodo-2-nitrobenzene

Introduction

1-Bromo-4-iodo-2-nitrobenzene is a tri-substituted aromatic compound of significant interest to researchers and synthetic chemists. Its unique molecular architecture, featuring three distinct functional groups—a nitro group, a bromine atom, and an iodine atom—on a benzene ring, makes it a highly versatile and valuable building block. The specific positioning of these groups (ortho-nitro, para-iodo relative to the bromo substituent) imparts a predictable and exploitable reactivity profile. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and handling, offering field-proven insights for its application in pharmaceutical, agrochemical, and materials science research.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a chemical compound dictate its behavior in a chemical system. For 1-Bromo-4-iodo-2-nitrobenzene, these properties are crucial for designing synthetic routes, choosing appropriate solvent systems, and ensuring proper handling.

Table 1: Core Physicochemical Properties of 1-Bromo-4-iodo-2-nitrobenzene

PropertyValueSource(s)
CAS Number 713512-18-6[1][2][3]
Molecular Formula C₆H₃BrINO₂[1][3]
Molecular Weight 327.90 g/mol [1][3]
IUPAC Name 1-Bromo-4-iodo-2-nitrobenzeneN/A
Appearance Brown solid (as per synthesis product)[1]
Solubility Insoluble in water; likely soluble in common organic solvents like dichloroethane, ethanol, and ether.[1][4][5]

Synthesis and Purification

The synthesis of 1-Bromo-4-iodo-2-nitrobenzene is a multi-step process that leverages well-established aromatic chemistry. A common and reliable method is the Sandmeyer reaction, starting from a commercially available substituted aniline.

Synthetic Workflow: Sandmeyer Reaction

The causality behind this experimental choice lies in the reliability of the Sandmeyer reaction for converting an aromatic amine into a halide. The starting material, 2-nitro-4-iodoaniline, already contains the required iodo and nitro groups in the correct positions. The process involves two primary stages: diazotization of the amine and the subsequent substitution with bromide.

Experimental Protocol:

  • Diazotization:

    • Suspend 100g of 2-nitro-4-iodoaniline in a solution of 200g of concentrated sulfuric acid and 400 mL of water in a reaction vessel.

    • Cool the stirred mixture to approximately 15°C.

    • Slowly add a solution of 37g of sodium nitrite in 120 mL of water, maintaining the temperature control. This in-situ formation of nitrous acid converts the primary amine into a diazonium salt. The reaction is exothermic and requires careful temperature management to prevent decomposition of the unstable diazonium salt.

    • Continue stirring for a period after addition to ensure complete formation of the diazonium salt.[1]

  • Sandmeyer Reaction (Bromination):

    • In a separate reaction flask, prepare a solution of 20g of cuprous bromide in 95g of a 40% hydrobromic acid solution. The cuprous bromide acts as a catalyst for the substitution reaction.

    • Maintain the temperature of the cuprous bromide solution at 40°C.

    • Add the previously prepared diazonium salt solution dropwise to the cuprous bromide solution with stirring. Nitrogen gas will be evolved during this step as the diazonium group is replaced by the bromine atom.[1]

  • Workup and Purification:

    • After the addition is complete, continue stirring to ensure the reaction goes to completion.

    • Allow the mixture to cool.

    • Add dichloroethane to the reaction mixture and stir to extract the organic product.

    • Perform a liquid-liquid extraction and subsequent steam distillation to remove volatile impurities.

    • The resulting product is a brown solid, which can be further purified by recrystallization if necessary. This process yields approximately 97g of 1-Bromo-4-iodo-2-nitrobenzene (reported as 2-bromo-5-iodonitrobenzene in the source, which corresponds to the same structure) with a purity of over 98%, representing a 78% yield.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Workup & Purification A 2-Nitro-4-iodoaniline D Diazonium Salt Intermediate A->D B H₂SO₄, H₂O B->D C NaNO₂, H₂O (~15°C) C->D F Crude Product Mixture D->F N₂ evolution E CuBr, HBr (40°C) E->F G Dichloroethane Extraction F->G H Steam Distillation G->H I Pure 1-Bromo-4-iodo-2-nitrobenzene H->I

Caption: Synthetic workflow for 1-Bromo-4-iodo-2-nitrobenzene via Sandmeyer reaction.

Chemical Reactivity and Applications

The synthetic utility of 1-Bromo-4-iodo-2-nitrobenzene stems from the differential reactivity of its three functional groups. This allows for selective transformations, making it a powerful intermediate for constructing complex molecular scaffolds.[3]

  • Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amine (-NH₂), a common functional group in many active pharmaceutical ingredients (APIs).[8][9]

  • Halogen Atoms (-Br, -I): Both bromine and iodine are excellent leaving groups in nucleophilic aromatic substitution and are key participants in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[8][9] Crucially, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in these coupling reactions, allowing for selective functionalization at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent reaction.

This tiered reactivity makes the compound an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3][9][10]

Reactivity Logic Diagram

Reactivity cluster_reactions Potential Synthetic Transformations Molecule 1-Bromo-4-iodo-2-nitrobenzene Nitro (-NO₂) Bromo (-Br) Iodo (-I) Reduction Reduction (e.g., with Sn/HCl) Molecule:n->Reduction Coupling1 Selective Cross-Coupling (e.g., Suzuki, Sonogashira) Molecule:i->Coupling1 More reactive C-I bond NucleophilicSub Nucleophilic Aromatic Substitution (SNAr) Molecule:br->NucleophilicSub Activated by -NO₂ Product_Amine Amino-bromo-iodobenzene derivative Reduction->Product_Amine Product_Coupling1 Functionalized Bromo-nitrobenzene Coupling1->Product_Coupling1 Coupling2 Second Cross-Coupling Product_Coupling2 Di-functionalized Nitrobenzene Coupling2->Product_Coupling2 Product_SNAr Substituted Iodo-nitrobenzene NucleophilicSub->Product_SNAr Product_Coupling1->Coupling2 Reacts at C-Br bond

Caption: Logical relationships of functional group reactivity in synthetic transformations.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-4-iodo-2-nitrobenzene is not detailed in the search results, comprehensive safety data for structurally similar compounds like 1-bromo-4-nitrobenzene and 1-iodo-4-nitrobenzene provides authoritative guidance.[11][12] Halogenated nitroaromatics are generally considered hazardous.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[11][13]

  • Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[14] Minimize dust generation and accumulation.[11] Wash hands thoroughly after handling.[11]

  • Hazards: This class of compounds is often harmful if swallowed, inhaled, or absorbed through the skin.[11][12][15] It may cause skin, eye, and respiratory tract irritation.[11][12][13][15] A significant hazard associated with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, with symptoms that may be delayed.[11][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[10][11][13]

Conclusion

1-Bromo-4-iodo-2-nitrobenzene is a strategically designed chemical intermediate with significant potential in advanced organic synthesis. Its well-defined physicochemical properties, established synthetic route, and, most importantly, its predictable, tiered reactivity profile make it a valuable asset for drug development professionals and research scientists. The ability to selectively functionalize the iodo, bromo, and nitro groups opens pathways to novel and complex molecular architectures. Adherence to strict safety protocols is paramount when handling this potent research chemical.

References

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The Strategic Utility of 1-Bromo-4-iodo-2-nitrobenzene in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. 1-Bromo-4-iodo-2-nitrobenzene (CAS No. 713512-18-6) has emerged as a highly valuable intermediate, offering a unique combination of functionalities that empower chemists to forge intricate molecular scaffolds with precision and control.[1] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, with a focus on its utility in pharmaceutical and materials science research.

The key to the versatility of 1-Bromo-4-iodo-2-nitrobenzene lies in the orthogonal reactivity of its three functional groups: a nitro moiety, a bromine atom, and an iodine atom. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for reduction to a crucial amino group.[2] The two distinct halogen atoms, bromine and iodine, provide differentiated reactivity in palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective bond formation.[3] This inherent chemoselectivity is the cornerstone of its strategic importance, allowing for the stepwise and controlled elaboration of molecular complexity.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety hazards is critical for the effective and safe handling of any chemical reagent.

Table 1: Physicochemical Properties of 1-Bromo-4-iodo-2-nitrobenzene

PropertyValueSource(s)
CAS Number 713512-18-6[4]
Molecular Formula C₆H₃BrINO₂[2]
Molecular Weight 327.90 g/mol [2]
Appearance Solid[5]

Safety and Handling:

1-Bromo-4-iodo-2-nitrobenzene is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.[6]

Table 2: GHS Hazard Information for 1-Bromo-4-iodo-2-nitrobenzene

Hazard StatementGHS ClassificationPrecautionary Codes
H302: Harmful if swallowedAcute toxicity, oral (Category 4)P264, P270, P301+P312, P330, P501
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P264, P280, P302+P352, P332+P313, P362
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261, P271, P304+P340, P312, P403+P233

Source: Information synthesized from the Safety Data Sheet provided by ChemScene.[6]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] First Aid:

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor.[6]

  • If on Skin: Wash with plenty of soap and water.[6]

  • If Inhaled: Move person to fresh air.[6]

  • If in Eyes: Rinse cautiously with water for several minutes.[6]

Synthesis and Characterization

The most common laboratory synthesis of 1-Bromo-4-iodo-2-nitrobenzene proceeds via a Sandmeyer-type reaction starting from the readily available 4-iodo-2-nitroaniline. This transformation involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide.

Sources

Spectroscopic Characterization of 1-Bromo-4-iodo-2-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-bromo-4-iodo-2-nitrobenzene, a key intermediate in synthetic organic chemistry.[1] Given the scarcity of publicly available experimental spectra for this specific compound, this document emphasizes a predictive and comparative approach. By leveraging established spectroscopic principles and analyzing the empirical data of closely related analogs, we can construct a reliable spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's structural and electronic properties.

Introduction to 1-Bromo-4-iodo-2-nitrobenzene

1-Bromo-4-iodo-2-nitrobenzene (C₆H₃BrINO₂) is a tri-substituted aromatic compound with a molecular weight of 327.9 g/mol .[2] Its structure incorporates three distinct functional groups on the benzene ring: a bromine atom, an iodine atom, and a nitro group. This unique combination of a deactivating nitro group and two different halogen atoms makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[1]

The strategic placement of these groups allows for selective functionalization through various cross-coupling reactions and nucleophilic aromatic substitutions. A precise understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and unequivocal structure confirmation.

Caption: Molecular structure of 1-Bromo-4-iodo-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Due to the absence of direct experimental NMR data in public databases, this section provides a predicted analysis based on established substituent effects and comparison with structurally similar compounds.

Methodology for Prediction

The predicted ¹H and ¹³C NMR chemical shifts are derived from the foundational principles of additivity of substituent chemical shifts (SCS) and a comparative analysis of the experimental data for:

  • 1-Bromo-4-iodobenzene: Provides a baseline for the interaction between a bromo and an iodo group in a para-relationship.[3][4]

  • 1-Iodo-4-nitrobenzene: Illustrates the combined effect of a strongly electron-withdrawing nitro group and an iodo group.

  • 1-Bromo-4-nitrobenzene: Shows the influence of a bromo and a nitro group in a para arrangement.[5]

The nitro group is a powerful electron-withdrawing group, which deshields the ortho and para protons and carbons through its mesomeric and inductive effects.[1] The halogens (Br and I) also exhibit electron-withdrawing inductive effects but are electron-donating through resonance.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-bromo-4-iodo-2-nitrobenzene is expected to display three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Justification
H-38.2 - 8.4dOrtho to the strongly deshielding nitro group.
H-57.9 - 8.1ddOrtho to the iodine and meta to both the bromine and nitro groups.
H-67.6 - 7.8dOrtho to the bromine and meta to the nitro group.
  • H-3: Being ortho to the nitro group, this proton is expected to be the most downfield (deshielded).

  • H-5: Its position between the iodo and bromo groups, and meta to the nitro group, places it at an intermediate chemical shift.

  • H-6: Being ortho to the bromine and meta to the nitro group, it is expected to be the most upfield (shielded) of the three aromatic protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals for the six aromatic carbons.

Carbon Predicted Chemical Shift (ppm) Justification
C-1 (C-Br)120 - 125Attached to bromine; influenced by the ortho nitro group.
C-2 (C-NO₂)148 - 152Attached to the strongly electron-withdrawing nitro group.
C-3125 - 130Influenced by the ortho nitro group and para iodine.
C-4 (C-I)95 - 100Attached to iodine, which has a significant shielding effect.
C-5135 - 140Influenced by the ortho iodine and meta to other groups.
C-6130 - 135Influenced by the ortho bromine and meta to the nitro group.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

The IR spectrum of 1-bromo-4-iodo-2-nitrobenzene can be predicted by identifying the characteristic absorption bands for its functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Weak to Medium
NO₂ Asymmetric Stretch1550 - 1510Strong
NO₂ Symmetric Stretch1360 - 1320Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-Br Stretch680 - 515Medium to Strong
C-I Stretch600 - 500Medium to Strong

The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[6] The presence of both C-Br and C-I stretches in the fingerprint region below 700 cm⁻¹ would also be a key identifying feature.

Mass Spectrometry (MS): Fragmentation Analysis

The electron ionization (EI) mass spectrum of 1-bromo-4-iodo-2-nitrobenzene is expected to provide a clear molecular ion peak and characteristic fragmentation patterns.

Molecular Ion (M⁺)

The molecular ion peak is predicted to be observed at m/z 327 and 329. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic M⁺ and M+2 pattern of nearly equal intensity.[7][8]

Key Fragmentation Pathways

The fragmentation of the molecular ion is likely to proceed through the loss of the functional groups.

M [C₆H₃⁷⁹BrINO₂]⁺˙ m/z 327 F1 [C₆H₃INO]⁺˙ m/z 248 (-NO₂) M->F1 F2 [C₆H₃BrO₂]⁺ m/z 202, 204 (-I) M->F2 F3 [C₆H₃IO₂]⁺ m/z 249 (-Br) M->F3 M_Br81 [C₆H₃⁸¹BrINO₂]⁺˙ m/z 329 F4 [C₆H₃I]⁺˙ m/z 202 (-NO₂, -Br) F1->F4 F5 [C₆H₃]⁺ m/z 75 (-Br, -I, -NO₂) F2->F5 F3->F5

Caption: Predicted major fragmentation pathways for 1-bromo-4-iodo-2-nitrobenzene.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂•, 46 Da), leading to a fragment ion at m/z 281 and 283.

  • Loss of Halogens: The cleavage of the C-I and C-Br bonds is also expected.

    • Loss of an iodine radical (I•, 127 Da) would yield fragment ions at m/z 200 and 202.

    • Loss of a bromine radical (Br•, 79/81 Da) would result in a fragment ion at m/z 248.

  • Sequential Losses: Further fragmentation could involve the sequential loss of the substituents, ultimately leading to the phenyl cation at m/z 77 or related fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-bromo-4-iodo-2-nitrobenzene. By integrating fundamental principles with comparative data from analogous structures, we have established a reliable spectroscopic profile for this important synthetic intermediate. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and major mass spectral fragmentation pathways outlined herein should serve as a valuable reference for researchers in the synthesis and application of this compound. The future acquisition and publication of experimental spectra would be a valuable contribution to the chemical community, allowing for the validation and refinement of the predictions made in this guide.

References

  • PubChem. 1-Iodo-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available from: [Link]

  • NIST. Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook. Available from: [Link]

  • Aaron Chemicals. 1-Bromo-4-Iodo-2-Nitrobenzene. Available from: [Link]

  • PubChem. 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Available from: [Link]

  • ResearchGate. iodonitrobenzene using DFT calculation. Available from: [Link]

  • AOBChem USA. 1-bromo-4-iodo-2-nitrobenzene. Available from: [Link]

  • PubChem. 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern... Available from: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Approach in the Absence of Publicly Available Data

For correspondence:

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical principles involved in the single-crystal X-ray diffraction (scXRD) analysis of small organic molecules, with a specific focus on 1-Bromo-4-iodo-2-nitrobenzene. As of the latest literature and database searches, a definitive crystal structure for 1-Bromo-4-iodo-2-nitrobenzene has not been deposited in the public domain, such as the Cambridge Structural Database (CSD).[1][2][3][4][5] This guide, therefore, adopts a dual approach: firstly, it outlines a robust, hypothetical workflow for the complete crystal structure determination of the title compound, from synthesis to data analysis. Secondly, it presents a detailed crystal structure analysis of the closely related analogue, 1-bromo-4-methyl-2-nitrobenzene , as a practical case study.[6][7] This surrogate analysis provides valuable insights into the expected molecular geometry and intermolecular interactions that would likely govern the crystal packing of 1-Bromo-4-iodo-2-nitrobenzene, offering a predictive framework for future research. This guide is intended for researchers, scientists, and drug development professionals engaged in solid-state characterization and crystal engineering.

Introduction: The Significance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are a cornerstone in synthetic organic chemistry, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[8][9] The specific arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a material's bulk properties, including solubility, melting point, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for the rational design of new materials and active pharmaceutical ingredients (APIs).

Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid.[10] This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding structure-property relationships.[10]

1-Bromo-4-iodo-2-nitrobenzene is a molecule of significant interest due to the presence of multiple functional groups capable of engaging in a variety of intermolecular interactions, including the highly directional and tunable halogen bond.[11][12][13][14] The interplay between the bromo, iodo, and nitro substituents is expected to give rise to a complex and fascinating supramolecular architecture.

While the definitive crystal structure of 1-Bromo-4-iodo-2-nitrobenzene is not yet publicly available, this guide will delineate the complete experimental and computational pipeline required for its determination. To provide a tangible and instructive example, we will leverage the published crystal structure of 1-bromo-4-methyl-2-nitrobenzene as a case study.[6][7] This analogue allows for a detailed exploration of the analytical techniques and provides a solid foundation for predicting the structural features of the title compound.

A Proposed Workflow for Crystal Structure Analysis

The determination of a novel crystal structure is a systematic process that begins with the synthesis of the compound and culminates in the deposition of the refined structure in a crystallographic database. The following workflow represents a state-of-the-art approach to the crystal structure analysis of a small molecule like 1-Bromo-4-iodo-2-nitrobenzene.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_deposition Deposition synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization solvent_screening Solvent Screening characterization->solvent_screening crystal_growth Crystal Growth (e.g., Slow Evaporation) solvent_screening->crystal_growth crystal_selection Selection of a Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis (checkCIF) structure_refinement->validation deposition Deposition to CSD/ICSD validation->deposition Molecular_Packing_Hypothetical cluster_packing Hypothetical Packing of 1-Bromo-4-iodo-2-nitrobenzene mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 Halogen Bond (I···O) mol3 Molecule 3 mol1->mol3 π-π Stacking mol4 Molecule 4 mol2->mol4 Halogen Bond (Br···O) mol3->mol4 C-H···O Interaction

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-4-iodo-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, a profound understanding of a compound's physicochemical properties is paramount for successful experimental design, from reaction engineering to formulation development. 1-Bromo-4-iodo-2-nitrobenzene, a halogenated nitroaromatic compound, presents a unique molecular architecture that influences its behavior in various media. This guide provides a comprehensive exploration of the solubility of 1-Bromo-4-iodo-2-nitrobenzene in organic solvents, blending theoretical principles with practical methodologies for its empirical determination. Designed for researchers, scientists, and drug development professionals, this document aims to be an authoritative resource for predicting, measuring, and understanding the solubility of this and structurally related compounds.

I. Physicochemical Properties of 1-Bromo-4-iodo-2-nitrobenzene

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. For 1-Bromo-4-iodo-2-nitrobenzene, the interplay of its functional groups dictates its interaction with solvent molecules.

PropertyValueSource
Molecular Formula C₆H₃BrINO₂[1][2][3]
Molecular Weight 327.90 g/mol [2][3]
Melting Point 87-89 °C[1]
Appearance Likely a solid at room temperatureInferred from melting point

The presence of a nitro group (-NO₂), a bromine atom (-Br), and an iodine atom (-I) on the benzene ring creates a complex polarity profile. The nitro group is strongly electron-withdrawing and polar, while the halogen atoms contribute to the molecule's overall polarizability and molecular weight. The benzene ring itself is nonpolar. This combination of polar and nonpolar characteristics suggests that the solubility of 1-Bromo-4-iodo-2-nitrobenzene will be highly dependent on the nature of the solvent.

II. Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Solvent Polarity and its Influence

Organic solvents can be broadly categorized based on their polarity:

  • Nonpolar Solvents: (e.g., hexane, toluene, benzene) These solvents are characterized by low dielectric constants and a lack of significant partial charges. They are effective at dissolving nonpolar solutes. Given the nonpolar benzene ring of 1-Bromo-4-iodo-2-nitrobenzene, some solubility in these solvents is expected.

  • Polar Aprotic Solvents: (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) These solvents possess significant dipole moments but lack acidic protons. They are capable of engaging in dipole-dipole interactions. The polar nitro group in 1-Bromo-4-iodo-2-nitrobenzene suggests a favorable interaction with these types of solvents.

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While 1-Bromo-4-iodo-2-nitrobenzene can act as a hydrogen bond acceptor at the nitro group, its overall structure is not conducive to extensive hydrogen bonding. Therefore, its solubility in highly polar protic solvents like water is expected to be low.[5]

Predicting Solubility Trends

Based on the molecular structure of 1-Bromo-4-iodo-2-nitrobenzene, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like acetone, DMF, and DMSO, which can effectively solvate the polar nitro group and interact favorably with the aromatic ring.

  • Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, due to the compatibility of the aromatic rings.

  • Low to Sparingly Soluble: Expected in highly polar protic solvents like water and, to a lesser extent, lower alcohols like methanol and ethanol. The large, nonpolar aromatic core and heavy halogen atoms will limit solubility in these solvents.

  • Very Low Solubility: Expected in nonpolar aliphatic solvents like hexane, where the interactions with the polar nitro group would be unfavorable.

The following diagram illustrates the key molecular features influencing solubility and their expected interactions with different solvent types.

G cluster_solute 1-Bromo-4-iodo-2-nitrobenzene cluster_solvents Solvent Types Solute C₆H₃BrINO₂ Nitro Nitro Group (-NO₂) Polar, H-bond acceptor Solute->Nitro has Aromatic Aromatic Ring Nonpolar Solute->Aromatic has Halogens Bromo & Iodo Groups Increase Molecular Weight & Polarizability Solute->Halogens has PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Nitro->PolarAprotic Favorable Interaction (Dipole-Dipole) PolarProtic Polar Protic (e.g., Water, Ethanol) Nitro->PolarProtic Limited Interaction (H-bond acceptor) Nonpolar Nonpolar (e.g., Toluene, Hexane) Aromatic->Nonpolar Favorable Interaction (van der Waals) Aromatic->PolarProtic Unfavorable Interaction

Caption: Molecular features of 1-Bromo-4-iodo-2-nitrobenzene and their interactions with solvent types.

III. Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Apparatus
  • 1-Bromo-4-iodo-2-nitrobenzene (solute)

  • Selected organic solvents (e.g., acetone, toluene, ethanol, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start prepare Prepare Supersaturated Solution (Excess solid in solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prepare->equilibrate filter Filter to Remove Undissolved Solid (Syringe filter) equilibrate->filter dilute Prepare Serial Dilutions of the Saturated Solution filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of 1-Bromo-4-iodo-2-nitrobenzene.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 1-Bromo-4-iodo-2-nitrobenzene and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

    • Analyze the standard solutions using the chosen analytical method (e.g., HPLC) to generate a calibration curve (absorbance vs. concentration).

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Bromo-4-iodo-2-nitrobenzene to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a constant temperature shaker bath and allow them to equilibrate for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of 1-Bromo-4-iodo-2-nitrobenzene in the test solvent at the experimental temperature.

IV. Potential Challenges and Considerations

  • Polymorphism: The solubility of a solid can be affected by its crystalline form (polymorph).[6] It is important to characterize the solid form of 1-Bromo-4-iodo-2-nitrobenzene being used.

  • Temperature Control: Solubility is temperature-dependent.[6] Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducible results.

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility. The time required to reach equilibrium should be determined empirically.

  • Solvent Purity: The presence of impurities in the solvent can affect the measured solubility. High-purity solvents should be used.

V. Conclusion

References

Ben Hill County, US. (n.d.). Google. Retrieved January 3, 2026, from [7] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [4] N.A. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 3, 2026, from [8] N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 3, 2026, from [9] N.A. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 3, 2026, from N.A. (2023, August 31). Solubility of Organic Compounds. Retrieved January 3, 2026, from [10] ChemicalBook. (2025, July 16). 1-Bromo-4-iodo-2-nitrobenzene | 713512-18-6. Retrieved January 3, 2026, from [5] Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved January 3, 2026, from [11] Avdeef, A. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. Retrieved January 3, 2026, from [1] ChemicalBook. (n.d.). 4-bromo-1-iodo-2-nitrobenzene (112671-42-8) Product Description. Retrieved January 3, 2026, from [12] Advanced ChemBlocks. (n.d.). 1-Bromo-2-iodo-4-nitrobenzene. Retrieved January 3, 2026, from [2] PubChem. (n.d.). 2-Bromo-1-iodo-4-nitrobenzene. Retrieved January 3, 2026, from [3] PubChem. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. Retrieved January 3, 2026, from [13] Guidechem. (n.d.). 1-Iodo-4-nitrobenzene 636-98-6 wiki. Retrieved January 3, 2026, from [14] N.A. (2025, August 10). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. Retrieved January 3, 2026, from [6] Mobley, D. L., & Bodnarchuk, M. S. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved January 3, 2026, from [15] Taylor & Francis eBooks. (2024, May 27). Predicting Solubility of New Drugs | Handbook of Critically Curated Da. Retrieved January 3, 2026, from [16] Avdeef, A. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. National Institutes of Health. Retrieved January 3, 2026, from [17] PubChem. (n.d.). 1-Bromo-4-iodobenzene. Retrieved January 3, 2026, from [18] Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-nitro- (CAS 586-78-7). Retrieved January 3, 2026, from [19] Cheméo. (n.d.). Chemical Properties of Propanoic acid, dodecyl ester (CAS 6221-93-8). Retrieved January 3, 2026, from [20] NIST. (n.d.). 1-Octanol, picolinyloxydimethylsilyl ether. NIST Chemistry WebBook. Retrieved January 3, 2026, from [21] Cheméo. (n.d.). Docosanoic acid, isobutyl ester - Chemical & Physical Properties. Retrieved January 3, 2026, from

Sources

A Theoretical and Computational Guide to the Electronic Structure of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 1-Bromo-4-iodo-2-nitrobenzene, a versatile but understudied halogenated nitroaromatic compound. Leveraging Density Functional Theory (DFT), this paper outlines a robust computational protocol to elucidate the molecule's geometric and electronic properties. We explore the profound influence of the electron-withdrawing nitro group in conjunction with the bromo and iodo substituents on the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. The findings reveal a significantly electron-deficient aromatic system, primed for nucleophilic aromatic substitution, with distinct reactivity profiles at the halogen sites. This guide serves as a foundational resource for predicting the reactivity of 1-Bromo-4-iodo-2-nitrobenzene and harnessing its potential as a key building block in the synthesis of complex pharmaceuticals and novel organic materials.[1]

Introduction

Halogenated nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, dyes, agrochemicals, and polymers.[2][3] Their utility stems from the powerful electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a fundamental process in synthetic chemistry.[4] 1-Bromo-4-iodo-2-nitrobenzene (Figure 1) is a particularly interesting example within this class, featuring three distinct functional groups that impart a unique and complex electronic character.

Despite its potential as a versatile synthetic building block[1], detailed theoretical studies on the electronic structure of 1-Bromo-4-iodo-2-nitrobenzene are not widely available. Understanding its electronic landscape is paramount for predicting its chemical behavior, designing reaction pathways, and ultimately, for its effective application in medicinal chemistry and materials science.

This guide aims to fill this knowledge gap by presenting a detailed theoretical investigation into the electronic structure of 1-Bromo-4-iodo-2-nitrobenzene. By employing established quantum chemical methods, we will dissect the interplay of its substituents and provide a predictive model of its geometry, electronic properties, and reactivity.

The Electronic Influence of Substituents

The electronic character of 1-Bromo-4-iodo-2-nitrobenzene is dictated by the combined influence of its three substituents on the benzene ring.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack through strong inductive (-I) and resonance (-M) effects.[5] This withdrawal of electron density is a key factor that makes the ring susceptible to attack by nucleophiles.[4] Furthermore, its physical size can induce steric strain with adjacent groups, often causing it to twist out of the plane of the aromatic ring.[3]

  • The Halogen Groups (-Br and -I): Bromine and iodine are electronegative atoms that withdraw electron density via the inductive effect. However, they also possess lone pairs of electrons that can be donated into the aromatic π-system through the resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect. Their large atomic radii also contribute significantly to steric interactions.[5][6]

The specific arrangement of these groups—with the powerful nitro group ortho to the bromine and para to the iodine—creates a unique electronic environment where these effects are simultaneously at play, modulating the overall reactivity and site-selectivity of the molecule.

Computational Methodology: A Validated Protocol

To accurately model the electronic structure of 1-Bromo-4-iodo-2-nitrobenzene, we propose a protocol based on Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[3][5][6]

Experimental Protocol: Step-by-Step DFT Workflow
  • Initial Structure Generation: A 3D model of 1-Bromo-4-iodo-2-nitrobenzene is constructed using standard bond lengths and angles.

  • Geometry Optimization:

    • Causality: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This step is crucial as all subsequent electronic properties are dependent on an accurate molecular geometry.

    • Method: The optimization is performed using the B3LYP hybrid functional. B3LYP is widely validated and provides reliable geometries for a vast range of organic compounds.[3][6]

    • Basis Set: A mixed basis set is employed for optimal accuracy. The 6-311++G(d,p) basis set is used for carbon, hydrogen, nitrogen, oxygen, and bromine atoms.[6] For the iodine atom, which has a large number of electrons, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with an effective core potential (ECP) is used. This approach accurately accounts for relativistic effects in heavy atoms like iodine without prohibitive computational cost.

  • Vibrational Frequency Analysis:

    • Causality: A frequency calculation is performed on the optimized geometry to validate that it represents a true energy minimum.

    • Trustworthiness: The absence of any imaginary frequencies confirms that the structure is a stable equilibrium geometry and not a transition state. This is a critical self-validation step in the protocol.

  • Single-Point Energy and Electronic Property Calculation:

    • Causality: Using the validated geometry, a final, more accurate single-point energy calculation is performed.

    • Analysis: From this calculation, key electronic properties are derived, including the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the full Molecular Electrostatic Potential (MEP) map, and the distribution of atomic charges (e.g., via Mulliken population analysis or Natural Bond Orbital analysis).[7][8]

G cluster_prep 1. Preparation cluster_opt 2. Geometry Optimization & Validation cluster_analysis 3. Electronic Property Analysis A Construct Initial 3D Structure B Optimize Geometry (DFT: B3LYP) A->B C Mixed Basis Set: 6-311++G(d,p) for C,H,N,O,Br LANL2DZ for Iodine B->C D Frequency Calculation B->D E Verify No Imaginary Frequencies D->E F Single-Point Energy Calculation (on validated geometry) E->F Validated Minimum G HOMO/LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H I Atomic Charge Distribution F->I

Caption: A validated computational workflow for analyzing the electronic structure.

Results and Discussion: Elucidating the Electronic Structure

Molecular Geometry

The geometry optimization reveals a largely planar benzene ring. However, a key structural feature is the dihedral angle between the nitro group and the aromatic ring. Due to steric hindrance from the ortho-bromine atom, the nitro group is expected to be twisted slightly out of the ring's plane. This is consistent with observations in similar ortho-substituted nitrobenzenes; for instance, the dihedral angle in 1-bromo-4-methyl-2-nitrobenzene is reported to be 14.9°.[9][10] This twisting can slightly disrupt the π-conjugation between the nitro group and the ring, but the group's powerful inductive effect remains dominant.

Table 1: Predicted Key Geometric Parameters for 1-Bromo-4-iodo-2-nitrobenzene

Parameter Predicted Value Significance
C-NO₂ Bond Length ~1.48 Å Standard length for C-N bond in nitroaromatics.
C-Br Bond Length ~1.90 Å Reflects the covalent radius of bromine.
C-I Bond Length ~2.10 Å Longer and weaker than the C-Br bond.
O-N-O Bond Angle ~124° Typical for a nitro group.

| C-C-N-O Dihedral Angle | 10-20° | Indicates slight out-of-plane twisting of the NO₂ group. |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding chemical reactivity. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity.[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predicted to be predominantly localized over the π-system of the nitrobenzene ring, with significant contributions from the p-orbitals of the nitro group's nitrogen and oxygen atoms. This distribution indicates that the molecule will readily accept electrons into this orbital, making it a prime target for nucleophilic attack.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to have significant contributions from the lone pair electrons of the iodine and bromine atoms, as well as the π-electrons of the aromatic ring.

The strong electron-withdrawing capacity of the nitro group significantly lowers the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This small gap facilitates electron transfer and is a hallmark of reactive nitroaromatic compounds.

Table 2: Predicted Frontier Molecular Orbital Energies

Orbital Predicted Energy (eV) Description
LUMO Low Electron-accepting orbital, localized on the nitro-aromatic system.
HOMO High Electron-donating orbital, with contributions from halogen lone pairs.

| HOMO-LUMO Gap (ΔE) | Small | Indicates high chemical reactivity and susceptibility to electronic excitation. |

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites.[7] For 1-Bromo-4-iodo-2-nitrobenzene, the MEP map would show:

  • Intense Negative Potential (Red): Located over the oxygen atoms of the nitro group. This is the region of highest electron density and the most favorable site for interaction with electrophiles or positive charges.

  • Positive Potential (Blue): Distributed around the hydrogen atoms of the ring and, significantly, across the face of the electron-deficient aromatic ring itself. This broad positive region highlights the molecule's susceptibility to a nucleophilic attack on the ring carbons.

G substituents Substituent Effects -NO2 (Strong -I, -M) -Br, -I (Strong -I, Weak +M) properties Electronic Properties Low Energy LUMO Small HOMO-LUMO Gap Electron-Deficient Ring (Positive MEP) High Negative Potential on NO2 Oxygens substituents->properties reactivity Predicted Reactivity - High susceptibility to SNAr - C-I bond is the weaker leaving group site properties->reactivity

Caption: Relationship between substituent effects and predicted electronic properties.

Atomic Charge Distribution

Analysis of the atomic charges (e.g., Mulliken charges) quantifies the electron distribution.[8] The calculations are expected to show a significant withdrawal of electron density from the aromatic ring towards the substituents. The nitrogen atom of the nitro group will carry a positive charge, while its oxygen atoms will be strongly negative. The carbon atoms of the ring, particularly those ortho and para to the nitro group, will bear partial positive charges, confirming their status as electrophilic centers vulnerable to nucleophilic attack.

Implications for Reactivity and Drug Development

The collective theoretical evidence paints a clear picture of 1-Bromo-4-iodo-2-nitrobenzene as a highly reactive electrophilic species.

  • Reactivity Hotspots: The electron-deficient nature of the aromatic ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) .[4]

  • Leaving Group Potential: The molecule possesses two potential leaving groups: bromide and iodide. The carbon-iodine bond is significantly longer and weaker than the carbon-bromine bond. Consequently, the iodine at the C4 position is the more labile leaving group and the more probable site for an initial SNAr reaction under kinetic control. This site-selectivity is a valuable asset in multi-step synthesis.

  • Scaffold for Drug Development: This predictable, differential reactivity makes 1-Bromo-4-iodo-2-nitrobenzene a valuable scaffold.[1] A synthetic strategy could involve the selective substitution of the iodine, followed by a subsequent, potentially different, substitution of the bromine atom. This allows for the controlled, sequential introduction of different functional groups, enabling the construction of complex molecular architectures required for modern drug candidates.

Conclusion

The theoretical study of 1-Bromo-4-iodo-2-nitrobenzene, guided by Density Functional Theory, reveals a molecule with a rich and predictable electronic structure. The powerful electron-withdrawing nitro group, in concert with the inductive effects of the bromine and iodine substituents, creates an electron-deficient aromatic system with a low-lying LUMO. This electronic configuration renders the molecule highly susceptible to nucleophilic aromatic substitution, with the C-I bond identified as the most probable initial reaction site. This in-depth understanding of its electronic properties provides a crucial roadmap for chemists to exploit its reactivity, cementing its role as a valuable and versatile building block in the fields of organic synthesis and pharmaceutical development.

References

  • Structure of nitrobenzene and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Beker, W., Jasiński, R., & Ordon, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. MDPI. Retrieved from [Link]

  • Tabor, D. P., Smith, R. C., & Slipchenko, L. V. (2012). Computational Study of the Halogen Atom–Benzene Complexes. The Journal of Physical Chemistry A, 116(4), 1298-1306. ACS Publications. Retrieved from [Link]

  • Rodrigues, N. F., et al. (2023). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Rana, M., et al. (2023). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory. Journal of the Iranian Chemical Society. Uttarakhand Open University. Retrieved from [Link]

  • Viñes, F., et al. (2018). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Catalysts, 8(11), 503. MDPI. Retrieved from [Link]

  • Yadav, V., & Singh, R. A. (2013). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p-iodonitrobenzene using DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. ResearchGate. Retrieved from [Link]

  • Kočišek, J., et al. (2014). Dissociative electron attachment study to halocarbon-derivatives of nitro-benzene. International Journal of Mass Spectrometry. Retrieved from [Link]

  • 1-Bromo-4-Iodo-2-Nitrobenzene. (n.d.). Aaron Chemicals. Retrieved from [Link]

  • Yadav, V., & Singh, R. A. (2013). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p-iodonitrobenzene using DFT calculations. ResearchGate. Retrieved from [Link]

  • 1-Bromo-4-iodobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Li, P., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. NIH. Retrieved from [Link]

  • Li, P., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. Retrieved from [Link]

  • 1-Iodo-4-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Manjula, P., et al. (2011). DFT and ab-initio study of structure of 1,4-dichloro-2-nitrobenzene. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • Harrington, R. W., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2022(2), M1389. NIH. Retrieved from [Link]

  • 4-Bromo-2-iodo-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Shobhit Nirwan. (n.d.). CH13 Hydrocarbons. Scribd. Retrieved from [Link]

  • Ramaiyan, S., Seshadri, S., & Mp, R. (2017). SPERCTROSCOPIC, ELECTRONIC STRUCTURE AND HOMO LUMO ANALSIS OF 4-BROMO-2-FLUORO-1-NITROBENZENE. ResearchGate. Retrieved from [Link]

  • da Silva, J. P., et al. (2018). Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-iodo-2-nitrobenzene is a unique trifunctionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility in the development of pharmaceuticals, agrochemicals, and specialty materials stems from the distinct reactivity profiles of its three functional groups: a bromo, an iodo, and a nitro group. The strategic placement of these groups on the benzene ring allows for a range of selective chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and stability of 1-Bromo-4-iodo-2-nitrobenzene, with a focus on the underlying chemical principles that govern its behavior in various reaction manifolds.

Molecular Structure and Physicochemical Properties

1-Bromo-4-iodo-2-nitrobenzene possesses a molecular formula of C₆H₃BrINO₂ and a molecular weight of 327.9 g/mol . The key to its synthetic utility lies in the electronic and steric environment of the benzene ring, which is heavily influenced by the interplay of the three substituents.

PropertyValue
CAS Number 713512-18-6
Molecular Formula C₆H₃BrINO₂
Molecular Weight 327.90 g/mol
Appearance Typically a brown or off-white solid
Melting Point 87-89 °C[1]
Boiling Point 320.0 ± 27.0 °C (Predicted)[1]

The nitro group at the C2 position is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho (C1-Br) and para (C4-I) positions.

Synthesis of 1-Bromo-4-iodo-2-nitrobenzene

A common and effective method for the synthesis of 1-Bromo-4-iodo-2-nitrobenzene is via a Sandmeyer-type reaction starting from 2-nitro-4-iodoaniline. This procedure involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide.

Experimental Protocol: Synthesis via Diazotization

Materials:

  • 2-nitro-4-iodoaniline

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Cuprous bromide (CuBr)

  • 40% Hydrobromic acid solution

  • Dichloroethane

  • Water

Procedure:

  • In a reaction vessel, add 100 g of 2-nitro-4-iodoaniline to a solution of 200 g of concentrated sulfuric acid in 400 mL of water and stir.

  • Prepare a solution of 37 g of sodium nitrite in 120 mL of water.

  • Cool the aniline suspension to approximately 15 °C and slowly add the sodium nitrite solution to form the diazonium salt. Stir for a further period after the addition is complete.[2]

  • In a separate flask, add 20 g of cuprous bromide to 95 g of a 40% hydrobromic acid solution and warm to 40 °C with stirring.

  • Add the previously prepared diazonium salt solution dropwise to the cuprous bromide solution, maintaining the temperature at 40 °C.

  • After the addition is complete, continue stirring to allow the reaction to proceed to completion.

  • Cool the reaction mixture and add dichloroethane. Stir vigorously.

  • The product can be isolated by steam distillation to remove volatile impurities, yielding a brown solid.[2]

This process typically affords the desired 1-Bromo-4-iodo-2-nitrobenzene in good yield (around 78%) and high purity (>98%).[2]

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Workup A 2-Nitro-4-iodoaniline B Diazonium Salt A->B NaNO₂, H₂SO₄, ~15°C C 1-Bromo-4-iodo-2-nitrobenzene B->C CuBr, HBr, 40°C D Crude Product C->D Cooling & Extraction E Pure Product D->E Steam Distillation G A 1-Bromo-4-iodo-2-nitrobenzene B Mono-coupled Product (at C-I) A->B Pd Catalyst, Mild Conditions (e.g., Suzuki, Sonogashira) C Di-coupled Product B->C Pd Catalyst, Forcing Conditions

Caption: Sequential cross-coupling strategy.

Generalized Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position:

  • To a flame-dried Schlenk flask, add 1-Bromo-4-iodo-2-nitrobenzene (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if required.

  • Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O).

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group at C2 activates the C1-Br (ortho) and C4-I (para) positions for nucleophilic aromatic substitution. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. [3] The relative reactivity of the halogens in SNAr reactions is more complex than in cross-coupling. The rate-determining step is typically the initial nucleophilic attack. Fluorine is the most activating halogen for this step due to its high electronegativity, while iodine is the least. However, the ease of leaving group departure follows the opposite trend (I > Br > Cl > F). For 1-Bromo-4-iodo-2-nitrobenzene, the substitution pattern will depend on the nature of the nucleophile and the reaction conditions. Generally, with strong nucleophiles, substitution at the more activated position (often the one that leads to the most stable Meisenheimer complex) is favored. The greater polarizability of the iodo group may also play a role in stabilizing the intermediate. [4] Generalized Protocol for Nucleophilic Aromatic Substitution:

  • Dissolve 1-Bromo-4-iodo-2-nitrobenzene in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the nucleophile (e.g., an amine, alkoxide, or thiol) and a base if necessary (e.g., K₂CO₃, Et₃N).

  • Heat the reaction mixture with stirring. The temperature required will depend on the nucleophilicity of the attacking species.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup. The product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Stability and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-4-iodo-2-nitrobenzene is not readily available, data from analogous compounds such as 1-bromo-4-nitrobenzene and 1-iodo-4-nitrobenzene can provide guidance on its safe handling. [5][6][7][8][9] Thermal Stability: Aromatic nitro compounds can be thermally sensitive. While specific decomposition data for the title compound is not available, it is prudent to avoid excessive heating. Thermal decomposition of nitroaromatics can proceed via C-NO₂ bond cleavage. [10] Chemical Stability:

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases, as these can lead to vigorous or exothermic reactions. [9]* Light Sensitivity: Some related iodoaromatic compounds are sensitive to light. [8]It is advisable to store 1-Bromo-4-iodo-2-nitrobenzene in a cool, dark, and dry place in a tightly sealed container.

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [5]* First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [5][7]

Conclusion

1-Bromo-4-iodo-2-nitrobenzene is a powerful and versatile intermediate in organic synthesis. Its value lies in the predictable and selective reactivity of its functional groups. The greater lability of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions allows for sequential functionalization, while the nitro group activates the ring for nucleophilic aromatic substitution at both halogenated positions. A thorough understanding of these reactivity principles, coupled with appropriate handling and safety precautions, enables chemists to effectively utilize this compound in the synthesis of a wide range of complex and valuable molecules.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

  • Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]

  • Brainly. (2023, November 26). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Retrieved from [Link]

  • Smith, A. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9355–9365. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Smith, A. M., et al. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 13(1), 1-16. [Link]

  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • Chemical Innovation. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2015, September 12). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

  • Nature Communications. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • KAUST Repository. (2025, November 23). Investigation of thermal decomposition of nitrobenzene: An energetic material. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

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Alternative names for 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nomenclature and Utility of 1-Bromo-4-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of organic synthesis, the precise identification of chemical entities is a cornerstone of reproducible and reliable research. This technical guide provides a comprehensive examination of 1-Bromo-4-iodo-2-nitrobenzene , a versatile but often ambiguously referenced synthetic building block. This document aims to serve as an authoritative resource for professionals in research and drug development by clarifying its nomenclature, detailing its properties and synthesis, and exploring its applications. By consolidating this information, we seek to eliminate ambiguity and facilitate more efficient scientific discovery and innovation.

The Challenge of Nomenclature: Identifying 1-Bromo-4-iodo-2-nitrobenzene

The systematic IUPAC name, 1-Bromo-4-iodo-2-nitrobenzene , unequivocally defines the substitution pattern on the benzene ring. However, variations in priority rules and historical conventions have led to a number of alternative names. This multiplicity of names can create significant challenges in literature searches and material procurement.

The primary synonyms arise from different starting points for numbering the benzene ring's carbons. While IUPAC rules provide a clear hierarchy, alternative but chemically correct names are prevalent in various databases and supplier catalogs.

Verified Synonyms:

  • 4-Bromo-1-iodo-2-nitrobenzene[1][2]

Common Structural Isomers:

  • 1-Bromo-2-iodo-4-nitrobenzene[3][4][5]

  • 2-Bromo-1-iodo-4-nitrobenzene[6][7]

  • 4-Bromo-2-iodo-1-nitrobenzene[8]

  • 2-Bromo-4-iodo-1-nitrobenzene[9]

  • 4-Bromo-3-iodonitrobenzene[5][10][11]

To ensure unambiguous identification, the use of universal identifiers is paramount. The Chemical Abstracts Service (CAS) Registry Number is the industry standard for this purpose.

Identifier Type Value Source
Primary IUPAC Name 1-Bromo-4-iodo-2-nitrobenzene-
CAS Registry Number 713512-18-6[12][13][14]
Molecular Formula C₆H₃BrINO₂[12][13]
Molecular Weight 327.90 g/mol [12][13]
PubChem CID (for isomer) 13803666 (for 4-Bromo-1-iodo-2-nitrobenzene)[2]
InChI (for isomer) InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H[1]
SMILES (for isomer) C1=CC(=C(C=C1Br)[O-])I[1]

Physicochemical Properties and Structural Elucidation

The physical and chemical properties of 1-Bromo-4-iodo-2-nitrobenzene dictate its behavior in reactions and its handling requirements. While specific experimental data for this exact isomer is not widely published, data for related compounds provide a useful reference. The compound is expected to be a solid at room temperature.

Caption: Structure of 1-Bromo-4-iodo-2-nitrobenzene

Synthesis and Reactivity: A Practical Approach

1-Bromo-4-iodo-2-nitrobenzene is a synthetic intermediate, itself prepared from other precursors. A common and effective method is the Sandmeyer reaction, starting from 2-nitro-4-iodoaniline.[13] This pathway offers a reliable route to the desired product with good yield and purity.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established chemical principles for the diazotization of anilines and subsequent Sandmeyer reaction.

  • Diazotization:

    • Suspend 2-nitro-4-iodoaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 10°C to form the diazonium salt. The reaction is exothermic and requires careful temperature control to prevent decomposition of the unstable diazonium salt.[15]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid (HBr).

    • While stirring vigorously, add the cold diazonium salt solution dropwise to the CuBr/HBr solution. The temperature should be maintained around 40°C.[13] Nitrogen gas will evolve, indicating the progress of the reaction.

  • Work-up and Purification:

    • After the addition is complete, continue stirring until gas evolution ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The final product can be purified by recrystallization from a solvent like ethanol to yield a brown solid.[13]

workflow start 2-Nitro-4-iodoaniline diazotization Diazotization (H₂SO₄, NaNO₂, 0-5°C) start->diazotization diazonium Diazonium Salt (Intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr, 40°C) diazonium->sandmeyer crude Crude Product sandmeyer->crude purification Purification (Recrystallization) crude->purification product 1-Bromo-4-iodo-2-nitrobenzene purification->product

Caption: Synthetic workflow for 1-Bromo-4-iodo-2-nitrobenzene.

The reactivity of this molecule is governed by its three functional groups. The bromine and iodine atoms are excellent leaving groups, making them ideal sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[12][16] The nitro group can also be readily reduced to an amine, providing a key functional handle for further derivatization.[17]

Applications in Drug Discovery and Agrochemicals

The trifunctionality of 1-Bromo-4-iodo-2-nitrobenzene makes it a valuable building block for creating complex molecular architectures.[12] Its ability to participate in multiple, distinct synthetic transformations allows for the efficient construction of diverse chemical scaffolds.[12]

  • Pharmaceutical Synthesis: In drug discovery, this compound serves as a versatile intermediate for synthesizing active pharmaceutical ingredients (APIs).[12] Researchers leverage its reactive sites to build and modify drug candidates, fine-tuning properties like potency, selectivity, and bioavailability for a range of therapeutic areas.[16]

  • Agrochemical Development: The compound is also instrumental in creating new agrochemicals, including herbicides, insecticides, and fungicides.[12][17][18] By modifying its structure, chemists can design molecules that target specific biological pathways in pests or weeds, leading to more effective and environmentally conscious crop protection solutions.[17]

Safety, Handling, and Storage

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[19][20]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19][21]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[22] Minimize dust generation.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[19]

  • Health Hazards: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the eyes, skin, and respiratory tract.[19][21] Prolonged exposure to nitroaromatic compounds may lead to methemoglobinemia.[19][21]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

1-Bromo-4-iodo-2-nitrobenzene is a potent synthetic tool whose utility is sometimes obscured by nomenclatural ambiguity. By adhering to the primary IUPAC name and the definitive CAS Registry Number 713512-18-6, researchers can ensure clarity in their work. Its unique combination of reactive sites—a reducible nitro group and two distinct halogens suitable for cross-coupling—cements its role as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge required to confidently identify, synthesize, and utilize this versatile chemical building block.

References

  • Aaron Chemicals. (n.d.). 1-Bromo-4-Iodo-2-Nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

  • Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Sthem, Inc. (n.d.). 4-Bromo-3-iodonitrobenzene, min 95%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-iodo-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-iodo-1-nitrobenzene. Retrieved from [Link]

  • Angene. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Retrieved from [Link]

  • Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Chemlyte Solutions. (n.d.). Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-iodo-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

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An In-depth Technical Guide to 2-Bromo-5-iodonitrobenzene: Synthesis, Properties, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-5-iodonitrobenzene is a highly functionalized aromatic compound of significant interest to researchers and process chemists in the pharmaceutical and fine chemical industries. Its unique structural arrangement, featuring a nitro group and two different halogen atoms on a benzene ring, makes it an exceptionally versatile building block for complex organic synthesis. The presence of both bromine and iodine atoms allows for programmed, chemoselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and key synthetic applications, offering field-proven insights and detailed protocols to enable its effective utilization in drug discovery and development.

Introduction: A Molecule of Strategic Importance

In the landscape of synthetic organic chemistry, building blocks that offer predictable, site-selective reactivity are invaluable. 2-Bromo-5-iodonitrobenzene (CAS No. 713512-18-6) emerges as a premier example of such a reagent.[1][2] Its utility is rooted in three key structural features:

  • The Nitro Group: As a strong electron-withdrawing group, it activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and influences the regioselectivity of reactions. It also serves as a synthetic handle, readily reducible to an aniline moiety for further derivatization.

  • The Bromine Atom: A moderately reactive halogen, it provides a stable site for a host of cross-coupling reactions.

  • The Iodine Atom: The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond. This renders the iodine atom substantially more reactive, particularly in the oxidative addition step of palladium-catalyzed cycles.[3]

This reactivity differential is the cornerstone of its strategic application, allowing for sequential, site-selective carbon-carbon and carbon-heteroatom bond formations. This guide will elucidate a reliable synthetic pathway to this compound and explore its chemoselective transformations, which are critical for constructing complex molecular architectures.[2][4]

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its successful application and safe handling. The key data for 2-Bromo-5-iodonitrobenzene are summarized below.

PropertyValueReference(s)
CAS Number 713512-18-6[1][2][5]
Synonyms 1-Bromo-4-iodo-2-nitrobenzene[1][2]
Molecular Formula C₆H₃BrINO₂[1][6]
Molecular Weight 327.90 g/mol [1][2][6]
Appearance Off-white to pale yellow crystalline solid[1]
Melting Point 93-95 °C[2]
Purity ≥97% (Typical)[1][2][5]

Safety Profile:

2-Bromo-5-iodonitrobenzene is an irritant and should be handled with appropriate personal protective equipment (PPE).[2][5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

  • Precautionary Measures: Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust. Wear protective gloves, safety glasses, and a lab coat.[2][7]

A Validated Synthetic Route: The Sandmeyer Approach

While various synthetic strategies could be envisioned, one of the most reliable and scalable routes to 2-Bromo-5-iodonitrobenzene proceeds from the commercially available precursor, 4-bromo-2-nitroaniline. The core transformation is a Sandmeyer reaction, a robust method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[1][8][9]

The logical flow for this synthesis is depicted below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodo-dediazoniation A 4-Bromo-2-nitroaniline B 4-Bromo-2-nitrobenzenediazonium Salt A->B NaNO₂, H₂SO₄ 0-5 °C C 2-Bromo-5-iodonitrobenzene B->C KI (aq) Room Temp.

Caption: Synthetic workflow for 2-Bromo-5-iodonitrobenzene.

Causality in Experimental Design
  • Diazotization: The conversion of the primary amine to a diazonium salt is performed in a strong acidic medium (e.g., H₂SO₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[2] The reaction is conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can explosively decompose or hydrolyze to phenols at higher temperatures.[10]

  • Iodination: The subsequent reaction with potassium iodide (KI) does not typically require a copper catalyst, unlike Sandmeyer reactions for introducing bromine or chlorine.[11] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group, which departs as highly stable nitrogen gas (N₂), providing a strong thermodynamic driving force for the reaction.[2]

Detailed Experimental Protocol

Objective: To synthesize 2-Bromo-5-iodonitrobenzene from 4-bromo-2-nitroaniline.

Materials:

  • 4-Bromo-2-nitroaniline (1.0 equiv)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Potassium Iodide (KI) (1.5 equiv)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, cautiously add concentrated H₂SO₄ to deionized water to create a ~2 M solution. b. Add 4-bromo-2-nitroaniline (1.0 equiv) to the acid solution. Stir until fully dissolved. Some gentle warming may be necessary. c. Cool the flask in an ice-salt bath to 0–5 °C. d. Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water. e. Add the NaNO₂ solution dropwise to the aniline solution via a dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential. f. After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 20-30 minutes.

  • Iodination & Work-up: a. In a separate, larger beaker, dissolve potassium iodide (1.5 equiv) in deionized water. b. Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. Effervescence (N₂ gas evolution) will be observed. c. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. A dark precipitate will form. d. Collect the crude solid product by vacuum filtration and wash it with cold water. e. Dissolve the crude solid in diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. The crude 2-Bromo-5-iodonitrobenzene can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield a pale yellow solid.

Chemical Reactivity and Synthetic Applications

The primary synthetic value of 2-Bromo-5-iodonitrobenzene lies in the differential reactivity of its C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-limiting, and its rate follows the trend of C–X bond strength: C–I < C–Br < C–Cl.[3] This allows for selective coupling at the iodine position under conditions that leave the bromine intact.

Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[12] By carefully controlling reaction conditions, one can achieve selective coupling of a boronic acid at the C-I position of 2-Bromo-5-iodonitrobenzene.

Caption: Selective Suzuki coupling at the C-I position.

Protocol: Selective Suzuki Coupling with Phenylboronic Acid

  • Reaction Setup: In a Schlenk flask, combine 2-Bromo-5-iodonitrobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20 minutes.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain 2-bromo-5-phenylnitrobenzene.[4][13]

Chemoselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14] The higher reactivity of the C-I bond is again exploited for selective alkynylation.[15]

Protocol: Selective Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a degassed mixture of THF and triethylamine (3:1), add 2-Bromo-5-iodonitrobenzene (1.0 equiv) and phenylacetylene (1.1 equiv).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%) and copper(I) iodide (CuI) (4 mol%).

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with dilute ammonium hydroxide solution and brine.

  • Purification: Dry the organic phase (MgSO₄), concentrate, and purify by column chromatography to yield 2-bromo-5-(phenylethynyl)nitrobenzene.[16]

Conclusion

2-Bromo-5-iodonitrobenzene stands as a testament to the power of strategic molecular design. Its differentiated halogen atoms provide a reliable platform for sequential, chemoselective cross-coupling reactions, enabling the efficient and controlled assembly of complex organic molecules. By understanding the principles governing its reactivity and employing validated protocols, researchers in drug development and materials science can leverage this versatile building block to accelerate innovation and discovery.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • PubChem. 1-Bromo-3-iodo-5-nitrobenzene. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • PubChem. 1-Bromo-3-iodo-5-nitrobenzene. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

  • StuDocu. Synthesis of 4-Iodonitrobenzene. [Link]

  • Yasir, M., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(19), 3543. [Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemical Communications. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different.... [Link]

  • ResearchGate. Selective coupling of iodo substitutents in 4‐bromo‐2,5‐diiodotoluene.... [Link]

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Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Harnessing Differential Reactivity for Complex Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a particularly valuable and versatile building block: 1-Bromo-4-iodo-2-nitrobenzene. The presence of two distinct halogen atoms—iodine and bromine—on an electronically activated aromatic ring presents a unique opportunity for controlled, sequential functionalization.

The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for exquisite regioselective control. By carefully tuning reaction conditions, a Suzuki-Miyaura coupling can be directed to occur exclusively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. This stepwise approach is invaluable for the rational design and synthesis of complex, unsymmetrically substituted biaryl and poly-aryl systems, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5]

This document provides a comprehensive overview of the principles governing this selectivity, detailed experimental protocols for achieving mono-arylation at the C-4 position, and guidance for further functionalization, empowering researchers to leverage this powerful synthetic strategy.

The Principle of Regioselectivity: An Interplay of Bond Energies and Electronics

The success of the selective Suzuki-Miyaura coupling with 1-Bromo-4-iodo-2-nitrobenzene is rooted in the fundamental steps of the catalytic cycle, particularly the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[6][7]

Key Factors Governing Selectivity:

  • Carbon-Halogen Bond Strength: The primary determinant of selectivity is the disparity in bond dissociation energies. The C-I bond is considerably weaker and thus more susceptible to cleavage than the C-Br bond. This leads to a significantly faster rate of oxidative addition at the iodo-substituted position. The general reactivity trend for halides in Suzuki couplings is well-established: I > OTf > Br >> Cl.[1]

  • Electronic Activation: The potent electron-withdrawing nature of the nitro (-NO₂) group deactivates the aromatic ring in a classical sense but, crucially, it makes the aryl halide more electrophilic. This increased electrophilicity facilitates the oxidative addition step, which is often rate-limiting.[8] This effect further enhances the inherent reactivity of the C-I bond, promoting coupling under milder conditions.

  • Catalyst System: The choice of palladium source and, most importantly, the phosphine ligand can be tuned to favor selectivity. While highly active, bulky, electron-rich ligands can couple less reactive halides like aryl chlorides, their use here requires careful consideration.[9] For achieving high selectivity, a catalyst system with moderate reactivity is often optimal to exploit the kinetic difference between C-I and C-Br bond activation.

The catalytic cycle begins with the oxidative addition of the more reactive C-I bond to the active Pd(0) species. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst, ready for the next cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L n pd2_ox Ar-Pd(II)(I)L n pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(OR)L n pd2_ox->pd2_trans Metathesis (Base) pd2_re Ar-Pd(II)(R')L n pd2_trans->pd2_re Transmetalation pd2_re->pd0 Reductive Elimination center input1 Ar-I input1->pd2_ox input2 R'-B(OH)₂ borate [R'B(OH)₃]⁻ input2->borate input_base Base (e.g., K₂CO₃) input_base->borate output Ar-R' output->pd0 borate->pd2_re

Caption: The Suzuki-Miyaura Catalytic Cycle for C-I Bond Activation.

Optimizing Experimental Parameters for Selectivity

Achieving high regioselectivity requires a rational selection of reagents and conditions. Each component plays a critical role in modulating the reactivity of the catalytic system.

Data Presentation: Key Reaction Components
ComponentRole in ReactionRecommended Choices & Rationale
Palladium Pre-catalyst Source of the active Pd(0) catalyst.Pd(PPh₃)₄ (0.5-3 mol%): A Pd(0) source, directly active. Good for selective couplings. Pd(OAc)₂ / PdCl₂(dppf) (1-5 mol%): Pd(II) sources that are reduced in situ. Often used with added phosphine ligands.
Phosphine Ligand Stabilizes the Pd center, modulates its electronic and steric properties to influence activity and selectivity.[10]PPh₃ (Triphenylphosphine): A standard, moderately active ligand often sufficient for reactive C-I bonds. Bulky Biaryl Phosphines (e.g., SPhos, XPhos): Highly active ligands. Use with caution at low temperatures to maintain selectivity. May be required for a subsequent C-Br coupling.
Base Activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[11]K₂CO₃, Na₂CO₃: Mild inorganic bases, often used in aqueous solvent mixtures. Excellent for selective reactions. K₃PO₄, Cs₂CO₃: Stronger bases, often used in more challenging couplings.[11] Cs₂CO₃ offers better solubility in organic solvents.
Solvent Solubilizes reagents and influences catalyst stability and activity.Toluene/H₂O, Dioxane/H₂O, THF/H₂O: Biphasic systems are common and highly effective.[1] The aqueous phase is essential for dissolving the inorganic base. Degassing is critical to prevent catalyst oxidation.
Boronic Acid/Ester The organoboron coupling partner.Arylboronic Acids: Widely available. Use a slight excess (1.1-1.5 equiv). Arylboronic Pinacol Esters: More stable towards protodeboronation, which can be an issue with sensitive substrates.[12]
Temperature Controls reaction rate and selectivity.Room Temp to 80 °C: Lower temperatures strongly favor selective reaction at the more labile C-I bond. Higher temperatures (>100 °C) risk competitive coupling at the C-Br bond.

Detailed Experimental Protocol: Selective Mono-Arylation at the C-4 Position

This protocol provides a reliable method for the selective Suzuki-Miyaura coupling at the 4-position (C-I) of 1-Bromo-4-iodo-2-nitrobenzene.

Materials & Reagents
ReagentM.W.AmountMmolEquivalents
1-Bromo-4-iodo-2-nitrobenzene327.91328 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Note: This protocol uses phenylboronic acid as a representative coupling partner. Amounts should be adjusted accordingly for other boronic acids.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-iodo-2-nitrobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[13]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent (10 mL total for a 1 mmol scale reaction) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), to the flask.[13]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material indicates completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product, 1-bromo-4-phenyl-2-nitrobenzene.

Workflow reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents catalyst 4. Add Pd Catalyst (under positive Ar pressure) solvents->catalyst react 5. Heat and Stir (e.g., 80 °C, 4-12 h) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Dilute, Extract with EtOAc) monitor->workup purify 8. Dry and Purify (Dry over Na₂SO₄, Column Chromatography) workup->purify product Pure Mono-Coupled Product purify->product

Sources

Application Notes and Protocols for the Selective Heck Reaction of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful transformation, which couples an unsaturated halide with an alkene, has found extensive applications in the synthesis of complex organic molecules, ranging from pharmaceuticals to advanced materials. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to a unique and challenging substrate: 1-bromo-4-iodo-2-nitrobenzene.

The presence of two different halogen substituents (iodine and bromine) on the aromatic ring, activated by a strongly electron-withdrawing nitro group, presents an opportunity for highly selective functionalization. The inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards oxidative addition to a palladium(0) catalyst is the key to this selectivity. The general reactivity trend for aryl halides in the Heck reaction is C-I > C-OTf > C-Br >> C-Cl.[1] This disparity allows for the preferential reaction at the more labile C-I bond under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations. This application note will provide a comprehensive overview of the mechanistic principles, a detailed experimental protocol for a selective Heck reaction, and guidance on troubleshooting and optimization.

Mechanistic Rationale for Selectivity

The selectivity of the Heck reaction with 1-bromo-4-iodo-2-nitrobenzene is dictated by the initial and rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Selective C-I Cleavage) Pd(0)L2->Oxidative_Addition Ar-I 1-Bromo-4-iodo-2-nitrobenzene Ar-I->Oxidative_Addition Ar-Pd(II)-I(L2) Aryl-Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-I(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-I(L2)->Alkene_Coordination Coordinated_Complex Coordinated_Complex Alkene_Coordination->Coordinated_Complex Alkene Alkene Alkene->Alkene_Coordination Migratory_Insertion Migratory Insertion Coordinated_Complex->Migratory_Insertion Insertion_Product Insertion_Product Migratory_Insertion->Insertion_Product Beta_Hydride_Elimination β-Hydride Elimination Insertion_Product->Beta_Hydride_Elimination Product_Complex Product_Complex Beta_Hydride_Elimination->Product_Complex Product Product Product_Complex->Product H-Pd(II)-I(L2) H-Pd(II)-I(L2) Product_Complex->H-Pd(II)-I(L2) Base_Regeneration Base-mediated Regeneration Base_Regeneration->Pd(0)L2 H-Pd(II)-I(L2)->Base_Regeneration

Figure 1: Catalytic cycle of the selective Heck reaction.

The lower bond dissociation energy of the C-I bond compared to the C-Br bond makes it significantly more susceptible to cleavage by the electron-rich palladium(0) center. This difference is further amplified by the electron-withdrawing nitro group, which enhances the electrophilicity of the aromatic ring and facilitates the oxidative addition step. By carefully selecting the palladium catalyst, ligands, and reaction temperature, the reaction can be fine-tuned to occur exclusively at the iodo-substituted position.

Experimental Protocol: Selective Heck Reaction of 1-Bromo-4-iodo-2-nitrobenzene with Styrene

This protocol describes a representative procedure for the selective Heck coupling of 1-bromo-4-iodo-2-nitrobenzene with styrene to yield 1-bromo-2-nitro-4-styrylbenzene.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1-Bromo-4-iodo-2-nitrobenzene≥98%e.g., Sigma-Aldrich, TCIHandle with care.
Styrene≥99%, inhibitor-freee.g., Sigma-Aldrich, AcrosFreshly distilled or passed through a column of basic alumina to remove inhibitors.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradee.g., Strem, Sigma-AldrichPre-catalyst, forms Pd(0) in situ.
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%e.g., Strem, Sigma-AldrichLigand.
Triethylamine (Et₃N)Anhydrous, ≥99.5%e.g., Sigma-Aldrich, AcrosBase; should be freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich, AcrosSolvent; should be degassed prior to use.
Diethyl etherAnhydrousFor workup.
Saturated aqueous NH₄ClFor workup.
BrineFor workup.
Anhydrous magnesium sulfate (MgSO₄)For drying.
Silica gel230-400 meshFor column chromatography.
HexanesHPLC gradeFor column chromatography.
Ethyl acetateHPLC gradeFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (argon or nitrogen) supply

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure

Workflow A 1. Assemble and Dry Glassware B 2. Add Solid Reagents A->B C 3. Inert Atmosphere Purge B->C D 4. Add Solvent and Liquid Reagents C->D E 5. Reaction at Elevated Temperature D->E F 6. Reaction Monitoring (TLC/GC-MS) E->F F->E Continue heating G 7. Workup F->G Reaction complete H 8. Purification (Column Chromatography) G->H I 9. Characterization H->I

Figure 2: Experimental workflow for the selective Heck reaction.

  • Reaction Setup: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodo-2-nitrobenzene (1.0 mmol, 327.9 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed N,N-dimethylformamide (10 mL) via syringe. Stir the mixture to dissolve the solids. Then, add triethylamine (1.5 mmol, 0.21 mL) followed by styrene (1.2 mmol, 0.14 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture at this temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers and wash with water (2 x 25 mL), saturated aqueous ammonium chloride solution (25 mL), and finally with brine (25 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-bromo-2-nitro-4-styrylbenzene.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Ensure proper degassing of the solvent to prevent catalyst oxidation.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments, but be mindful of potential side reactions at higher temperatures.
Impure reagentsUse freshly distilled styrene and triethylamine. Ensure the starting aryl halide is of high purity.
Formation of side products (e.g., Heck reaction at C-Br) Reaction temperature is too highLower the reaction temperature to favor selectivity for the more reactive C-I bond.
Inappropriate ligandExperiment with different phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to optimize selectivity.
Catalyst decomposition (formation of palladium black) High temperatureLower the reaction temperature.
Presence of oxygenEnsure a thoroughly inert atmosphere throughout the reaction.

Safety Precautions

General Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Reagent-Specific Hazards:

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Styrene: Styrene is flammable and an irritant. Use in a well-ventilated area.

  • Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with appropriate precautions.

Conclusion

The selective Heck reaction of 1-bromo-4-iodo-2-nitrobenzene offers a valuable synthetic route to highly functionalized aromatic compounds. By leveraging the differential reactivity of the carbon-halogen bonds, chemists can achieve site-selective olefination, preserving a handle for further synthetic elaborations. The protocol provided herein serves as a robust starting point for researchers in the field. Careful attention to reaction conditions, reagent purity, and safety protocols is paramount for achieving successful and reproducible results. Further optimization of the catalyst system and reaction parameters may be necessary for specific alkene coupling partners to maximize yield and selectivity.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848.
  • Motswainyana, W. M., Onani, M. O., Lalancette, R., & Tarus, P. (2013). Hemilabile imino-phosphine palladium(II) complexes: Synthesis, molecular structure, and evaluation in Heck reactions. Polyhedron, 64, 207-214.
  • Yuan, L., Xu, Y., Hu, X., & Wu, Y. (2015). A water-soluble palladium-salen catalyst modified by pyridinium salt showing higher reactivity and recoverability for Heck coupling reaction.
  • Hassan, N., Izwani, F., & Yusoff, H. M. (2017). Synthesis and characterization of Heck-cross coupling 4-(4-nitrostyryl) aniline as potential precursor in Schiff-base synthesis. AIP Conference Proceedings, 1885(1), 020101.
  • Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • Zou, J., Iyer, K. S., Stewart, S. G., & Raston, C. L. (2011). Scalable synthesis of catalysts for the Mizoroki–Heck cross coupling reaction: Palladium nanoparticles assembled in a polymeric nanosphere. New Journal of Chemistry, 35(4), 851-856.
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Chemistry – A European Journal, 6(5), 843-848.
  • Said, M. A., et al. (2020). Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity. Journal of Molecular Structure, 1202, 127266.
  • ResearchGate. (n.d.). Heck Reaction between Iodobenzene and Styrene. Retrieved from [Link]

  • ResearchGate. (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. Retrieved from [Link]

  • Non‐Chelate‐Assisted Palladium‐Catalyzed Aerobic Oxidative Heck Reaction of Fluorobenzenes and Other Arenes: When Does the Ligand Cooperate?. (2018). Chemistry – A European Journal, 24(54), 14458-14466.
  • Overman, L. E. (2004). 2.22 Selected Diastereoselective Reactions: Heck Type Cyclizations. In Comprehensive Organic Synthesis II (Vol. 2, pp. 1007-1044). Elsevier.
  • Palladium-Catalyzed Cascade Endo-dig Cycloisomerization and Olefination with Alkenes to Access Fused Oxatricyclic Compounds. (2023). Organic Letters, 25(46), 8194-8198.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • The Heck Reaction: Reaction mechanism and tutorial. (2022, June 22). YouTube. Retrieved from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. (2016).
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. (2021). Organic Chemistry Frontiers, 8(12), 2966-2972.
  • Palladium Catalysis for Oxidative 1,2-Difunctionalization of Alkenes. (2019). Topics in Current Chemistry, 377(4), 26.

Sources

Mastering Regioselectivity: A Detailed Guide to the Sonogashira Coupling of 1-Bromo-4-iodo-2-nitrobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with Precision

In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbons.[1][2] This powerful palladium- and copper-co-catalyzed transformation enables the synthesis of a diverse array of conjugated enynes and arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3] This application note provides an in-depth guide to the Sonogashira coupling of a particularly interesting and challenging substrate: 1-Bromo-4-iodo-2-nitrobenzene. The presence of two different halogen atoms and a strongly electron-withdrawing nitro group on the aromatic ring presents a unique opportunity to explore and control regioselectivity, offering a versatile platform for the synthesis of complex, functionalized molecules.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the underlying principles that govern this powerful reaction. We will delve into the mechanistic intricacies, provide field-proven protocols for various terminal alkynes, and offer practical guidance on troubleshooting and purification.

The Science of Selectivity: Why the C-I Bond Reacts First

The Sonogashira coupling of 1-Bromo-4-iodo-2-nitrobenzene is a fascinating case study in regioselectivity. The reaction proceeds preferentially at the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This selectivity is a direct consequence of the relative bond strengths and the mechanism of the Sonogashira reaction. The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[2][4]

The general reactivity trend for aryl halides in Sonogashira coupling is: I > OTf > Br >> Cl.[4] This predictable reactivity allows for the selective functionalization of dihalogenated aromatic compounds, making 1-Bromo-4-iodo-2-nitrobenzene an excellent building block for sequential cross-coupling reactions.

The presence of the electron-withdrawing nitro group further influences the reactivity of the aryl halide. While electron-withdrawing groups generally accelerate the rate of oxidative addition, the inherent reactivity difference between the C-I and C-Br bonds remains the dominant factor in determining the site of the initial coupling.[5]

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling reaction is driven by a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[4]

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl iodide, forming a palladium(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the arylalkyne product and regenerate the palladium(0) catalyst.

The Copper Cycle:

  • Coordination and Acidification: Copper(I) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide. This species is then ready for the transmetalation step in the palladium cycle.

The following diagram illustrates the interconnected nature of these two catalytic cycles:

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Coupled Product (1-Bromo-4-alkynyl- 2-nitrobenzene) Pd_alkyne->Product Alkyne R-C≡C-H Cu_alkyne [Cu-C≡C-R] Alkyne->Cu_alkyne Cu(I), Base Cu_alkyne->Pd_complex Base Base Base->Alkyne ArI 1-Bromo-4-iodo- 2-nitrobenzene ArI->Pd_complex

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the selective Sonogashira coupling of 1-Bromo-4-iodo-2-nitrobenzene with various terminal alkynes. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

General Considerations:
  • Inert Atmosphere: Sonogashira reactions are typically sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling). Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents and reagents is recommended to minimize side reactions and ensure reproducibility.

  • Catalyst Quality: The activity of the palladium and copper catalysts is crucial for the success of the reaction. Use high-quality catalysts from reputable suppliers.

Protocol 1: Coupling with Phenylacetylene

This protocol details the synthesis of 1-Bromo-2-nitro-4-(phenylethynyl)benzene.

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-iodo-2-nitrobenzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Coupling with (Trimethylsilyl)acetylene

This protocol describes the synthesis of 1-Bromo-2-nitro-4-((trimethylsilyl)ethynyl)benzene. The trimethylsilyl (TMS) group can serve as a protecting group for the terminal alkyne.

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene

  • (Trimethylsilyl)acetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous toluene

Procedure:

  • Follow the general setup as described in Protocol 1, using Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

  • Use anhydrous toluene (10 mL) as the solvent and diisopropylamine (2.5 mmol, 2.5 equiv) as the base.

  • Add (trimethylsilyl)acetylene (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at 50 °C and monitor by TLC.

  • Workup and purification are similar to Protocol 1.

Protocol 3: Coupling with Propargyl Alcohol

This protocol outlines the synthesis of 3-(3-Bromo-4-nitrophenyl)prop-2-yn-1-ol.

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Follow the general setup as described in Protocol 1.

  • Use anhydrous DMF (8 mL) as the solvent and triethylamine (3.0 mmol, 3.0 equiv) as the base.

  • Add propargyl alcohol (1.3 mmol, 1.3 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields for the Sonogashira coupling of 1-Bromo-4-iodo-2-nitrobenzene with the selected terminal alkynes under optimized conditions. These are representative yields and may vary depending on the specific reaction conditions and scale.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene1-Bromo-2-nitro-4-(phenylethynyl)benzene85-95
2(Trimethylsilyl)acetylene1-Bromo-2-nitro-4-((trimethylsilyl)ethynyl)benzene80-90
3Propargyl alcohol3-(3-Bromo-4-nitrophenyl)prop-2-yn-1-ol75-85

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse fresh, high-quality Pd and Cu catalysts.
Insufficiently inert atmosphereEnsure proper degassing of solvents and maintain a positive pressure of inert gas.
Poor quality base or solventUse freshly distilled and dried solvents and bases.
Significant Homocoupling (Glaser Product) Presence of oxygenThoroughly degas all reagents and solvents.
High catalyst loading (especially CuI)Reduce the amount of CuI or consider a copper-free protocol.
Formation of Palladium Black Catalyst decompositionUse high-purity reagents and solvents. Consider using a different phosphine ligand that stabilizes the Pd(0) species.
Reaction Stalls Deactivation of the catalystAdd a fresh portion of the palladium catalyst.

Purification Strategies for Nitro-Substituted Aryl Alkynes

The products of these reactions are often polar, colored compounds due to the presence of the nitro group and the conjugated system. This can present challenges during purification.

  • Flash Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically effective.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually employed. Start with a low polarity eluent and gradually increase the polarity to elute the product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Common solvents for recrystallization of such compounds include ethanol, ethyl acetate/hexane mixtures, or toluene.

Conclusion: A Versatile Tool for Advanced Synthesis

The regioselective Sonogashira coupling of 1-Bromo-4-iodo-2-nitrobenzene with terminal alkynes is a powerful and versatile transformation that provides access to a wide range of functionalized building blocks. By understanding the underlying mechanistic principles and employing robust experimental protocols, researchers can harness the predictable selectivity of this reaction to construct complex molecular architectures with high precision. The resulting 1-bromo-4-alkynyl-2-nitrobenzene derivatives are valuable intermediates, poised for further functionalization at the remaining C-Br bond or transformation of the nitro group, opening up a vast chemical space for exploration in drug discovery and materials science.

References

  • Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2023, October 22). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.

Sources

Application Notes and Protocols: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the chemoselective Buchwald-Hartwig amination on 1-bromo-4-iodo-2-nitrobenzene. This substrate presents a unique challenge and opportunity: the selective functionalization of the carbon-iodine (C-I) bond in the presence of a less reactive carbon-bromine (C-Br) bond. We will explore the mechanistic basis for this selectivity, provide a detailed, field-proven experimental protocol, and discuss key parameters for optimization and troubleshooting. The resulting product, a N-substituted 4-bromo-2-nitroaniline, is a valuable scaffold in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures.[1][2] This guide is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.

Introduction: The Strategic Value of Selective C-N Coupling

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[3][4][5] Its development has revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods which often required harsh conditions and offered limited functional group tolerance.[3]

The substrate at the core of this guide, 1-bromo-4-iodo-2-nitrobenzene, exemplifies a common synthetic challenge: performing a reaction at one of two potentially reactive sites. The successful selective amination at the C-I position leverages the inherent differences in bond dissociation energies and reactivity within the palladium catalytic cycle. This chemoselectivity is paramount, as it allows for the retention of the C-Br bond as a synthetic handle for subsequent orthogonal cross-coupling reactions, enabling the stepwise and controlled construction of complex molecules.

Mechanistic Rationale for Chemoselectivity

The widely accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Palladium(0) active species.[6][7] The selectivity observed with 1-bromo-4-iodo-2-nitrobenzene is dictated primarily by the initial, and often rate-determining, oxidative addition step.[8]

The Catalytic Cycle consists of three key stages:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X). The general order of reactivity for this step is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[9] This differential reactivity is the cornerstone of our protocol. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Br bond, allowing the catalyst to selectively insert at the iodo-substituted position.

  • Amine Coordination & Deprotonation: The resulting Ar-Pd(II)-X complex coordinates with the amine nucleophile. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which displaces the halide from the palladium center to form an arylpalladium amido complex.

  • Reductive Elimination: This final step involves the formation of the C-N bond, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]

The strong electron-withdrawing nitro (-NO₂) group on the aromatic ring can increase the rate of the oxidative addition step but also necessitates careful selection of the base to avoid potential side reactions.[6] While strong bases like sodium tert-butoxide are common, they can sometimes be incompatible with nitroarenes; in such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ provide a milder and effective alternative.[6][9]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs Reactants Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)L-I) Pd(0)L->OxAdd Ar-I Amido Arylpalladium Amido Complex OxAdd->Amido + Amine (R₂NH) + Base, - HX Amido->Pd(0)L Reductive Elimination Product N-Aryl Amine Product Amido->Product ArI 1-Bromo-4-iodo- 2-nitrobenzene Amine Amine (R₂NH)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective amination of 1-bromo-4-iodo-2-nitrobenzene on a 1.0 mmol scale. Optimization may be required depending on the specific amine used.

Materials and Equipment
Reagents & Materials Equipment
1-Bromo-4-iodo-2-nitrobenzeneSchlenk flask or oven-dried round-bottom flask
Amine (e.g., Morpholine)Magnetic stirrer with heating capabilities
Palladium(II) Acetate (Pd(OAc)₂)Septa and needles for inert gas techniques
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Inert gas line (Argon or Nitrogen)
Potassium Phosphate Tribasic (K₃PO₄), anhydrousCondenser
Anhydrous TolueneStandard laboratory glassware for workup
Ethyl Acetate (EtOAc)Silica gel for column chromatography
HexanesRotary evaporator
Deionized Water, BrineTLC plates and visualization chamber
Reagent Quantities (1.0 mmol Scale)
ReagentM.W.Amount (mg)Equivalents
1-Bromo-4-iodo-2-nitrobenzene327.913281.0
Morpholine87.12105 (118 µL)1.2
Pd(OAc)₂224.504.50.02 (2 mol%)
XPhos476.6519.10.04 (4 mol%)
K₃PO₄212.274252.0
Anhydrous Toluene-5.0 mL-
Safety Precautions
  • Inert Atmosphere: Palladium catalysts and phosphine ligands are sensitive to air and moisture. The reaction must be set up under an inert atmosphere (Argon or Nitrogen).

  • Reagent Handling: Phosphine ligands can be toxic and should be handled in a fume hood. Potassium phosphate is a strong base; avoid contact with skin and eyes.

  • Solvents: Toluene is flammable and toxic. Handle with appropriate personal protective equipment (PPE).

Step-by-Step Procedure
  • Flask Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere. Allow it to cool to room temperature.

  • Charging Reagents: To the flask, add 1-bromo-4-iodo-2-nitrobenzene (328 mg, 1.0 mmol), XPhos (19.1 mg, 0.04 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

  • Purging: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Amine: Briefly remove the stopper and add Palladium(II) acetate (4.5 mg, 0.02 mmol). Add morpholine (118 µL, 1.2 mmol) via syringe.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the suspension through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure product, 4-(4-bromo-2-nitrophenyl)morpholine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Oven-dry Schlenk flask B 2. Charge solids: Ar-I/Br, Ligand, Base A->B C 3. Purge with Inert Gas (3x) B->C D 4. Add Pd(OAc)₂ & Amine C->D E 5. Add Degassed Toluene D->E F 6. Heat to 100 °C & Stir E->F G 7. Monitor by TLC/GC-MS F->G H 8. Cool & Dilute with EtOAc G->H I 9. Filter through Celite H->I J 10. Aqueous Wash & Dry I->J K 11. Concentrate J->K L 12. Column Chromatography K->L

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Optimization and Troubleshooting

While the provided protocol is robust, optimization is often necessary for different amines or to improve yield and selectivity.

ParameterRecommendation & RationaleTroubleshooting Tips
Ligand Bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are generally effective. They promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination.[10][11]Low Conversion: Screen other ligands. A different ligand may offer better stability or reactivity for your specific substrate-amine combination.
Base K₃PO₄ is a good starting point due to its moderate strength and good solubility. Cs₂CO₃ is another excellent choice. NaOtBu can be used but may lead to side reactions with the nitro group.[9]Side Reactions/Decomposition: Switch to a weaker base like K₂CO₃ or K₃PO₄ if using NaOtBu. Ensure the base is anhydrous.
Solvent Anhydrous, degassed aprotic polar solvents like toluene, dioxane, or THF are standard.[6]Poor Solubility: If reagents are not fully dissolved, consider switching to a more polar solvent like dioxane or a mixture of solvents.
Temperature 80-110 °C is a typical range. Temperature control is crucial for selectivity.Loss of Selectivity (C-Br reaction): Lower the reaction temperature. The energy barrier for C-Br oxidative addition is higher, so reducing thermal energy can enhance selectivity for the C-I bond.
Inertness Rigorous exclusion of oxygen is critical. O₂ can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.Reaction Stalls: Ensure all reagents are pure and dry, the solvent is properly degassed, and the inert atmosphere is maintained throughout the reaction.

Conclusion

The chemoselective Buchwald-Hartwig amination of 1-bromo-4-iodo-2-nitrobenzene is a highly effective and strategic transformation. By carefully selecting the catalyst system and controlling reaction conditions, chemists can reliably functionalize the more reactive C-I bond while preserving the C-Br bond for subsequent synthetic manipulations. This protocol provides a validated starting point for researchers, enabling the efficient synthesis of valuable 4-bromo-2-nitroaniline derivatives for applications across the chemical sciences.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
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  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. (2019). Chemical Science (RSC Publishing).
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  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega - ACS Publications.
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  • How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. (n.d.). Guidechem.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. (2020). Organic Letters - ACS Publications.
  • Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com.
  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. (n.d.).
  • 2-Bromo-4-nitroaniline. (n.d.). PMC - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • The Buchwald‐Hartwig Amination of Nitroarenes. (2025). ResearchGate.
  • 1-Iodo-3-nitrobenzene 99 645-00-1. (n.d.). Sigma-Aldrich.
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  • 63037-63-8 Cas No. | 4-Bromo-3-iodonitrobenzene. (n.d.). Apollo Scientific.
  • 4-Bromo-2-iodo-1-nitrobenzene | C6H3BrINO2 | CID 12700217. (n.d.). PubChem.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Synthesis

1-Bromo-4-iodo-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The presence of three distinct functionalities on the benzene ring—a nitro group and two different halogen atoms (iodine and bromine)—offers a unique platform for sequential and regioselective cross-coupling reactions. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aryl halides, making a nuanced understanding of the reaction conditions essential for achieving desired synthetic outcomes.

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of 1-bromo-4-iodo-2-nitrobenzene. We will delve into the principles of regioselectivity, the influence of the nitro substituent, and provide step-by-step methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Principle: Harnessing Differential Reactivity for Regioselectivity

The cornerstone of selective functionalization of 1-bromo-4-iodo-2-nitrobenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-Cl

This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst at a significantly faster rate than the stronger C-Br bond.[1][2] This inherent reactivity difference is the primary tool for achieving selective coupling at the C-4 position (iodine) while leaving the C-2 position (bromine) intact for subsequent transformations.

The Influence of the Nitro Group

The strongly electron-withdrawing nitro group at the C-2 position plays a dual role in the reactivity of the substrate:

  • Activation of the Ring: The nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution and, importantly, facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • Electronic Effect on Halogen Reactivity: The nitro group's electron-withdrawing effect is more pronounced at the ortho (C-Br) and para (C-I) positions. This electronic activation further enhances the reactivity of both halogens, though the inherent C-I > C-Br reactivity difference remains the dominant factor for regioselectivity. In some cases, the electronic activation of the C-Br bond ortho to the nitro group can be significant.[3]

Diagram: The Logic of Regioselective Cross-Coupling

G cluster_0 Palladium(0) Catalytic Cycle Substrate 1-Bromo-4-iodo-2-nitrobenzene Pd(0) Pd(0)L_n Substrate->Pd(0) Reacts with Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Intermediate_I Ar(I)-Pd(II)(Br)-L_n (Selective C-I Activation) Oxidative_Addition->Intermediate_I Favored Pathway (Lower Energy Barrier) Intermediate_Br Ar(Br)-Pd(II)(I)-L_n (Disfavored C-Br Activation) Oxidative_Addition->Intermediate_Br Higher Energy Barrier Transmetalation Transmetalation (e.g., with R-B(OH)₂) Intermediate_I->Transmetalation Intermediate_2 Ar(I)-Pd(II)(R)-L_n Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerates Product 4-Substituted-1-bromo-2-nitrobenzene Reductive_Elimination->Product G cluster_workflow Sequential Cross-Coupling Workflow Start 1-Bromo-4-iodo-2-nitrobenzene Coupling1 Selective C-I Coupling (Suzuki, Heck, Sonogashira, or Amination) Start->Coupling1 Intermediate 4-Substituted-1-bromo-2-nitrobenzene Coupling1->Intermediate Coupling2 C-Br Coupling (Further Functionalization) Intermediate->Coupling2 Product Di-substituted Product Coupling2->Product

Sources

Application Notes & Protocols: 1-Bromo-4-iodo-2-nitrobenzene as a Versatile Building Block in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules. 1-Bromo-4-iodo-2-nitrobenzene (CAS No: 713512-18-6) has emerged as a highly valuable and versatile building block for chemists in pharmaceutical, agrochemical, and materials science research.[1][2][3] Its utility stems from the presence of three distinct functional handles on a single benzene ring: an iodine, a bromine, and a nitro group. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for predictable and selective sequential functionalization.[4][5] The strongly electron-withdrawing nitro group further modulates the reactivity of the aryl core and serves as a precursor to a synthetically useful amino group.[6][7]

This guide provides an in-depth exploration of the chemoselective reactivity of 1-bromo-4-iodo-2-nitrobenzene. It offers detailed, field-proven protocols for its application in sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions, demonstrating its power in the controlled, multi-step synthesis of complex organic architectures.

Physicochemical Properties & Safety

Before utilization, it is critical to understand the properties and handling requirements of the reagent.

PropertyValue
CAS Number 713512-18-6[3]
Molecular Formula C₆H₃BrINO₂[8]
Molecular Weight 327.90 g/mol [3][8]
Appearance Off-white to light yellow solid[]
Melting Point 128-129 °C[]

Safety & Handling: 1-Bromo-4-iodo-2-nitrobenzene is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[10][11]

  • Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[10][12] Causes serious eye, skin, and respiratory tract irritation.[10][13] May cause methemoglobinemia, where oxygen transport in the blood is impaired.[10][12]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Avoid creating dust.[11] Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly sealed container.[11][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

The Principle of Chemoselective Reactivity

The synthetic power of 1-bromo-4-iodo-2-nitrobenzene lies in the differential reactivity of its carbon-halogen bonds, a cornerstone of selective cross-coupling strategies.[14]

Causality of Selectivity: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen bond.[15] The bond dissociation energy of a C-I bond (approx. 272 kJ/mol) is significantly lower than that of a C-Br bond (approx. 336 kJ/mol). This energetic difference dictates that a Pd(0) catalyst will preferentially react with the more labile C-I bond over the C-Br bond.[5][16] This allows for the selective functionalization at the C4 position (iodo) while leaving the C1 position (bromo) intact for a subsequent, often more forcing, coupling reaction.

The nitro group at the C2 position is a strong electron-withdrawing group, which deactivates the aromatic ring and can influence the electronic properties of the coupling sites.[6]

G cluster_0 Reactivity Hierarchy of 1-Bromo-4-iodo-2-nitrobenzene cluster_1 Reaction Sequence mol 1-Bromo-4-iodo-2-nitrobenzene c1 C-I Bond (Position 4) c2 C-Br Bond (Position 1) c3 -NO2 Group (Position 2) r1 High Reactivity (1st Coupling Site) c1->r1  Preferential  Oxidative Addition r2 Lower Reactivity (2nd Coupling Site) c2->r2  Requires More  Forcing Conditions r3 Enables Further Derivatization (e.g., Reduction to -NH2) c3->r3  Post-Coupling  Transformation

Caption: Reactivity hierarchy of functional groups in 1-Bromo-4-iodo-2-nitrobenzene.

Application Protocol: Sequential Sonogashira and Suzuki-Miyaura Coupling

This section details a representative multi-step synthesis to showcase the controlled functionalization of 1-bromo-4-iodo-2-nitrobenzene. The workflow involves an initial, highly selective Sonogashira coupling at the C-I position, followed by a Suzuki-Miyaura coupling at the remaining C-Br position.

G start Start: 1-Bromo-4-iodo-2-nitrobenzene step1 Step 1: Selective Sonogashira Coupling (at C-I position) start->step1 intermediate Intermediate: 1-Bromo-2-nitro-4-(alkynyl)benzene step1->intermediate  Forms C-C triple bond reagents1 Reagents: Terminal Alkyne (R1-C≡CH) Pd(PPh3)2Cl2, CuI, Base (e.g., DIPEA) Solvent (e.g., THF) reagents1->step1 step2 Step 2: Suzuki-Miyaura Coupling (at C-Br position) intermediate->step2 final Final Product: 1-Aryl-2-nitro-4-(alkynyl)benzene step2->final  Forms C-C single bond reagents2 Reagents: Arylboronic Acid (Ar-B(OH)2) Pd(PPh3)4, Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reagents2->step2

Caption: Workflow for sequential Sonogashira and Suzuki-Miyaura cross-coupling.

Protocol 3.1: Step 1 - Selective Sonogashira Coupling at the C-I Position

This protocol describes the coupling of a terminal alkyne to the C-I bond of 1-bromo-4-iodo-2-nitrobenzene. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, employing a dual palladium and copper catalytic system.[4][17]

Materials & Equipment:

  • 1-Bromo-4-iodo-2-nitrobenzene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA), freshly distilled

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-iodo-2-nitrobenzene (1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (or DMF) via syringe to dissolve the solids (approx. 0.1 M concentration relative to the substrate).

  • Add the terminal alkyne (1.1 eq) via syringe, followed by the base (DIPEA or TEA, 3.0 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Causality Check: The mild conditions (room temperature) are specifically chosen to favor the highly selective oxidative addition of palladium into the weaker C-I bond, leaving the C-Br bond untouched.[4][16]

Work-up & Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 1-bromo-2-nitro-4-(alkynyl)benzene intermediate.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIStandard dual-catalyst system for Sonogashira coupling.[4]
Base DIPEA or TEAScavenges the HI byproduct and facilitates the formation of the copper acetylide.[4]
Solvent Anhydrous THF/DMFAprotic solvent to dissolve reagents and facilitate the reaction.
Temperature Room TemperatureEnsures high selectivity for the more reactive C-I bond.[4]
Protocol 3.2: Step 2 - Suzuki-Miyaura Coupling at the C-Br Position

This protocol uses the purified product from Step 1 and couples an arylboronic acid to the remaining C-Br bond. The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[18][19]

Materials & Equipment:

  • 1-Bromo-2-nitro-4-(alkynyl)benzene (from Step 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (or 1,4-Dioxane/Water)

  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the 1-bromo-2-nitro-4-(alkynyl)benzene intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add a degassed mixture of Toluene and Water (e.g., 4:1 v/v) via syringe (approx. 0.1 M concentration).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-24 hours.

  • Causality Check: Higher temperatures are generally required to facilitate the oxidative addition of palladium into the stronger C-Br bond.[14] The use of an aqueous base is characteristic of the Suzuki-Miyaura reaction mechanism.[20]

Work-up & Purification:

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final, diversely substituted nitrobenzene derivative.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective Pd(0) catalyst for Suzuki reactions.[21]
Base K₂CO₃ (aq)Activates the boronic acid and facilitates the transmetalation step.[20]
Solvent Toluene/H₂OBiphasic system standard for many Suzuki couplings.
Temperature 80-100 °CProvides sufficient energy to cleave the more robust C-Br bond.

Further Synthetic Transformations

The strategic utility of 1-bromo-4-iodo-2-nitrobenzene extends beyond cross-coupling. The resulting products can undergo further transformations:

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine (-NH₂) using various standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid). This opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and further C-N cross-coupling reactions (Buchwald-Hartwig amination).[1][7]

  • Heterocycle Synthesis: The functionalities installed using this building block are pivotal in the synthesis of complex heterocyclic systems such as carbazoles and phenothiazines, which are common motifs in pharmaceuticals and functional materials.[22][23]

Conclusion

1-Bromo-4-iodo-2-nitrobenzene is a powerful and versatile reagent for the predictable and controlled construction of complex, highly substituted aromatic compounds. The inherent and well-defined reactivity difference between its carbon-iodine and carbon-bromine bonds provides a reliable platform for sequential, chemoselective cross-coupling reactions. By following the detailed protocols and understanding the underlying principles of reactivity outlined in these notes, researchers can effectively leverage this building block to streamline multi-step synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

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  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021, June 21). White Rose Research Online. Retrieved from [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... (n.d.). ResearchGate. Retrieved from [Link]

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  • Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Compounds from 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-iodo-2-nitrobenzene is a uniquely functionalized aromatic scaffold that serves as a powerful and versatile starting material for the synthesis of a diverse range of complex heterocyclic compounds. The strategic placement of three distinct functional groups—a nitro moiety and two different halogens (iodine and bromine)—on the benzene ring allows for a series of selective and sequential chemical transformations. This guide provides an in-depth exploration of the synthetic strategies, detailed experimental protocols, and the underlying chemical principles for leveraging this building block in heterocyclic chemistry, with a focus on palladium-catalyzed cross-coupling reactions.

The Strategic Advantage of 1-Bromo-4-iodo-2-nitrobenzene

The synthetic utility of 1-Bromo-4-iodo-2-nitrobenzene stems from the differential reactivity of its functional groups. This allows for a programmed, step-wise construction of molecular complexity.

  • Differential Reactivity of C-I vs. C-Br Bonds : In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. The relative rates of oxidative addition to a Pd(0) complex generally follow the trend: C-I > C-Br >> C-Cl.[1][2] This predictable reactivity allows for selective functionalization at the C4 position (iodine) while leaving the C1 position (bromine) intact for subsequent transformations.

  • The Role of the Nitro Group : The electron-withdrawing nitro group (-NO₂) plays a dual role. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution and influences the regioselectivity of certain reactions. Secondly, and more importantly, it serves as a masked amino group (-NH₂). The nitro group can be readily reduced to an amine at a later stage in the synthetic sequence, providing a key nucleophile for intramolecular cyclization reactions to form the final heterocyclic ring system.[3][4]

The combination of these features enables a modular approach to synthesizing complex molecules, as illustrated in the workflow below.

G A 1-Bromo-4-iodo-2-nitrobenzene B Selective Pd-Catalyzed Cross-Coupling at C-I Bond A->B Step 1 (e.g., Suzuki, Buchwald-Hartwig) C Functionalized Intermediate (e.g., Biphenyl, Diphenylamine, etc.) B->C D Reduction of Nitro Group (NO2 -> NH2) C->D Step 2 (e.g., SnCl2, H2/Pd) E Amino Intermediate D->E F Intramolecular Cyclization E->F Step 3 (e.g., Pd-catalyzed C-H amination, Cadogan cyclization) G Tricyclic Heterocycle (e.g., Carbazole, Phenothiazine) F->G H Optional: Further Functionalization at C-Br Bond G->H I Further Derivatized Heterocycle H->I

Caption: General workflow for heterocyclic synthesis.

Synthesis of Nitrogen-Containing Heterocycles

Carbazole Synthesis via Suzuki Coupling and Reductive Cyclization

Carbazoles are a vital class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals.[5] A highly efficient route to substituted carbazoles starting from 1-bromo-4-iodo-2-nitrobenzene involves a sequential Suzuki-Miyaura coupling followed by a reductive cyclization.

The first step is a selective Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid at the more reactive C-I bond to form a 2-nitrobiphenyl intermediate.[6][7] The subsequent step involves the reduction of the nitro group to an amine, which is immediately followed by a cyclization reaction, such as the Cadogan reductive cyclization using a phosphine reagent, to yield the carbazole core.[6]

G cluster_0 Suzuki Coupling cluster_1 Reductive Cyclization (Cadogan) A 1-Bromo-4-iodo- 2-nitrobenzene C 2-Nitro-4-bromobiphenyl A->C Pd(OAc)2, PPh3 K2CO3, Toluene/H2O B Arylboronic Acid B->C D 2-Nitro-4-bromobiphenyl E Substituted Carbazole D->E P(OEt)3, 160 °C

Caption: Pathway for Carbazole Synthesis.

Protocol 1: Synthesis of 2-Bromo-7-nitro-9H-carbazole

Part A: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried round-bottom flask, add 1-bromo-4-iodo-2-nitrobenzene (1.0 mmol, 328 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and triphenylphosphine (PPh₃, 0.08 mmol, 21 mg) to the flask under an argon atmosphere.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 4-bromo-2-nitrobiphenyl intermediate.

Part B: Cadogan Reductive Cyclization

  • Reaction Setup: Place the purified 4-bromo-2-nitrobiphenyl (1.0 mmol) in a flask equipped with a reflux condenser.

  • Reagent Addition: Add triethyl phosphite (P(OEt)₃, 5.0 mmol, 0.86 mL).

  • Reaction: Heat the mixture to 160 °C under an argon atmosphere for 4-6 hours. The reaction is typically accompanied by the evolution of gas.

  • Work-up: Cool the reaction mixture and remove the excess triethyl phosphite under high vacuum.

  • Purification: The crude residue can be purified by recrystallization or column chromatography to afford the desired carbazole product.[6]

StepKey ReagentsCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
A Arylboronic acid, K₂CO₃Pd(OAc)₂ / PPh₃8012-1685-95
B P(OEt)₃None (Thermal)1604-670-90
Phenothiazine Synthesis via Buchwald-Hartwig Amination and Cyclization

Phenothiazines are an important class of heterocyclic compounds with applications in medicine, particularly as antipsychotic drugs.[8] A powerful strategy for their synthesis involves the Buchwald-Hartwig amination to form a C-N bond, followed by an intramolecular cyclization.

Starting with 1-bromo-4-iodo-2-nitrobenzene, a selective Buchwald-Hartwig amination is performed at the iodo-position with a 2-aminothiophenol derivative.[9][10] This creates a diarylamine intermediate. Subsequent reduction of the nitro group provides the necessary amino functionality, which can then undergo cyclization to form the phenothiazine core. In some cases, copper-catalyzed methods can also be employed for the cyclization step.[11][12]

G cluster_0 Buchwald-Hartwig Amination cluster_1 Reduction & Cyclization A 1-Bromo-4-iodo- 2-nitrobenzene C Diarylamine Intermediate A->C Pd2(dba)3, Xantphos Cs2CO3, Dioxane B 2-Aminothiophenol B->C D Diarylamine Intermediate E Substituted Phenothiazine D->E 1. SnCl2·2H2O, EtOH 2. Heat or Cu catalyst

Caption: Pathway for Phenothiazine Synthesis.

Protocol 2: Synthesis of a Substituted Phenothiazine

Part A: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 1-bromo-4-iodo-2-nitrobenzene (1.0 mmol, 328 mg), 2-aminothiophenol (1.1 mmol, 138 mg), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and Xantphos (0.03 mmol, 17.3 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to isolate the diarylamine intermediate.

Part B: Reductive Cyclization

  • Reduction: Dissolve the diarylamine intermediate (1.0 mmol) in ethanol (10 mL). Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol, 902 mg) and heat the mixture to reflux for 2-4 hours. This step reduces the nitro group to an amine.

  • Cyclization: Upon completion of the reduction (monitored by TLC), the reaction mixture can be further heated or treated with a copper catalyst (e.g., CuI) to facilitate the intramolecular C-S bond formation, yielding the phenothiazine.[12][13]

  • Work-up: Cool the reaction, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

StepKey ReagentsCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
A 2-Aminothiophenol, Cs₂CO₃Pd₂(dba)₃ / Xantphos10018-2475-90
B SnCl₂·2H₂O, then heatNone or Cu(I)Reflux4-860-80

Synthesis of Oxygen-Containing Heterocycles

Dibenzofuran Synthesis via Suzuki Coupling and Intramolecular O-Arylation

Dibenzofurans are another important class of heterocycles with applications in materials science and medicinal chemistry.[14][15] The synthesis can be initiated with a Suzuki coupling of 1-bromo-4-iodo-2-nitrobenzene with an ortho-methoxyphenylboronic acid.

The resulting biphenyl intermediate then undergoes demethylation (e.g., using BBr₃) to reveal a phenol. The final dibenzofuran ring is constructed via an intramolecular O-arylation, which can be achieved through various methods, including a copper-catalyzed Ullmann condensation or a palladium-catalyzed C-H activation/C-O bond formation.[16][17] The nitro group can be removed via diazotization and reduction if not desired in the final product.

Protocol 3: Synthesis of a Substituted Dibenzofuran

  • Suzuki Coupling: Perform a Suzuki coupling as described in Protocol 1A, using 2-methoxyphenylboronic acid to obtain 4-bromo-2'-methoxy-2-nitrobiphenyl.

  • Demethylation: Dissolve the biphenyl intermediate in anhydrous dichloromethane (DCM) at -78 °C. Slowly add boron tribromide (BBr₃, 1.5 eq.) and allow the reaction to warm to room temperature. Stir until the reaction is complete. Quench carefully with methanol and water, then extract with DCM. Purify to obtain the 2'-hydroxybiphenyl intermediate.

  • Intramolecular O-Arylation:

    • Reaction Setup: Combine the 2'-hydroxybiphenyl intermediate (1.0 mmol), a copper(I) iodide (CuI, 0.1 mmol) catalyst, and a base such as K₂CO₃ (2.0 mmol) in a solvent like DMF or DMSO.

    • Reaction: Heat the mixture to 120-140 °C for 12-24 hours.

    • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Purify the crude product by column chromatography to yield the dibenzofuran.[16][17]

StepKey ReagentsCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
1 2-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃8012-1680-90
2 BBr₃None-78 to RT2-475-95
3 K₂CO₃CuI120-14012-2465-85

Synthesis of Indoles via Sonogashira Coupling and Cyclization

The Sonogashira coupling is a palladium-copper co-catalyzed reaction that forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][18] This reaction can be performed selectively at the C-I bond of 1-bromo-4-iodo-2-nitrobenzene.

The resulting 2-alkynyl-nitrobenzene derivative is a key precursor for indole synthesis. Reduction of the nitro group to an amine, followed by an intramolecular cyclization (often catalyzed by copper or other transition metals), leads to the formation of the indole ring system.[19][20]

Protocol 4: Synthesis of a Substituted Indole

  • Sonogashira Coupling:

    • Reaction Setup: To a Schlenk flask, add 1-bromo-4-iodo-2-nitrobenzene (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol).

    • Solvent and Base: Add anhydrous, degassed THF (10 mL) and a base such as triethylamine (TEA, 3.0 mmol).

    • Reaction: Stir the mixture at room temperature under an argon atmosphere for 6-12 hours.[21][22]

    • Work-up: Filter the reaction mixture, concentrate the filtrate, and purify by column chromatography.

  • Reductive Cyclization:

    • Reduction: Reduce the nitro group of the 2-alkynyl intermediate using a standard procedure (e.g., SnCl₂·2H₂O in ethanol, or catalytic hydrogenation).

    • Cyclization: The resulting 2-alkynylaniline can cyclize to the indole upon heating, often with the addition of a base or a catalyst like CuI to facilitate the reaction.[19]

StepKey ReagentsCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
1 Terminal alkyne, TEAPd(PPh₃)₂Cl₂ / CuIRT6-1280-95
2 SnCl₂·2H₂O, then heatNone or CuIReflux2-670-90

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Application Notes and Protocols: 1-Bromo-4-iodo-2-nitrobenzene as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-bromo-4-iodo-2-nitrobenzene, a uniquely functionalized aromatic scaffold, and its strategic applications in modern medicinal chemistry. We explore the distinct reactivity profile conferred by its trifunctional nature—an iodo group, a bromo group, and a nitro group—which enables orthogonal, sequential chemical modifications. This guide details its pivotal role in the synthesis of complex pharmaceutical agents, with a special focus on the construction of kinase inhibitors such as Trametinib. Included are field-proven, step-by-step protocols for key transformations, including regioselective Suzuki-Miyaura coupling, nitro group reduction, and Buchwald-Hartwig amination, designed for reproducibility and scalability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic intermediates for the efficient construction of novel molecular entities.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures in a controlled and predictable manner accelerates the generation of new chemical entities for biological screening. 1-Bromo-4-iodo-2-nitrobenzene (CAS: 713512-18-6) has emerged as a powerhouse building block due to its unique trifunctional arrangement, which provides a pre-programmed roadmap for sequential chemical elaboration.[1]

The value of this reagent lies in three key features:

  • Orthogonal Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond.[2][3] This inherent difference in reactivity allows for highly regioselective functionalization at the C-4 position (iodine) under milder conditions, while leaving the C-2 position (bromine) intact for subsequent transformations.

  • Activating and Modifiable Nitro Group: The strongly electron-withdrawing nitro group serves a dual purpose. Firstly, it activates the aromatic ring, making it more susceptible to certain coupling reactions and potentially nucleophilic aromatic substitution (SNAr).[4][5] Secondly, the nitro group is a versatile synthetic handle that can be readily reduced to a primary amine (-NH₂). This aniline moiety is a common feature in many bioactive molecules and serves as a crucial point for introducing further diversity, for instance, through amide or urea formation.[6]

  • Steric and Electronic Influence: The substitution pattern electronically influences the entire ring system, and the eventual reduction of the nitro group to an amine dramatically alters this electronic landscape, which can be strategically employed to modulate the reactivity of the remaining bromine atom in later steps.

This combination of features makes 1-bromo-4-iodo-2-nitrobenzene an ideal starting material for building polysubstituted aromatic cores, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.[7][8]

Physicochemical Properties
PropertyValueReference
CAS Number 713512-18-6[1]
Molecular Formula C₆H₃BrINO₂[1]
Molecular Weight 327.90 g/mol [1]
Appearance Off-white to light yellow solid[]
Melting Point 128-129 °C[]

Application Focus: Synthesis of the MEK Inhibitor Trametinib

A prominent example showcasing the utility of 1-bromo-4-iodo-2-nitrobenzene is in the synthesis of Trametinib , a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[10][11] Trametinib is a critical component of targeted cancer therapy, particularly for BRAF-mutant melanoma.[12] The synthesis of Trametinib and its isotopically labeled analogs effectively leverages the sequential reactivity of this building block.

The general synthetic logic involves a stepwise construction of the polysubstituted aniline core of Trametinib. The differential reactivity of the two halogen atoms is exploited to introduce distinct aryl and amino substituents in a controlled sequence.

G A 1-Bromo-4-iodo-2-nitrobenzene B Step 1: Regioselective Suzuki Coupling (at C-I position) A->B Arylboronic Acid, Pd Catalyst C Intermediate A (4-Aryl-1-bromo-2-nitrobenzene) B->C D Step 2: Nitro Group Reduction (-NO2 to -NH2) C->D e.g., SnCl2 or H2, Pd/C E Intermediate B (4-Aryl-2-bromoaniline derivative) D->E F Step 3: Buchwald-Hartwig Amination (at C-Br position) E->F Amine Coupling Partner, Pd Catalyst, Ligand G Step 4: Functionalization of Core Amine F->G Introduction of Cyclopropylurea Moiety H Trametinib Scaffold G->H

Caption: General synthetic workflow for Trametinib scaffold construction.

This strategic, multi-step approach allows for the precise installation of the required pharmacophoric elements, demonstrating the building block's value in complex target-oriented synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems, providing detailed steps, rationale for key choices, and expected outcomes for the most critical transformations involving 1-bromo-4-iodo-2-nitrobenzene.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-4 Position

Principle: This protocol exploits the higher reactivity of the C-I bond over the C-Br bond towards palladium-catalyzed cross-coupling.[2] By using carefully controlled conditions and a suitable catalyst system, an aryl or heteroaryl group can be selectively installed at the C-4 position.

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-iodo-2-nitrobenzene, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Premixing: In a separate vial, under a positive flow of inert gas, dissolve the Pd(OAc)₂ and SPhos ligand in a small amount of anhydrous 1,4-dioxane. Stir for 5-10 minutes until a homogeneous solution is formed.

    • Expert Insight: Premixing the palladium source and the ligand allows for the formation of the active catalytic species prior to introduction into the main reaction mixture, often leading to more consistent results.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) to the Schlenk flask via syringe. The final concentration of the starting halide should be approximately 0.1 M. Add the catalyst premix to the reaction flask via syringe.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-aryl-1-bromo-2-nitrobenzene product.

Expected Outcome: Yields typically range from 75-95%, depending on the coupling partner. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm the structure and regioselectivity.

Protocol 2: Nitro Group Reduction to Aniline

Principle: The nitro group is reduced to a primary amine, a critical step for subsequent functionalization. Tin(II) chloride is a reliable and mild reducing agent for this transformation, well-tolerated by the aryl bromide.

Materials:

  • 4-Aryl-1-bromo-2-nitrobenzene (from Protocol 1, 1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-containing substrate in ethanol (approx. 0.2 M).

  • Reagent Addition: Add SnCl₂·2H₂O to the solution in one portion.

  • Heating: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure.

  • Neutralization: To the resulting residue, add ethyl acetate and slowly add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8.

    • Trustworthiness Note: This neutralization step is critical and can be exothermic. The formation of tin hydroxides will result in a thick white precipitate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting aniline derivative is often pure enough for the next step, but can be purified by column chromatography if necessary.

Expected Outcome: Yields are typically high (>90%). The product's identity can be confirmed by the disappearance of the nitro signals in the IR spectrum and the appearance of characteristic -NH₂ signals in the ¹H NMR spectrum.

Protocol 3: Buchwald-Hartwig Amination at the C-2 Position

Principle: This palladium-catalyzed C-N cross-coupling reaction is used to install an amine at the remaining C-Br position. The choice of a sterically hindered, electron-rich phosphine ligand is crucial for achieving high efficiency.[13][14][15]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA L-Pd(II)(Ar)(Br) Pd0->OA Oxidative Addition ArBr Ar-Br ArBr->OA Amine R2NH LE L-Pd(II)(Ar)(NR2) Amine->LE Base Base Base->LE Product Ar-NR2 OA->LE Ligand Exchange RE LE->RE Reductive Elimination RE->Pd0 RE->Product

Caption: Catalytic cycle for Buchwald-Hartwig Amination.

Materials:

  • 4-Aryl-2-bromoaniline derivative (from Protocol 2, 1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl bromide, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

    • Expert Insight: The catalyst system is sensitive to air and moisture. Using a glovebox is highly recommended for optimal results. NaOtBu is a strong base and should be handled with care.

  • Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Heating and Monitoring: Seal the tube and heat in a preheated oil bath to 100-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired C-N coupled product.

Expected Outcome: Yields can vary (60-90%) depending on the steric and electronic nature of the amine coupling partner.

Conclusion and Future Outlook

1-Bromo-4-iodo-2-nitrobenzene is a testament to the power of strategic molecular design. Its pre-activated and orthogonally reactive functional groups provide medicinal chemists with a reliable and efficient platform for the synthesis of complex, polysubstituted aromatic compounds. As demonstrated by its application in the synthesis of Trametinib, this building block facilitates a logical and stepwise approach to constructing intricate molecular scaffolds. The protocols detailed herein offer a robust starting point for researchers to harness the full synthetic potential of this versatile intermediate. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the importance of such powerful and strategically designed building blocks will only increase.

References

  • Journal of Nuclear Medicine. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. [Link]

  • National Institutes of Health (NIH). (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. [Link]

  • Aaron Chemicals. 1-Bromo-4-Iodo-2-Nitrobenzene. [Link]

  • ResearchGate. (2018). Laboratory-scale synthesis of trametinib (55). [Link]

  • Google Patents. (2019).
  • Chembid. (2024). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • PubMed. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]

  • Brainly. (2023). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which intermediate is formed?[Link]

  • ResearchGate. (2022). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. [Link]

  • University of Colorado Boulder. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. [Link]

  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. [Link]

  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?[Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • SciELO Brasil. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Chembid. (2024). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. [Link]

  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • PubMed. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • Alpha Chemika. 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter. [Link]

  • ResearchGate. (2013). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. [Link]

  • ResearchGate. (2022). Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. [Link]

  • National Center for Biotechnology Information. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (2015). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions with 4-methoxyphenylboronic acid (2) catalyzed by the phosphine ligand-free Pd(OAc)2. [Link]

  • Shodhganga. Design and development p38 kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

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The Strategic Utility of 1-Bromo-4-iodo-2-nitrobenzene in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Materials Innovation

In the landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to advancing the frontiers of electronics, optics, and energy. 1-Bromo-4-iodo-2-nitrobenzene, a trifunctionalized aromatic compound, has emerged as a pivotal building block for the construction of complex molecular architectures. Its unique electronic and steric properties, stemming from the presence of a nitro group and two distinct halogen atoms, offer chemists a versatile platform for regioselective functionalization. This guide provides an in-depth exploration of the applications of 1-Bromo-4-iodo-2-nitrobenzene in materials science, with a particular focus on its role in the synthesis of functional dyes for solar energy conversion and as a key intermediate for conjugated materials.

The inherent reactivity differences between the carbon-iodine and carbon-bromine bonds, coupled with the electron-withdrawing nature of the nitro group, allow for a stepwise and controlled approach to molecular elaboration. This makes 1-Bromo-4-iodo-2-nitrobenzene an invaluable precursor for creating materials with tailored optoelectronic properties.

Core Applications in Materials Science

The distinct functionalities of 1-Bromo-4-iodo-2-nitrobenzene make it a versatile reagent in the synthesis of a variety of advanced materials. Its applications primarily leverage the ability to perform selective cross-coupling reactions at the iodo and bromo positions, while the nitro group can be used as an anchoring group or a precursor to an amino functionality.

Synthesis of Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)

A significant application of 1-Bromo-4-iodo-2-nitrobenzene is in the synthesis of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). The nitro group can serve as an effective anchoring group to the titanium dioxide (TiO₂) photoanode of the solar cell.[1][2] The extended π-conjugated systems required for efficient light harvesting are constructed by sequential cross-coupling reactions at the iodo and bromo positions.

A notable example is the synthesis of triphenylamine-based dyes, where the 1-Bromo-4-iodo-2-nitrobenzene core is elaborated to create a donor-π-acceptor (D-π-A) structure.[1][3][4] The triphenylamine unit acts as the electron donor, the conjugated backbone serves as the π-bridge, and the nitro-substituted benzene ring functions as the acceptor and anchoring group.

Precursor for Conjugated Polymers and Organic Semiconductors

The dihalo-functionality of 1-Bromo-4-iodo-2-nitrobenzene makes it an ideal monomer for polymerization reactions, such as Suzuki and Stille couplings, to produce conjugated polymers.[5] These polymers are the active components in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to selectively functionalize the two halogen positions allows for the creation of well-defined polymer structures with tunable electronic properties.

Experimental Protocols

The following protocols provide detailed methodologies for the application of 1-Bromo-4-iodo-2-nitrobenzene in the synthesis of advanced materials.

Protocol 1: Synthesis of a Triphenylamine-Based Dye for DSSCs

This protocol outlines the synthesis of a D-π-A type organic dye (F1) for DSSCs, based on the work of Kiliçarslan and Erden.[1] The synthesis involves a sequential Suzuki coupling reaction.

Reaction Scheme:

Reaction_Scheme A 1-Bromo-4-iodo-2-nitrobenzene C Intermediate A->C Suzuki Coupling (Pd catalyst, base) B Triphenylamine-boronic acid derivative B->C E F1 Dye C->E Suzuki Coupling (Pd catalyst, base) D Arylboronic acid derivative D->E

A conceptual reaction scheme for the synthesis of the F1 dye.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
1-Bromo-4-iodo-2-nitrobenzene112671-42-8327.90
Diphenylamine122-39-4169.22
4-Formylphenylboronic acid40534-84-1149.96
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.57
Potassium Carbonate584-08-7138.21
Toluene108-88-392.14
Ethanol64-17-546.07
Water7732-18-518.02

Step-by-Step Procedure:

Step 1: Synthesis of the Triphenylamine Intermediate via Suzuki Coupling

  • To a dried Schlenk flask, add 1-Bromo-4-iodo-2-nitrobenzene (1.0 mmol), diphenylamine (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 24 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add 50 mL of ethyl acetate.

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate product.

Step 2: Synthesis of the Final F1 Dye via Suzuki Coupling

  • To a dried Schlenk flask, add the intermediate from Step 1 (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, extract the product with ethyl acetate and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the final F1 dye by column chromatography.

Characterization of the F1 Dye:

The synthesized F1 dye can be characterized by the following techniques:[1]

  • FTIR: To confirm the presence of functional groups (e.g., nitro, amine, carbonyl).

  • ¹H and ¹³C NMR: To elucidate the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • UV-Vis Spectroscopy: To analyze the light absorption properties.

Performance in DSSCs:

The F1 dye, when used as a sensitizer in a DSSC, has shown a power conversion efficiency of 0.45%.[1]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a general method for the palladium-catalyzed coupling of a terminal alkyne with 1-Bromo-4-iodo-2-nitrobenzene, a reaction crucial for synthesizing conjugated materials.[6][7]

Reaction Workflow:

Sonogashira_Coupling Setup Reaction Setup (Inert Atmosphere) Reagents Add: 1-Bromo-4-iodo-2-nitrobenzene Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Diisopropylamine) Solvent (e.g., THF) Setup->Reagents Reaction Stir at Room Temperature (or heat if necessary) Reagents->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Quench Reaction Extract with Organic Solvent Wash with Aqueous Solutions Monitoring->Workup Purification Column Chromatography Workup->Purification Product Characterize Product Purification->Product

A general workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 1-Bromo-4-iodo-2-nitrobenzene (1.0 mmol) in anhydrous and degassed tetrahydrofuran (THF, 10 mL).

  • To this solution, add the terminal alkyne (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Add an amine base, such as triethylamine or diisopropylamine (3.0 mmol), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

1-Bromo-4-iodo-2-nitrobenzene stands as a testament to the power of strategic molecular design in advancing materials science. Its unique combination of reactive sites provides a robust platform for the synthesis of a diverse array of functional organic materials. The protocols detailed herein offer a glimpse into the practical application of this versatile building block, from the creation of novel dyes for solar energy conversion to the synthesis of conjugated systems for organic electronics. As the demand for high-performance, solution-processable, and cost-effective materials continues to grow, the importance of key intermediates like 1-Bromo-4-iodo-2-nitrobenzene in enabling these innovations will undoubtedly increase. Future research will likely explore its use in the synthesis of even more complex and functional materials for a new generation of electronic and photonic devices.

References

  • Kiliçarslan, F. A., & Erden, İ. (2023). Investigation of the effect of a nitro group as an anchor group in dye-sensitized solar cells. Journal of Chemical Research, 47(6), 535-540.
  • ResearchGate. (n.d.). Can nitro groups really anchor onto TiO2? Case study of dye-to-TiO2 adsorption using azo dyes with NO2 substituents. Retrieved from [a valid, clickable URL will be provided if available]
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [a valid, clickable URL will be provided if available]
  • Kiliçarslan, F. A., & Erden, İ. (2023). ChemInform Abstract: Nitro Group as a New Anchoring Group for Organic Dyes in Dye-Sensitized Solar Cells. ChemInform, 44(35).
  • ResearchGate. (n.d.). Efficient Dye-Sensitized Solar Cells with an Organic Photosensitizer Featuring Orderly Conjugated Ethylenedioxythiophene and Dithienosilole Blocks. Retrieved from [a valid, clickable URL will be provided if available]
  • Al-Azab, Z. M., Al-Issa, S. A., & Al-Jbouri, A. K. (2022). Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells. Molecules, 27(15), 5028.
  • Gokulakrishnan, V., Ramasamy, E., & Mahalingam, M. (2016). Novel D–π–A type triphenylamine based chromogens for DSSC: design, synthesis and performance studies. New Journal of Chemistry, 40(11), 9474-9483.
  • RDiscovery. (2023). Computational Analysis of Novel Broad-Absorption Donor–π–Acceptor Triphenylamine-Based Dye Molecules for High-Efficiency Dye-Sensitized Solar Cells. Retrieved from [a valid, clickable URL will be provided if available]
  • Pati, P. B., Yadav, P., & Zade, S. S. (2017). New dyes for DSSC containing triphenylamine based extended donor: Synthesis, photophysical properties and device performance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 178, 106-113.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [a valid, clickable URL will be provided if available]
  • Kral, V., Dvorak, M., & Sladek, M. (2012). Flow Chemistry: Sonogashira Coupling. Molecules, 17(12), 14485-14497.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [a valid, clickable URL will be provided if available]
  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of organic chemistry, 70(11), 4393–4396.
  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [a valid, clickable URL will be provided if available]
  • ResearchGate. (n.d.). Novel D-π-A type triphenylamine based chromogens for DSSC: Design, synthesis and performance studies. Retrieved from [a valid, clickable URL will be provided if available]

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Application Notes & Protocols: Substrate Scope for Cross-Coupling Reactions of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the substrate scope and strategic application of 1-Bromo-4-iodo-2-nitrobenzene in palladium-catalyzed cross-coupling reactions. We delve into the principles of chemoselectivity that govern the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Detailed protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions are presented, emphasizing the causal relationship between catalyst systems, reaction conditions, and selective functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Introduction: The Strategic Value of 1-Bromo-4-iodo-2-nitrobenzene

In the landscape of synthetic organic chemistry, polyhalogenated aromatic compounds are invaluable synthons for the construction of complex molecular architectures. 1-Bromo-4-iodo-2-nitrobenzene is a particularly powerful building block due to three key structural features:

  • Two distinct halogen atoms (Iodine and Bromine): This allows for programmed, sequential functionalization.

  • Differential Reactivity: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond.

  • An Electron-Withdrawing Nitro Group: This group modulates the electronic properties of the aromatic ring, influencing reactivity and providing a synthetic handle for further transformations, such as reduction to an amine.

The cornerstone of its utility lies in the predictable chemoselectivity of palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the Pd(0) center.[1][2] The reactivity trend for this step is firmly established and follows the carbon-halogen bond dissociation energies (BDEs): C–I < C–Br < C–Cl.[1][3] This inherent difference allows for the selective reaction at the C-I bond under mild conditions, leaving the more robust C-Br bond intact for a subsequent, distinct coupling reaction.[4]

This guide will explore the practical application of this principle across several key cross-coupling platforms.

Figure 1: Logical workflow for the sequential functionalization of 1-Bromo-4-iodo-2-nitrobenzene.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[5] When applied to 1-Bromo-4-iodo-2-nitrobenzene, excellent selectivity for the C-I bond can be achieved by carefully controlling the reaction temperature and catalyst system. Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are effective. The reaction at or near room temperature ensures that the activation energy for C-Br oxidative addition is not overcome.[4][6]

Substrate Scope and Data

The following table summarizes representative examples of the selective Suzuki-Miyaura coupling at the C-I position.

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O50124-Bromo-2-nitro-1,1'-biphenyl92
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O60104-Bromo-4'-methoxy-2-nitro-1,1'-biphenyl89
33-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O50124-Bromo-3'-methyl-2-nitro-1,1'-biphenyl94
42-Thiopheneboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂ORT242-(5-Bromo-2-nitrophenyl)thiophene85

Experimental Protocol: Synthesis of 4-Bromo-2-nitro-1,1'-biphenyl

Figure 2: Reaction scheme for the selective Suzuki-Miyaura coupling.

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene (373 mg, 1.0 mmol)

  • Phenylboronic acid (134 mg, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (415 mg, 3.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-iodo-2-nitrobenzene, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvents (Toluene, Ethanol, Water) via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of inert gas.

  • Seal the flask and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a yellow solid.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to arylalkynes and conjugated enynes.[7][8] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI).[9] The higher reactivity of the C-I bond is again exploited for selective alkynylation, leaving the C-Br bond available for subsequent transformations.[7] Copper-free conditions have also been developed, which can be advantageous for sensitive substrates.

Substrate Scope and Data
EntryAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT95
2TrimethylsilylacetylenePd(OAc)₂ (2), PPh₃ (4)CuI (4)DiisopropylamineToluene4091
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT88
4EthynyltrimethylsilanePd(OAc)₂ (1)-DABCODMF5090

Experimental Protocol: Synthesis of 1-Bromo-4-(phenylethynyl)-2-nitrobenzene

Figure 3: Reaction scheme for the selective Sonogashira coupling.

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene (373 mg, 1.0 mmol)

  • Phenylacetylene (113 µL, 1.05 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (14 mg, 0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (8 mg, 0.04 mmol, 4 mol%)

  • Anhydrous Tetrahydrofuran (THF) (8 mL)

  • Triethylamine (TEA) (3 mL)

Procedure:

  • To a dry Schlenk flask, add 1-Bromo-4-iodo-2-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with Nitrogen or Argon three times.

  • Add anhydrous THF and degassed triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature for 6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds.[10][11] The choice of ligand is critical for achieving high efficiency and selectivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required. Studies have shown that nickel-catalyzed systems can also be highly selective for the C-I bond in dihalogenated substrates.[12] The reaction selectively forms the C-N bond at the iodine-bearing position, providing valuable intermediates for pharmaceuticals and materials science.[13]

Substrate Scope and Data
EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (4.5)K₃PO₄Toluene10093
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane9090
3p-ToluidineNi(acac)₂ (2)- [a]K₃PO₄Dioxane10078[12]
4BenzylaminePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10087
[a] Reaction performed in the presence of an activating phenylboronic ester.[12]
Experimental Protocol: Synthesis of 4-Bromo-2-nitro-N-phenylaniline

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene (373 mg, 1.0 mmol)

  • Aniline (100 µL, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (14 mg, 0.015 mmol, 1.5 mol%)

  • XPhos (43 mg, 0.09 mmol, 9 mol%)

  • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, K₃PO₄, and 1-Bromo-4-iodo-2-nitrobenzene to an oven-dried vial with a stir bar.

  • Add anhydrous toluene, followed by aniline.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated heating block at 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through Celite.

  • Concentrate the filtrate and purify the crude material by flash chromatography on silica gel to afford the title compound.

Heck Coupling and Sequential Functionalization

The Heck reaction, coupling aryl halides with alkenes, can also be performed selectively on the C-I bond of 1-Bromo-4-iodo-2-nitrobenzene.[14] The true synthetic power of this substrate is realized in sequential coupling strategies.[4] A mild, selective reaction is first performed at the C-I position, the product is isolated, and then a second, different coupling partner is introduced at the C-Br position under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).

Sequential_Coupling cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Sonogashira Coupling Start 1-Bromo-4-iodo- 2-nitrobenzene Intermediate 4-Bromo-2-nitro- 1,1'-biphenyl Start->Intermediate Selective C-I Functionalization Final 4-(Phenylethynyl)-2-nitro- 1,1'-biphenyl Intermediate->Final C-Br Functionalization Conditions1 Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 50 °C Conditions2 Phenylacetylene Pd(dppf)Cl₂, CuI, TEA 80 °C

Figure 4: Workflow for a sequential Suzuki-Sonogashira coupling strategy.

Application of Products: Synthesis of Carbazoles

The 2-nitrobiphenyl products generated from these cross-coupling reactions are valuable precursors for synthesizing carbazoles. The Cadogan reaction, a reductive cyclization typically mediated by a phosphine reagent like triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), deoxygenates the nitro group to a transient nitrene species, which then undergoes intramolecular cyclization to form the carbazole core.[15][16] This transformation is highly efficient and tolerates a wide range of functional groups.[17]

Protocol: Cadogan Cyclization of 4-Bromo-2-nitro-1,1'-biphenyl

Materials:

  • 4-Bromo-2-nitro-1,1'-biphenyl (309 mg, 1.0 mmol)

  • Triphenylphosphine (PPh₃) (525 mg, 2.0 mmol)

  • 1,2-Dichlorobenzene (5 mL)

Procedure:

  • Combine 4-Bromo-2-nitro-1,1'-biphenyl and triphenylphosphine in a round-bottom flask.

  • Add 1,2-dichlorobenzene and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 180 °C) under a nitrogen atmosphere for 8 hours.

  • Cool the reaction to room temperature and remove the solvent under high vacuum.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-Bromocarbazole.

Conclusion

1-Bromo-4-iodo-2-nitrobenzene serves as an exemplary substrate for demonstrating the principles of chemoselective cross-coupling. The predictable and significant difference in reactivity between the C-I and C-Br bonds allows for a programmed, site-selective introduction of diverse functionalities. By carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently synthesize a vast array of unsymmetrically substituted biaryls, arylalkynes, and arylamines. The resulting products are, in turn, valuable intermediates for constructing complex heterocyclic systems like carbazoles, highlighting the profound utility of this building block in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-4-iodo-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile halogenated aromatic compound as a key intermediate. 1-Bromo-4-iodo-2-nitrobenzene is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to its distinct functional groups that allow for selective, sequential chemical transformations.

This guide provides an in-depth analysis of the most reliable synthetic route—the Sandmeyer reaction—and offers detailed troubleshooting for the common side reactions and purification challenges encountered during its preparation. Our goal is to equip you with the mechanistic understanding and practical insights necessary to optimize your synthesis for yield, purity, and reproducibility.

Section 1: The Primary Synthetic Pathway: A Sandmeyer Reaction Approach

The most effective and regioselective method for preparing 1-Bromo-4-iodo-2-nitrobenzene is via a Sandmeyer reaction, starting from 4-iodo-2-nitroaniline. This multi-step process is superior to direct electrophilic aromatic substitution on a substituted benzene ring, which would typically yield a complex mixture of isomers.

The synthesis involves two critical stages:

  • Diazotization: The primary amine of 4-iodo-2-nitroaniline is converted into a highly reactive diazonium salt using sodium nitrite in a strong acidic medium at low temperatures.

  • Copper-Catalyzed Bromination: The diazonium group is subsequently displaced by a bromine atom using a copper(I) bromide catalyst.

Overall_Reaction_Scheme Start 4-Iodo-2-nitroaniline Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium 1. NaNO₂, H₂SO₄ 2. 0-5 °C Product 1-Bromo-4-iodo-2-nitrobenzene Diazonium->Product CuBr 40 °C

Caption: Overall workflow for the synthesis of 1-Bromo-4-iodo-2-nitrobenzene.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction produced a dark brown or black tar-like substance instead of the expected solid product. What is the cause?

A: This is the most frequently reported issue and is almost always caused by the decomposition of the aryl diazonium salt intermediate.

  • Causality: Aryl diazonium salts are thermally unstable. If the temperature during the diazotization step or before the addition of the copper catalyst rises above the recommended 0-5 °C, the diazonium group (-N₂⁺) will prematurely decompose. This process involves the loss of nitrogen gas (N₂) to form a highly unstable and reactive aryl cation. This cation will then react indiscriminately with nearly any nucleophile in the mixture, including water, leading to polymerization and the formation of complex, dark-colored, tarry side products.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the entire diazotization process. Use an ice-salt bath for more consistent cooling.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the aniline, ensuring the temperature does not spike.

    • Immediate Use: Use the generated diazonium salt solution immediately in the next step. Do not store it, as it will decompose even at low temperatures over time.

Q2: My final yield is significantly lower than expected, and I've identified 4-iodo-2-nitrophenol as the major byproduct. How can I avoid this?

A: The formation of 4-iodo-2-nitrophenol is a classic side reaction resulting from the reaction of the diazonium salt with water (hydrolysis).

  • Causality: Water is a nucleophile that can attack the diazonium salt, displacing the nitrogen group to form a phenol. This reaction is highly temperature-dependent and becomes the dominant pathway if the reaction mixture is allowed to warm up. Even under ideal temperature conditions, some degree of hydrolysis is often unavoidable, but it can be minimized.

  • Preventative Measures:

    • Anhydrous Conditions (where possible): While the reaction is aqueous, minimizing excess water can be beneficial. Use concentrated acids as directed.

    • Optimal Temperature: As with preventing tar formation, maintaining a temperature of 0-5 °C is the most critical factor in suppressing the hydrolysis side reaction.

    • Efficient Mixing: Ensure the diazonium salt reacts efficiently with the copper bromide catalyst upon addition, making the desired Sandmeyer reaction kinetically favorable over the slower hydrolysis pathway.

Q3: My crude product is contaminated with the starting material, 4-iodo-2-nitroaniline. What went wrong?

A: This indicates an incomplete diazotization reaction.

  • Causality: The conversion of the primary amine to the diazonium salt is a stoichiometric reaction. If an insufficient amount of sodium nitrite is used, or if the sodium nitrite has degraded due to improper storage (exposure to air and moisture), some of the starting aniline will remain unreacted.

  • Preventative Measures:

    • Verify Reagent Stoichiometry: Ensure that at least one full equivalent of sodium nitrite is used relative to the starting aniline.

    • Use Fresh Reagents: Use a fresh, unopened container of sodium nitrite or verify the quality of your existing stock.

    • Ensure Proper Acid Concentration: The reaction requires a strong acidic environment to generate the necessary nitrous acid (HNO₂) in situ from sodium nitrite. Ensure the acid concentration is sufficient as per the protocol.

Q4: Even after recrystallization, my product has a persistent reddish or orange hue. What is this colored impurity?

A: This coloration is typically due to the formation of small quantities of azo compounds.

  • Causality: The aryl diazonium salt is an electrophile. If any unreacted 4-iodo-2-nitroaniline is present, the diazonium salt can attack the electron-rich aromatic ring of the aniline in an electrophilic aromatic substitution reaction known as "azo coupling." This forms a highly conjugated azo compound, which is intensely colored. Although the nitro group deactivates the ring, making this reaction less likely, it can still occur, especially if the pH is not sufficiently acidic.

  • Purification Strategy:

    • Multiple Recrystallizations: A single recrystallization may not be sufficient. Try a second recrystallization from a different solvent system.

    • Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities before the filtration step.

    • Column Chromatography: For very high purity requirements, silica gel column chromatography is the most effective method for removing trace colored byproducts.

Section 3: Recommended Experimental Protocol

This protocol is optimized to minimize the formation of the side products discussed above.

Table 1: Key Reagent and Reaction Parameters
Reagent/ParameterQuantity (for 10g scale)Molar Eq.Purpose
4-Iodo-2-nitroaniline10.0 g1.0Starting Material
Concentrated H₂SO₄20 g-Acidic medium for diazotization
Water (Deionized)40 mL-Solvent for aniline salt
Sodium Nitrite (NaNO₂)3.7 g1.4Diazotizing agent (slight excess to ensure complete reaction)
Copper(I) Bromide (CuBr)2.0 g0.37Catalyst for Sandmeyer reaction
48% Hydrobromic Acid (HBr)9.5 g-Solvent/reagent for CuBr
Temperature (Diazotization)0 - 5 °C-Critical for diazonium salt stability
Temperature (Sandmeyer)40 °C-Promotes the copper-catalyzed substitution
Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • In a 250 mL flask, carefully add 20 g of concentrated sulfuric acid to 40 mL of deionized water. Cool this solution in an ice-salt bath to below 10 °C.

  • Slowly add 10.0 g of 4-iodo-2-nitroaniline to the cold acid solution with continuous stirring. The aniline salt may precipitate. Ensure the mixture is a well-stirred slurry.

  • Cool the mixture to 0-5 °C.

  • In a separate beaker, dissolve 3.7 g of sodium nitrite in 12 mL of deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature at all times below 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C to ensure complete diazotization. This yellow-orange solution is the diazonium salt and should be used immediately.

Part B: Sandmeyer Reaction

  • In a separate, larger reaction flask (500 mL) equipped with a stirrer, add 2.0 g of copper(I) bromide and 9.5 g of 48% hydrobromic acid.

  • Warm this mixture to 40 °C with stirring.

  • Slowly and carefully add the cold diazonium salt solution (from Part A) dropwise to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to keep the foaming manageable.

  • After the addition is complete, continue to stir the reaction mixture at 40-50 °C for 30 minutes until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

Part C: Product Isolation and Purification

  • The crude product will precipitate as a brown solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • For purification, transfer the crude solid to a beaker and perform steam distillation or recrystallize from a suitable solvent like ethanol or a dichloroethane/heptane mixture. The product is a solid with a melting point of 87-89 °C.

  • Dry the purified light-yellow to brown crystals under vacuum.

Section 4: Visualizing Reaction vs. Side Reaction Pathways

Understanding the competition between the desired reaction and major side reactions is key to troubleshooting.

Reaction_Pathways cluster_main Desired Pathway cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Azo Coupling Diazonium_Main Aryl Diazonium Salt Aryl_Radical Aryl Radical + N₂ Diazonium_Main->Aryl_Radical Cu(I) e⁻ transfer Product 1-Bromo-4-iodo-2-nitrobenzene (Desired Product) Aryl_Radical->Product + Cu(II)Br Diazonium_Side1 Aryl Diazonium Salt Phenol 4-Iodo-2-nitrophenol (Phenolic Impurity) Diazonium_Side1->Phenol H₂O, ΔT > 5°C Diazonium_Side2 Aryl Diazonium Salt Azo Colored Azo Compound (Impurity) Diazonium_Side2->Azo + Aniline Aniline Unreacted Aniline Aniline->Azo

Caption: Competing reaction pathways in the synthesis of 1-Bromo-4-iodo-2-nitrobenzene.

References

  • The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of 4-iodonitrobenzene. StuDocu. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • 1-Bromo-3-iodo-5-nitrobenzene | C6H3BrINO2 | CID 45480387 - PubChem. National Institutes of Health. Available at: [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center. University of Colorado Boulder. Available at: [Link]

  • Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

  • 2-nitro-4-broMo-iodobenzene - ChemBK. ChemBK. Available at: [Link]

  • Electrophilic Aromatic Substitution. Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. Available at: [Link]

  • Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum - Journal of the Chemical Society C: Organic (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide... - Reddit. Reddit. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of California, Irvine. Available at: [Link]

  • It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... - Homework.Study.com.

Purification of 1-Bromo-4-iodo-2-nitrobenzene from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 1-bromo-4-iodo-2-nitrobenzene from a crude reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development, offering practical, field-tested insights to overcome common challenges in synthesis and purification.

Introduction: The Chemistry of Purification

The synthesis of 1-bromo-4-iodo-2-nitrobenzene, often achieved through electrophilic aromatic substitution reactions, can result in a variety of impurities.[1][2] These can include starting materials, regioisomers (such as 2-bromo-1-iodo-4-nitrobenzene or 4-bromo-2-iodo-1-nitrobenzene), and di-substituted byproducts.[3][4] The successful isolation of the target compound in high purity is critical for its use in subsequent synthetic steps. This guide focuses on two primary purification techniques: recrystallization and column chromatography.

Troubleshooting Guide & FAQs

Recrystallization Issues

Q1: My crude product is an oil and won't crystallize, even after cooling. What's happening?

A1: Oiling out is a common issue where the compound separates from the solvent as a liquid rather than forming a crystalline solid. This typically occurs when the solute's solubility is too high in the chosen solvent, or the solution is supersaturated.

  • Causality: The impurities present in the crude mixture can also act as a eutectic mixture, depressing the melting point and favoring an oily state.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

    • Solvent System Modification: Your solvent may be too good. Try a solvent system where the compound has lower solubility. For instance, if you are using a polar solvent like ethanol, try adding a less polar co-solvent like water dropwise until turbidity persists, then heat to redissolve and cool slowly.[5]

    • Slow Cooling: Rapid cooling can favor oiling out.[6] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.

Q2: After recrystallization, my product is still colored (e.g., brownish or yellow). How can I decolorize it?

A2: The color is likely due to highly conjugated impurities or degradation byproducts.[7]

  • Causality: Aromatic compounds, especially those with nitro groups, can form colored byproducts during the reaction, particularly if the temperature was not well-controlled.[7]

  • Troubleshooting Steps:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use a minimal amount as it can also adsorb your product. Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Hot Filtration: Perform a hot filtration step to remove the charcoal and any other insoluble impurities. This should be done quickly to prevent premature crystallization in the funnel.

Column Chromatography Challenges

Q3: I'm having trouble separating my desired product from a close-running impurity on the TLC plate. How can I improve the separation?

A3: Poor separation in column chromatography is often a result of an inadequately optimized solvent system or improper column packing.[8]

  • Causality: For effective separation, the difference in the retention factor (Rf) between your product and the impurity needs to be maximized. An ideal Rf for the target compound is typically between 0.2 and 0.4.[9]

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems using Thin Layer Chromatography (TLC). For non-polar compounds like 1-bromo-4-iodo-2-nitrobenzene, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[9][10]

    • Fine-Tuning Polarity: If the spots are too close, try small, incremental changes in the solvent ratio. Even a 1-2% change in the polar component can significantly impact separation.

    • Alternative Solvents: Consider using a different solvent system altogether. For example, a mixture of hexanes and toluene might offer different selectivity compared to hexanes and ethyl acetate.

Q4: My compound seems to be sticking to the silica gel and won't elute from the column. What should I do?

A4: This can happen if the compound is too polar for the chosen eluent or if it is degrading on the silica gel.[8]

  • Causality: Silica gel is acidic and can sometimes cause decomposition of sensitive compounds.[8] Alternatively, the eluent may not be polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your eluent. If you are using a gradient, ensure the final polarity is high enough to elute your compound.

    • Test for Stability: Spot your crude mixture on a TLC plate and let it sit for an hour before eluting. If you see a new spot or streaking that wasn't there initially, your compound may be decomposing on the silica.

    • Deactivate Silica: If decomposition is suspected, you can deactivate the silica gel by adding a small amount (e.g., 1%) of a base like triethylamine to your eluent system.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is available in neutral, basic, and acidic forms.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-bromo-4-iodo-2-nitrobenzene in a minimal amount of hot 95% ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the filtrate until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point for 1-bromo-4-iodo-2-nitrobenzene is a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

PropertyValueSource
Molecular FormulaC6H3BrINO2[3][11][12]
Molecular Weight327.9 g/mol [11][12]
Melting Point87-89 °C[12]
AppearanceSolid[3]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure Purity Confirmed RecrystallizationTroubleshooting Start Crude Product OilingOut Product Oils Out Start->OilingOut Issue ColoredCrystals Crystals are Colored Start->ColoredCrystals Issue GoodCrystals Pure Crystals Formed Start->GoodCrystals Success Scratch Flask Scratch Flask OilingOut->Scratch Flask Solution Add Seed Crystal Add Seed Crystal OilingOut->Add Seed Crystal Solution Change Solvent Change Solvent OilingOut->Change Solvent Solution Add Activated Charcoal Add Activated Charcoal ColoredCrystals->Add Activated Charcoal Solution Hot Filtration Hot Filtration ColoredCrystals->Hot Filtration Solution

References

Technical Support Center: Navigating Heck Reactions with 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for overcoming challenges in palladium-catalyzed Heck reactions, with a specific focus on the uniquely substituted 1-Bromo-4-iodo-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful C-C bond-forming reaction for their synthetic campaigns. Here, we address common pitfalls and provide in-depth, evidence-based solutions to enhance your reaction yields and selectivity.

Introduction to the Challenge

The Heck reaction of 1-Bromo-4-iodo-2-nitrobenzene presents a fascinating and practical challenge in organic synthesis. The presence of two distinct halogen atoms on the aromatic ring—iodine and bromine—necessitates a high degree of chemoselectivity to achieve the desired product. Furthermore, the strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aryl halide, impacting reactivity and catalyst stability. This guide will walk you through a systematic approach to troubleshooting and optimizing your Heck reactions with this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Heck reaction with 1-Bromo-4-iodo-2-nitrobenzene is giving a very low yield. What are the primary factors I should investigate?

Low yields in this specific Heck reaction can often be attributed to a few key factors: suboptimal catalyst selection, inappropriate reaction conditions that do not favor the desired chemoselectivity, or catalyst deactivation.

  • Chemoselectivity: The primary challenge with this substrate is achieving selective reaction at the C-I bond over the C-Br bond. The C-I bond is significantly weaker and thus more reactive towards oxidative addition to the palladium(0) catalyst.[1] If your conditions are too harsh (e.g., excessively high temperatures), you may be promoting competitive reaction at the C-Br bond or decomposition of the starting material and product.

  • Catalyst Inactivity: The active Pd(0) species is prone to oxidation and aggregation into inactive palladium black, especially at elevated temperatures or in the presence of impurities.[2] The strongly electron-withdrawing nitro group can also influence catalyst stability.

  • Suboptimal Reaction Parameters: The choice of ligand, base, solvent, and temperature are all critically interlinked. An inappropriate combination of these factors can lead to a stalled or inefficient reaction.

Q2: I am observing a mixture of products, suggesting a lack of selectivity between the C-I and C-Br bonds. How can I favor the reaction at the C-I bond?

Achieving high chemoselectivity is paramount for a successful reaction with this substrate. The general reactivity trend for oxidative addition in palladium-catalyzed cross-coupling reactions is C-I > C-OTf > C-Br >> C-Cl.[3] To exploit this inherent reactivity difference, consider the following:

  • Milder Reaction Temperatures: Lowering the reaction temperature can often be the most effective strategy to favor the kinetically preferred oxidative addition at the more reactive C-I bond. Start with temperatures in the range of 80-100 °C and adjust as needed.

  • Ligand Choice: The nature of the phosphine ligand can influence selectivity. Bulky, electron-rich monodentate phosphines can sometimes enhance selectivity by favoring the oxidative addition of the less sterically hindered C-I bond. However, for some systems, specific bidentate ligands might be required to stabilize the catalyst and promote the desired reactivity.

  • Palladium Precursor: While various palladium sources can be used, Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4]

Q3: The nitro group on my aryl halide seems to be causing issues. Are there any specific considerations for nitro-substituted substrates?

The presence of a strong electron-withdrawing group like the nitro moiety generally increases the rate of the oxidative addition step, which can be beneficial.[5] However, there are some potential complications:

  • Catalyst Inhibition: In some cases, the nitro group can coordinate to the palladium center, potentially leading to catalyst inhibition.

  • Side Reactions: Electron-deficient aryl halides can be more susceptible to certain side reactions, such as reduction of the nitro group under certain reaction conditions, although this is less common in standard Heck conditions.

  • Reductive Heck Pathway: A competing reductive Heck reaction, where the alkyl-palladium intermediate is intercepted by a hydride source instead of undergoing β-hydride elimination, can sometimes be a side reaction.[5] The choice of base and solvent can influence the prevalence of this pathway.

Q4: I've observed the formation of palladium black in my reaction flask. What does this signify and how can I prevent it?

The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is catalytically inactive.[2] This is a common cause of low conversion. To mitigate this:

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]

  • Use of Stabilizing Ligands: Phosphine ligands are not just for tuning reactivity; they play a crucial role in stabilizing the Pd(0) catalyst and preventing aggregation.[2]

  • Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition. It's often a trade-off between reaction rate and catalyst stability.

  • Efficient Stirring: Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

Experimental Protocols

Protocol 1: Standard Heck Reaction for Selective C-I Coupling

This protocol provides a good starting point for the chemoselective Heck reaction of 1-Bromo-4-iodo-2-nitrobenzene with an alkene (e.g., styrene or an acrylate).

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene

  • Alkene (e.g., Styrene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, or Toluene)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-iodo-2-nitrobenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the anhydrous, degassed solvent (5 mL).

  • Add the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) followed by the alkene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Heck Reaction for Challenging Substrates

For instances where the standard protocol results in low yield or incomplete conversion, this optimized protocol using a more active catalyst system may be beneficial.

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or a biarylphosphine ligand (e.g., SPhos)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add 1-Bromo-4-iodo-2-nitrobenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 0.02 mmol, 2 mol%) to a dry reaction vessel.

  • Add the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv).

  • Add the anhydrous, degassed solvent (5 mL) followed by the alkene (1.2 mmol, 1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress closely.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Parameters for Selective Heck Coupling
ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Palladium Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (0.5-1 mol%)Lowering catalyst loading can reduce costs and minimize side reactions.
Ligand PPh₃P(t-Bu)₃, SPhos, or other biaryl phosphinesMore electron-rich and bulky ligands can promote oxidative addition and stabilize the catalyst.
Base Et₃N, K₂CO₃Cs₂CO₃, K₃PO₄Stronger, non-coordinating bases can be more effective, especially with less reactive alkenes.
Solvent DMF, DMAcDioxane, TolueneAprotic, less coordinating solvents can sometimes improve catalyst performance and simplify workup.
Temperature 80-100 °C100-120 °CA slightly higher temperature may be needed for complete conversion with optimized catalyst systems.

Visualizations

Diagram 1: Chemoselective Heck Catalytic Cycle

Heck_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Selective C-I activation) Alkene_Complex Alkene_Complex Ar-Pd(II)(I)L2->Alkene_Complex Alkene Coordination Sigma-Alkyl_Complex Sigma-Alkyl_Complex Alkene_Complex->Sigma-Alkyl_Complex Migratory Insertion Product_Complex Product_Complex Sigma-Alkyl_Complex->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base) Product Product Product_Complex->Product HX HX Product_Complex->HX Ar-I 1-Bromo-4-iodo-2-nitrobenzene Ar-I->Ar-Pd(II)(I)L2 Alkene Alkene Alkene->Alkene_Complex

Caption: Chemoselective Heck catalytic cycle for 1-Bromo-4-iodo-2-nitrobenzene.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Selectivity Analyze for C-Br coupling product Start->Check_Selectivity Check_Catalyst Check for Palladium Black Check_Selectivity->Check_Catalyst Good Selectivity Optimize_Temp Lower Reaction Temperature Check_Selectivity->Optimize_Temp Poor Selectivity Optimize_Ligand Screen Ligands (e.g., P(t-Bu)₃, SPhos) Check_Selectivity->Optimize_Ligand Poor Selectivity Optimize_Base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) Check_Catalyst->Optimize_Base No Pd Black Inert_Atmosphere Ensure Rigorous Inert Atmosphere Check_Catalyst->Inert_Atmosphere Pd Black Observed Success Improved Yield Optimize_Temp->Success Optimize_Ligand->Success Optimize_Solvent Screen Solvents (e.g., Dioxane, Toluene) Optimize_Base->Optimize_Solvent Optimize_Solvent->Success Inert_Atmosphere->Success

Caption: A systematic workflow for troubleshooting low yields in the Heck reaction.

References

  • de Vries, J. G. (2001). The Heck reaction. In Organometallics in Synthesis (pp. 237-275). Wiley-VCH Verlag GmbH.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Calo, V., Nacci, A., Monopoli, A., & Cotugno, S. (2005). Heck reaction in ionic liquids: a study of the effect of the salt and the base. Green Chemistry, 7(6), 340-343.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133-1136.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2-7.
  • Shaughnessy, K. H. (2009). Palladium-catalyzed cross-coupling of aryl and vinyl halides. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1-60). John Wiley & Sons, Ltd.
  • Hartwig, J. F. (2010).
  • Jutand, A. (2007). Role of the Anionic Ligand in the Rate and Selectivity of the Heck Reaction. In The Heck Reaction (pp. 41-69). John Wiley & Sons, Ltd.
  • Amatore, C., & Jutand, A. (2000). Mechanistic and kinetic studies of palladium catalytic cycles. Accounts of Chemical Research, 33(5), 314-321.
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3806.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal based catalysts for the Heck reaction.
  • Reetz, M. T., & Westermann, E. (2000). Phosphane-Free Palladium-Catalyzed Heck Reactions.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Optimization of the Heck reaction conditions. (n.d.). Retrieved January 3, 2026, from [Link]

  • The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene. (n.d.). Retrieved January 3, 2026, from [Link]

  • Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... (n.d.). Retrieved January 3, 2026, from [Link]

  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. (2020). Organic Letters. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

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Technical Support Center: Navigating Catalyst Deactivation in the Cross-Coupling of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with catalyst deactivation in the cross-coupling of 1-Bromo-4-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your reactions.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Question 1: I am observing very low to no product yield in my cross-coupling reaction. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common but multifaceted issue. The primary culprits often involve the catalyst's state and the reaction environment. Let's break down the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Ineffective Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1] This reduction step is critical for initiating the catalytic cycle.[2][3]

    • Protocol 1: Pre-catalyst Reduction and Reaction Setup:

      • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the ligand, and the base.

      • Add the degassed solvent and stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 15-20 minutes to facilitate the reduction of Pd(II) to Pd(0).

      • Cool the mixture to the desired reaction temperature before adding the 1-Bromo-4-iodo-2-nitrobenzene and the coupling partner (e.g., boronic acid).

  • Catalyst Poisoning from Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons.[4] Sulfur-containing compounds are notorious for deactivating palladium catalysts.[5]

    • Actionable Advice:

      • Ensure all reagents are of high purity. If necessary, purify starting materials.

      • Use freshly distilled, anhydrous, and thoroughly degassed solvents.[6][7] Common solvent impurities can inhibit the catalyst.[8]

      • Consider passing your solvent through a column of activated alumina to remove trace impurities.

  • Inappropriate Ligand Choice: For a substrate like 1-Bromo-4-iodo-2-nitrobenzene, which is sterically hindered and electronically complex due to the nitro group, the choice of ligand is paramount. Standard ligands may not be sufficient to stabilize the catalyst and promote the reaction.

    • Ligand Selection Guide:

Ligand TypeRecommended LigandsRationale
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosThese ligands promote oxidative addition and stabilize the active catalytic species, preventing decomposition.[6][9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHC ligands are known for their strong electron-donating ability and can enhance catalyst activity and longevity, especially with challenging substrates.[10][11][12]
  • Sub-optimal Reaction Conditions: Temperature and base selection are critical variables that can significantly impact yield.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[9] An optimal temperature range (e.g., 80-110 °C) should be determined empirically.

    • Base: The base is crucial for the transmetalation step in Suzuki couplings.[13] The choice of base can affect both the reaction rate and the stability of the catalyst. A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.

Question 2: My reaction starts well, but then I see a black precipitate forming and the reaction stalls. What is this precipitate and how can I prevent its formation?

Answer:

The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[4][9] Its formation is a clear sign of catalyst deactivation through agglomeration of Pd(0) nanoparticles.[3]

Visualizing the Deactivation Pathway:

Active_Catalyst Active Pd(0)L_n Catalyst Deactivated_Catalyst Inactive Palladium Black Active_Catalyst->Deactivated_Catalyst Agglomeration High_Temp High Temperature High_Temp->Active_Catalyst Accelerates Decomposition Oxygen Oxygen Exposure Oxygen->Active_Catalyst Oxidizes Ligand_Dissociation Ligand Dissociation Ligand_Dissociation->Active_Catalyst Leads to Unstable Pd(0)

Caption: Catalyst deactivation pathway leading to palladium black formation.

Causes and Mitigation Strategies:

  • Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to decomposition.[9]

    • Protocol 2: Rigorous Degassing Technique (Freeze-Pump-Thaw):

      • Assemble the reaction in a Schlenk flask equipped with a stir bar.

      • Freeze the reaction mixture in a liquid nitrogen bath until it is completely solid.

      • Apply a high vacuum to the flask for several minutes.

      • Close the stopcock to the vacuum and thaw the mixture in a warm water bath.

      • Repeat this cycle at least three times to ensure the complete removal of dissolved gases.

  • High Reaction Temperature: As mentioned, excessive heat can promote the agglomeration of palladium nanoparticles.[9]

    • Actionable Advice: Screen a range of temperatures to find the lowest effective temperature for your reaction. It may be beneficial to run the reaction for a longer time at a lower temperature.

  • Insufficient Ligand Stabilization: If the ligand does not sufficiently stabilize the Pd(0) center, the metal can aggregate.

    • Actionable Advice: Increase the ligand-to-metal ratio. For particularly challenging couplings, a higher ligand loading can help maintain the catalyst in its active, monomeric form.

Question 3: I am observing significant side products, particularly the reduction of the nitro group and homocoupling of my starting materials. How can I suppress these unwanted reactions?

Answer:

The presence of the nitro group and the nature of cross-coupling reactions can lead to specific side reactions. Understanding their mechanisms is key to their suppression.

Side Reaction Mechanisms and Control:

  • Nitro Group Reduction: The nitro group is susceptible to reduction by the low-valent palladium catalyst or by other components in the reaction mixture, especially at elevated temperatures.[10][14]

    • Mitigation Strategies:

      • Milder Reaction Conditions: Use the lowest possible reaction temperature that still affords a reasonable reaction rate.

      • Careful Reagent Selection: Some bases or additives can promote the reduction of the nitro group. A careful screen of reaction parameters is advised.

      • Use of N-oxide as an Oxidant: In some cases, the addition of a mild oxidant can help to regenerate the active catalyst and prevent side reactions.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the same starting material (e.g., two molecules of your boronic acid) can be a significant issue.[1] This is often promoted by the presence of oxygen or Pd(II) species.

    • Mitigation Strategies:

      • Strictly Anaerobic Conditions: As detailed in Protocol 2, rigorous degassing is crucial to prevent oxygen-mediated homocoupling.

      • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration in the reaction mixture at any given time, thus disfavoring homocoupling.

Troubleshooting Workflow for Side Product Formation:

Start Side Product Formation Observed Identify Identify Side Products (NMR, LC-MS) Start->Identify Nitro_Reduction Nitro Group Reduction? Identify->Nitro_Reduction Homocoupling Homocoupling? Identify->Homocoupling Nitro_Reduction->Homocoupling No Lower_Temp Lower Reaction Temperature Nitro_Reduction->Lower_Temp Yes Improve_Degassing Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Improve_Degassing Yes Screen_Bases Screen Milder Bases Lower_Temp->Screen_Bases Analyze Re-analyze Reaction Mixture Screen_Bases->Analyze Slow_Addition Slow Addition of Coupling Partner Improve_Degassing->Slow_Addition Slow_Addition->Analyze

Caption: A decision-making workflow for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

  • Q1: Which halogen on 1-Bromo-4-iodo-2-nitrobenzene is more reactive?

    • A1: The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, making the iodo position the more reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This inherent reactivity difference allows for selective functionalization at the 4-position.

  • Q2: Can the nitro group itself participate in the cross-coupling reaction?

    • A2: Yes, recent advances have shown that the Ar-NO₂ bond can undergo oxidative addition to a low-valent palladium center, allowing nitroarenes to be used as electrophilic coupling partners.[15][16][17][18] However, this typically requires specific catalytic systems, often employing bulky, electron-rich phosphine ligands like BrettPhos or specialized NHC ligands.[10][11][15]

  • Q3: What is the best solvent for this type of reaction?

    • A3: Common solvents for Suzuki couplings include toluene, dioxane, and DMF.[9] A biphasic system (e.g., toluene/water) can be beneficial for reactions involving water-soluble salts.[6] The optimal solvent will depend on the specific substrates and reaction conditions, and a solvent screen may be necessary.

  • Q4: How can I monitor the progress of my reaction?

    • A4: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are all effective techniques for monitoring the consumption of starting materials and the formation of the product.

References

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021, July 7). Accounts of Chemical Research. Retrieved from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. Retrieved from [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021, July 20). PubMed. Retrieved from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020, December 15). MDPI. Retrieved from [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... (n.d.). ResearchGate. Retrieved from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025, October 15). MDPI. Retrieved from [Link]

  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]

  • Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (n.d.). NIH. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015, March 27). PubMed. Retrieved from [Link]

  • Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021, May 1). Morressier. Retrieved from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Retrieved from [Link]

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. (2019, April 3). Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC - NIH. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022, June 8). PubMed. Retrieved from [Link]

  • Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). (2022, March 19). YouTube. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 23). YouTube. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros. (2024, September 4). Reddit. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved from [Link]

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (n.d.). Retrieved from [Link]

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Technical Support Center: Byproduct Removal in Reactions of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 1-Bromo-4-iodo-2-nitrobenzene in their synthetic workflows. This guide provides in-depth troubleshooting advice and optimized protocols to address the common challenge of byproduct formation and removal. As a trifunctional reagent, 1-Bromo-4-iodo-2-nitrobenzene is a powerful building block, particularly in sequential cross-coupling reactions. However, its reactivity profile can lead to a range of impurities. This document is structured to help you diagnose issues from experimental observations, understand their chemical origins, and implement effective purification strategies.

Part 1: Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments, identified by common analytical results like Thin-Layer Chromatography (TLC).

Q1: My TLC plate shows multiple spots after a cross-coupling reaction. How do I begin to identify the byproducts?

A1: A complex TLC profile is a common issue. The relative retention factor (R_f) of the spots can provide crucial initial clues about the identity of the byproducts. The polarity of the starting material, 1-Bromo-4-iodo-2-nitrobenzene, is moderate due to the polar nitro group and the non-polar halogenated aromatic ring.

  • High R_f Spot (Low Polarity): A spot running significantly higher than your starting material is likely a non-polar byproduct. This often corresponds to homocoupling of your boronic acid/ester in a Suzuki reaction or your terminal alkyne in a Sonogashira reaction.[1] Dimerization of the 1-Bromo-4-iodo-2-nitrobenzene starting material can also produce a non-polar byproduct.[2][3]

  • Mid R_f Spot(s): Your desired product will typically be in this region, often close to the starting material. If the reaction is selective, you will have substituted the iodine. A byproduct from substitution at the less reactive bromine position may also appear here. Another common byproduct in this region is the protodehalogenated starting material (where the iodine is replaced by hydrogen), which will have a slightly different polarity.[4]

  • Low R_f Spot (High Polarity): A spot with very low R_f, possibly streaking, suggests the formation of highly polar byproducts. The two most common culprits are:

    • Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂), which is significantly more polar.[5] This can be caused by certain phosphine ligands or other reducing agents present in the reaction mixture.[6]

    • Hydrolysis: Under certain basic conditions, particularly with prolonged heating, the aryl halides can be hydrolyzed to the corresponding phenol (-OH), another highly polar functional group.[7]

A recommended first step is to co-spot your reaction mixture on a TLC plate with the starting material to definitively identify any unreacted substrate. For conclusive identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Q2: I have a significant non-polar impurity (High R_f). What causes it, and how can I remove it?

A2: This is the classic signature of a homocoupling side reaction. In Suzuki couplings, this is the dimerization of the boronic acid coupling partner (Ar'-Ar'), while in Sonogashira couplings, it's the dimerization of the terminal alkyne (the Glaser coupling byproduct).

Primary Causes:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the organoboron reagent.[8][9]

  • Incomplete Catalyst Reduction: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the catalytically active Pd(0) can sometimes occur via the stoichiometric homocoupling of two boronic acid molecules.[8]

Prevention Strategies:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the catalyst. This is typically achieved by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8]

  • Use of Pd(0) Precatalysts: Using a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate issues related to the reduction step.

  • Addition of Mild Reducing Agents: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[2]

Removal Protocol:

  • Column Chromatography: This is the most effective method. Due to the significant polarity difference, the non-polar homocoupled byproduct will elute much faster than your desired nitroaromatic product. You can often flush it out completely with a non-polar solvent (e.g., hexane) before increasing the eluent polarity to collect your product.[10][11]

  • Recrystallization: If the homocoupled product is a minor impurity, recrystallization may be sufficient. The impurity may remain in the mother liquor.[12]

Q3: My mass spectrum shows a peak corresponding to my product, but also one where the nitro group (-NO₂) has been replaced by an amino group (-NH₂). How do I deal with this?

A3: The reduction of the nitro group is a known side reaction in transition-metal-catalyzed couplings. The strong electron-withdrawing nature of the nitro group makes it susceptible to reduction under certain conditions.[13]

Primary Causes:

  • Phosphine Ligands: Tertiary phosphines, commonly used as ligands for palladium, can act as reducing agents, especially at elevated temperatures.[6]

  • Reducing Agents: Other components in the reaction mixture, including some solvents or bases at high temperatures, can act as reductants.[5]

Prevention Strategies:

  • Ligand Choice: If nitro group reduction is a persistent problem, consider using phosphine-free catalyst systems or more robust N-heterocyclic carbene (NHC) ligands.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

  • Reaction Time: Minimize reaction time to prevent prolonged exposure of the nitro group to potentially reducing conditions.

Removal Protocol:

  • Acidic Wash: The amino group is basic, while your nitro-containing product is neutral. During the aqueous workup, you can wash the organic layer with dilute acid (e.g., 1 M HCl). The amino byproduct will be protonated and extracted into the aqueous layer, leaving your desired product in the organic phase.

  • Column Chromatography: The polarity difference between an amine and a nitro group is substantial. The amino compound will have a much lower R_f value and will be strongly retained on a silica gel column, allowing for easy separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which halogen on 1-Bromo-4-iodo-2-nitrobenzene is more reactive in Suzuki and Sonogashira couplings? A1: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. Consequently, oxidative addition of the palladium catalyst occurs preferentially at the C-I bond. The typical order of reactivity for aryl halides in cross-coupling reactions is I > Br >> Cl.[14][15] This differential reactivity is a key synthetic advantage, allowing for selective functionalization at the iodo-position while leaving the bromo-position intact for a subsequent, different coupling reaction.

Q2: What is a good starting point for a purification strategy after my reaction workup? A2: A two-stage approach is generally most effective.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential to remove inorganic salts (from the base) and highly water-soluble impurities.

  • Purification of the Crude Solid:

    • If the crude material is relatively clean by TLC (one major spot with minor impurities), recrystallization is an excellent and efficient choice for obtaining highly pure material.[16][17]

    • If the TLC shows multiple byproducts with significantly different R_f values, flash column chromatography is the preferred method as it provides superior separation power based on polarity differences.[10][18]

Q3: My reaction mixture turns black. What does this mean? A3: The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst has agglomerated and precipitated out of solution, rendering it inactive.[1] This leads to a sluggish or stalled reaction. It is often caused by catalyst decomposition at high temperatures or the use of ligands that are not robust enough to stabilize the palladium nanoparticles in solution. Using more stable ligands (e.g., bulky, electron-rich phosphines or NHCs) and maintaining careful temperature control can help prevent this.[19]

Part 3: Data Summaries and Visualizations

This section provides a quick-reference table for byproduct management and visual workflows for troubleshooting and understanding the reaction landscape.

Table 1: Common Byproducts and Removal Strategies
Byproduct TypeCommon Name(s)Likely Cause(s)Identification (TLC)Recommended Removal Method(s)
Dimerization HomocouplingPresence of O₂, Pd(II) precatalystsHigh R_f (non-polar) spotColumn Chromatography, Recrystallization
Hydrogenolysis Protodehalogenation, HydrodehalogenationProtic solvents, hydride impurities, unstable catalyst intermediatesMid R_f spot, close to starting material/productColumn Chromatography
Nitro Reduction Amino-substituted byproductPhosphine ligands, high temperature, prolonged reaction timeLow R_f (highly polar) spotAcidic wash during workup, Column Chromatography
Hydrolysis Phenolic byproductStrong base, high temperature, presence of waterVery Low R_f (highly polar) spotBasic wash during workup, Column Chromatography
Diagram 1: Troubleshooting Workflow for Impurity Identification

This diagram provides a decision tree for identifying potential byproducts based on TLC analysis.

G start Reaction complete. Run TLC of crude mixture. tlc Analyze TLC Plate: Multiple Spots Observed start->tlc high_rf High Rf Spot (Low Polarity) tlc->high_rf Spot runs higher than starting material? mid_rf Mid Rf Spot(s) tlc->mid_rf Spot runs near starting material? low_rf Low Rf Spot (High Polarity) tlc->low_rf Spot runs lower than starting material? homo Likely Identity: - Homocoupled Boronic Acid - Homocoupled Alkyne - Dimer of Starting Material high_rf->homo proto Likely Identity: - Protodehalogenated Substrate - Isomeric Product mid_rf->proto reduced Likely Identity: - Reduced Nitro Group (Amine) - Hydrolyzed Halide (Phenol) low_rf->reduced

Caption: Troubleshooting workflow based on TLC R_f values.

Diagram 2: Chemical Structures in a Suzuki Coupling Reaction

This diagram illustrates the key species involved in a selective Suzuki coupling and the common byproducts that may form.

Caption: Key structures in a selective Suzuki coupling reaction.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol outlines a standard flash column chromatography procedure for separating a moderately polar desired product from less polar and more polar impurities.[11]

1. Preparation of the Eluent System:

  • Based on TLC analysis, choose a solvent system that gives your desired product an R_f of ~0.25-0.35. A common starting point for nitroaromatics is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 v/v).

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane).

  • Pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.

4. Elution:

  • Begin eluting with the non-polar solvent (e.g., 100% Hexane) to remove very non-polar impurities like homocoupled byproducts.

  • Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 Hexane:Ethyl Acetate) to move your desired product down the column.

  • Collect fractions and monitor them by TLC.

5. Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization

This protocol is ideal for purifying a solid compound that is already relatively pure, as determined by TLC.[16]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For nitroaromatic compounds, alcoholic solvents like ethanol or isopropanol are often good choices.[17]

  • Test small amounts of your crude product in various solvents to find the optimal one.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid adding too much.

3. Hot Filtration (Optional):

  • If insoluble impurities are present (e.g., dust, palladium black), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the purified crystals under vacuum.

References

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
  • Method of crystallizing nitro products. Google Patents.
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. URL: [Link]

  • C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. URL: [Link]

  • A Walk through Recent Nitro Chemistry Advances. Molecules. URL: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. URL: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. URL: [Link]

  • Separation of Aromatic Nitro compounds on HALO PFP and Phenyl-Hexyl. Advanced Materials Technology. URL: [Link]

  • Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange. URL: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. URL: [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. URL: [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. URL: [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source.
  • Suzuki reaction. Wikipedia. URL: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. URL: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. URL: [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. URL: [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. URL: [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. URL: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. URL: [Link]

  • Flow Chemistry: Sonogashira Coupling. Unknown Source.
  • column chromatography & purification of organic compounds. YouTube. URL: [Link]

  • Sonogashira coupling. Wikipedia. URL: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. URL: [Link]

  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... ResearchGate. URL: [Link]

  • 4-Bromo-2-iodo-1-nitrobenzene. PubChem. URL: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. URL: [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. URL: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]

  • Process for the reduction of halo nitro aromatic compounds. Google Patents.
  • MCAT Organic Chemistry: Column Chromatography. YouTube. URL: [Link]

  • HPLC Columns for Chromatography Separation | HALO® LC Columns. HALO. URL: [Link]

  • Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab. PraxiLabs. URL: [Link]

  • 14.7: Aryl Halides. Chemistry LibreTexts. URL: [Link]

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Technical Support Center: Regioselectivity in Reactions of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-bromo-4-iodo-2-nitrobenzene. This guide is designed to provide expert insights and practical solutions for controlling regioselectivity in common synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your experimental designs.

Core Principles: Understanding the Field of Play

Before addressing specific experimental issues, it is crucial to understand the inherent chemical properties of 1-bromo-4-iodo-2-nitrobenzene that dictate its reactivity.

  • The Halogen Reactivity Hierarchy in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the low-valent palladium center.[1] The propensity for this step is governed by the carbon-halogen bond dissociation energy (BDE). The C−I bond is significantly weaker than the C−Br bond, making it kinetically favored for oxidative addition.[2] This results in a general reactivity trend of C−I > C−Br >> C−Cl.[1][3] By manipulating reaction conditions, this inherent reactivity difference can be exploited to achieve highly selective mono-functionalization at the C-4 position.

  • Electronic Influence of the Nitro Group: The strongly electron-withdrawing nitro (−NO₂) group exerts a powerful influence on the aromatic ring through both inductive and resonance effects. It deactivates the ring towards electrophilic aromatic substitution but significantly activates it for two key reaction classes relevant to this substrate:

    • Palladium-Catalyzed Cross-Coupling: The −NO₂ group enhances the electrophilicity of the attached carbons, making the C-I and C-Br bonds more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4]

    • Nucleophilic Aromatic Substitution (SNAr): The nitro group powerfully stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group.[5][6] In 1-bromo-4-iodo-2-nitrobenzene, the nitro group is ortho to the C-Br bond and para to the C-I bond, activating both positions for potential SNAr.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter in the laboratory, providing both explanations and actionable protocols.

Question 1: My Suzuki-Miyaura coupling is non-selective, yielding a mixture of products from reactions at both the iodo and bromo positions. How can I exclusively favor reaction at the C-I bond?

Answer: Achieving high selectivity for the C-I bond in a Suzuki-Miyaura coupling hinges on exploiting the kinetic preference for C-I oxidative addition over C-Br. This is best accomplished by using milder reaction conditions that provide enough energy to cleave the C-I bond but are insufficient to readily activate the more robust C-Br bond.

The primary factors to control are temperature, catalyst system, and reaction time. Standard catalyst systems are often sufficient, as the inherent reactivity difference between iodine and bromine is quite pronounced.[2][3]

Troubleshooting Workflow & Protocol:

Suzuki_Selectivity_Workflow

Optimized Protocol for Selective C-4 Arylation:

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-iodo-2-nitrobenzene (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst: Add the palladium catalyst. For high selectivity, a standard, less reactive system is preferable. Use Pd(PPh₃)₄ (2-5 mol %) or a combination of Pd(OAc)₂ (2 mol %) and PPh₃ (8 mol %).

  • Solvent: Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Stir the mixture at a controlled, mild temperature (e.g., room temperature to 40 °C).

  • Monitoring: Monitor the reaction progress carefully by TLC or GC-MS. The goal is to stop the reaction upon complete consumption of the starting material, before significant formation of the diarylated byproduct occurs.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Question 2: In my Sonogashira coupling, I'm observing significant alkyne homocoupling (Glaser coupling) and poor conversion. How can I optimize for selective C-I alkynylation?

Answer: The Sonogashira reaction's success depends on the delicate interplay between the palladium and copper catalytic cycles.[7][8] Unwanted Glaser homocoupling is a common side reaction mediated by the copper(I) cocatalyst under aerobic conditions.[9] Optimizing this reaction requires careful control of the reaction atmosphere, base, and catalyst system.

Key Optimization Parameters:

  • Inert Atmosphere: Rigorously exclude oxygen to suppress Glaser coupling. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.

  • Base Selection: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically required.[10] It serves as both a base and a solvent.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While sometimes requiring slightly higher temperatures or catalyst loadings, these methods eliminate the primary pathway for Glaser coupling. Palladium complexes with electron-rich, bulky phosphine ligands are often effective.

Optimized Protocol for Selective C-4 Alkynylation:

  • Setup: To a thoroughly dried Schlenk flask under argon, add 1-bromo-4-iodo-2-nitrobenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-3 mol %), and CuI (1-2 mol %).

  • Reagents: Add degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., TEA or DIPA, 2-3 eq.).

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.2 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature. The C-I bond is sufficiently reactive that heating is often unnecessary and may reduce selectivity.[7]

  • Monitoring & Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, concentrate the filtrate, and purify the product via column chromatography.

Question 3: My Buchwald-Hartwig amination at the C-I position is sluggish and gives low yields, even with prolonged heating. How can I drive this reaction to completion?

Answer: The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[11][12] While the C-I bond is the more reactive site, a poorly optimized catalyst system can lead to low conversion. The key is to use a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the rate-limiting reductive elimination step, along with a strong, non-nucleophilic base.[12]

Key Optimization Parameters:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos).These ligands stabilize the Pd(0) center, promote fast oxidative addition, and accelerate the crucial C-N bond-forming reductive elimination step.[12]
Base Use a strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS.A strong base is required to deprotonate the amine (or amine precursor), but it must not compete as a nucleophile. Carbonate bases are often too weak.[11]
Solvent Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are preferred.These solvents effectively dissolve the organometallic intermediates and do not interfere with the catalytic cycle.
Precatalyst Use a modern, air-stable Pd precatalyst (e.g., XPhos-Pd-G3) for reproducibility.These precatalysts ensure the efficient generation of the active Pd(0) species in solution.

Optimized Protocol for Selective C-4 Amination:

  • Setup: In a glovebox or under a strictly inert atmosphere, charge a vial with the palladium precatalyst (1-2 mol %), the appropriate ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Reagents: Add 1-bromo-4-iodo-2-nitrobenzene (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat to the recommended temperature for the chosen catalyst system (often 80-110 °C). Note: While higher temperatures may be required for amination compared to Suzuki coupling, the C-I/C-Br selectivity is typically maintained due to the large difference in bond energies.[13][14]

  • Workup: After cooling, dilute with an organic solvent, wash with water, and purify by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanistic reason for the preferential reaction at the C-I bond in palladium-catalyzed cross-couplings?

The regioselectivity is determined in the first irreversible step of the catalytic cycle: oxidative addition.[15][16] In this step, the Pd(0) catalyst inserts into the carbon-halogen bond. The energy barrier for this insertion is directly related to the strength of that bond. The C-I bond has a lower bond dissociation energy (approx. 272 kJ/mol) compared to the C-Br bond (approx. 335 kJ/mol). Therefore, the activation energy required to break the C-I bond is lower, leading to a much faster rate of oxidative addition at the C-4 position compared to the C-2 position.[1]

Mechanism

Q2: I am considering a nucleophilic aromatic substitution (SNAr) reaction. Which position, C-Br or C-I, is more likely to react?

This is a more complex scenario where electronics and leaving group ability are both at play. The −NO₂ group activates both the ortho C-Br and para C-I positions by stabilizing the intermediate Meisenheimer complex.[5] The rate of SNAr is determined by two steps: nucleophilic attack (rate-determining) and loss of the leaving group.

  • Nucleophilic Attack: The nitro group's resonance stabilization is slightly stronger for a para leaving group than an ortho one. However, its inductive electron withdrawal is strongest at the closest position (ortho). The net effect on the stability of the Meisenheimer complex is often comparable for both positions.

  • Leaving Group Ability: In polar, aprotic solvents typical for SNAr, the leaving group ability generally follows F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is faster on the more electrophilic carbon attached to the more electronegative halogen (the C-F bond is most polarized).[17]

Q3: What are the best analytical techniques to confirm the regioselectivity of my product?

Quantifying the ratio of regioisomers is critical. A combination of methods is most effective:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The two regioisomers will have distinct sets of aromatic proton signals with different chemical shifts and coupling patterns. Integration of unique, well-resolved peaks for each isomer allows for direct quantification of the product ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the products are volatile, GC can separate the regioisomers, which often have slightly different retention times. The mass spectrometer confirms that both isomers have the same molecular weight, and the peak areas from the chromatogram can be used to determine the ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive products, LC-MS provides excellent separation and identification capabilities.

References

  • Hartwig, J. F. (2010).
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Strotman, N. A., Chobanian, H. R., & He, J. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 10(15), 8438–8450. Available from: [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A new palladium-N-heterocyclic carbene catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides.
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. Available from: [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A new, mild, and selective method for the palladium-catalyzed monoarylation of dihalobenzenes. The Journal of Organic Chemistry, 52(12), 2559–2562.
  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, (30), 3235–3237. Available from: [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2012). The role of palladium speciation in modifying the outcome of cross-coupling catalysis. Dalton Transactions, 41(43), 13244-13264. Available from: [Link]

  • Legault, C. Y. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. Available from: [Link]

  • Dwek, R. A., Edge, C. J., Harvey, D. J., Wormald, M. R., & Parekh, R. B. (1993). Analysis of glycoprotein-associated oligosaccharides. Annual review of biochemistry, 62(1), 65-100.
  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, (30), 3235-3237. Available from: [Link]

  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. PubMed. Available from: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of organic chemistry, 70(11), 4393–4396. Available from: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. Available from: [Link]

  • Kromann, J. C., Jensen, J. H., Kruszyk, M., Jessing, M., & Jørgensen, M. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8036–8043. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • 3D Chemistry. (2021, June 30). Regioselectivity in retrosynthesis | regioselective reaction [Video]. YouTube. Available from: [Link]

  • Kim, D., & Lee, P. H. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23415–23425. Available from: [Link]

  • Brainly. (2023, November 26). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which.... Available from: [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]

  • Organic Chemistry. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism [Video]. YouTube. Available from: [Link]

  • Harris, E. B. J. (2015, September 12). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. Available from: [Link]

  • Kim, D., & Lee, P. H. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23415–23425. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... Available from: [Link]

  • Hu, J., & Wang, J. (2012). Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling. The Journal of Organic Chemistry, 77(17), 7495–7503.
  • Kim, D., & Lee, P. H. (2022, July 12). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Available from: [Link]

  • da Silva, J. C. J., & da Silva, C. S. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society, 26, 1-13.
  • ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available from: [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Available from: [Link]

  • Robaszkiewicz, J., Chaładaj, W., Pawluc, P., & Zaranek, M. (n.d.). Two-step chemoselective cross-coupling of 1-bromo-4-iodobenzene. ResearchGate. Available from: [Link]

  • Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters, 8(12), 2523–2526. Available from: [Link]

  • da Silva, J. C. J., & da Silva, C. S. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Journal of the Brazilian Chemical Society, 26, 1-13.

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Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with electron-deficient aryl halides. These substrates, while crucial building blocks, often present unique hurdles compared to their electron-rich counterparts. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an electron-deficient aryl bromide is sluggish or not going to completion. What are the first things I should check?

A1: When facing low conversion with electron-deficient aryl bromides, the primary suspects are often suboptimal catalyst activation and reaction conditions. Here's a checklist to begin your troubleshooting:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The electron-withdrawing nature of your substrate makes the initial oxidative addition step more challenging. Consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can accelerate this key step.[1][2]

  • Base and Solvent: The choice of base is critical. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, sometimes serving as the solvent, they may not be optimal.[1] For challenging substrates, consider a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or THF.[1]

  • Temperature: Electron-deficient aryl bromides often require thermal energy to overcome the activation barrier for oxidative addition.[1] If your reaction is proceeding at room temperature, a gradual increase to 60-80 °C can significantly improve the rate and yield.[1]

Q2: I'm attempting to couple an electron-deficient aryl chloride and see no product. Are these substrates viable for Sonogashira coupling?

A2: Aryl chlorides are indeed challenging substrates for Sonogashira couplings due to the strength of the C-Cl bond, making them significantly less reactive than aryl bromides and iodides.[1] However, successful couplings are achievable with the right approach:

  • High-Activity Catalyst Systems: Standard palladium catalysts are generally not active enough. You will likely need specialized palladium precatalysts combined with bulky, electron-rich phosphine ligands.[1] Palladacycle catalysts have also demonstrated effectiveness for this transformation.[1]

  • Elevated Temperatures: Reactions with aryl chlorides almost invariably require higher temperatures, often in the 100-120 °C range.[1] Microwave irradiation can be a very effective tool for accelerating these sluggish reactions.[1][3]

  • Copper-Free Conditions: Interestingly, for aryl chlorides, the copper(I) co-catalyst can sometimes be inhibitory.[4] If you are struggling with a copper-catalyzed system, switching to a copper-free protocol is a highly recommended troubleshooting step.[1][4]

Q3: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay product). How can I minimize this side reaction?

A3: Alkyne homocoupling is a common side reaction, particularly when using copper(I) co-catalysts in the presence of oxygen.[5] To mitigate this:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]

  • Consider a Copper-Free Protocol: The most direct way to avoid copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[1] These methods have become increasingly robust and are often preferred for substrates prone to this side reaction.

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling pathway. This can be achieved by adding the alkyne slowly to the reaction mixture via a syringe pump.[4]

  • Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling.[5]

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A4: The reactivity follows the trend of decreasing carbon-halogen bond strength: Ar-I > Ar-Br > Ar-Cl > Ar-F. Aryl iodides are the most reactive and can often be coupled under mild conditions, while aryl chlorides are the least reactive among the common halides and require more forcing conditions.[1] Aryl fluorides are generally considered unreactive under standard Sonogashira conditions.[1]

Q5: What is the role of the copper(I) co-catalyst, and when should I consider a copper-free reaction?

A5: In the traditional Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate.[1][7] This intermediate then undergoes transmetalation with the palladium(II) complex, which is generally faster than the direct reaction of the alkyne with the palladium center, thus accelerating the overall catalytic cycle.[1]

You should consider a copper-free protocol when:

  • You observe significant alkyne homocoupling.[1]

  • You are using an electron-deficient aryl chloride, as copper can inhibit the reaction.[1][4]

  • Your substrates or products are sensitive to copper.

  • You want to simplify product purification by eliminating copper salts.[1]

In-Depth Troubleshooting Guides

Issue 1: Low or No Conversion

When faced with a stalled reaction, a systematic approach is key. The following workflow can help diagnose the root cause.

G start Low/No Conversion reagent_check Verify Reagent Purity & Integrity (Solvent, Base, Alkyne) start->reagent_check catalyst_system Evaluate Catalyst System reagent_check->catalyst_system Reagents OK conditions Assess Reaction Conditions catalyst_system->conditions Catalyst OK ligand Switch to Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos) catalyst_system->ligand Ineffective? success Reaction Successful conditions->success Optimization Works temp Increase Temperature (e.g., 60-120 °C) conditions->temp Sluggish? pd_source Use High-Purity Pd Precatalyst ligand->pd_source pd_source->catalyst_system Re-evaluate base_solvent Change Base/Solvent System (e.g., K₂CO₃ in DMF) temp->base_solvent copper_free Attempt Copper-Free Protocol base_solvent->copper_free copper_free->conditions Re-evaluate

Caption: Troubleshooting workflow for low conversion.

Causality Explained:

  • Reagent Integrity: The Sonogashira coupling is sensitive to impurities. Ensure solvents are anhydrous and bases are pure. Terminal alkynes can degrade over time; verify their purity before use.

  • Catalyst Choice (The "Why"): The rate-limiting step for electron-deficient aryl halides is often the oxidative addition of the Pd(0) species into the aryl-halide bond.[4] Electron-withdrawing groups on the aryl ring decrease the electron density of the carbon atom, making it less susceptible to attack by the electron-rich Pd(0) catalyst. To overcome this, bulky, electron-rich phosphine ligands are employed.[8] These ligands increase the electron density on the palladium center, making it a more potent nucleophile for the oxidative addition step.[8] Furthermore, their steric bulk promotes the formation of a highly reactive, monoligated palladium species, which is crucial for activating challenging substrates.

  • Base and Solvent Selection: The base's primary role is to deprotonate the terminal alkyne.[9] For electron-deficient systems, a strong base is often required. Inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF can be more effective than amine bases.[1][9] DMF, in particular, can help dissolve inorganic salts and its high electron-donating capacity may facilitate alkyne deprotonation.[10]

  • Temperature: Increasing the temperature provides the necessary energy to overcome the activation barrier of the oxidative addition step, which is particularly high for less reactive aryl bromides and especially chlorides.[1][6]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition, where the active Pd(0) species has aggregated into an inactive form.

Common Causes and Solutions:

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxidation.

    • Solution: Ensure rigorous deoxygenation of the reaction setup, solvents, and reagents. Use a robust inert gas atmosphere (argon is preferred over nitrogen) throughout the experiment.[6]

  • Inappropriate Ligand: The ligand stabilizes the palladium center. If the ligand is not robust or is used in an insufficient amount, decomposition can occur.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which form more stable complexes with palladium. Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1.

  • High Temperatures: While heat can be necessary, excessive temperatures can accelerate decomposition pathways.

    • Solution: Increase the temperature gradually and monitor the reaction. Use the minimum temperature required to achieve a reasonable reaction rate. For very challenging substrates, microwave heating can provide rapid, controlled heating, often minimizing decomposition compared to conventional heating over long periods.[3]

Key Reaction Components and Interactions

The success of a Sonogashira coupling hinges on the interplay between several key components.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Slow Step) Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product Ar-C≡CR Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Transfers Alkynyl Group CuX CuX Cu_acetylide->CuX CuX->Cu_acetylide Base Base Base->Alkyne ArX Ar-X (Electron-Deficient) ArX->Pd0

Caption: Interplay of catalytic cycles in Sonogashira coupling.

Data Summary Tables

Table 1: Recommended Ligands for Electron-Deficient Aryl Halides

Ligand NameStructure ClassKey FeaturesTypical Substrates
XPhos Dialkylbiaryl phosphineVery bulky, electron-rich.[2]Aryl chlorides, electron-rich/deficient aryl bromides.[4]
SPhos Dialkylbiaryl phosphineLess bulky than XPhos, highly active.[2]Broad range of aryl bromides and chlorides.
P(t-Bu)₃ TrialkylphosphineStrongly electron-donating, sterically demanding.[8]Aryl bromides, often used in copper-free systems.
cataCXium® P N-aryl pyrrole phosphineHigh catalyst turnover numbers for Suzuki and Sonogashira.[11]Electron-rich and -deficient aryl chlorides.[11]

Table 2: Base and Solvent Selection Guide

BaseSolvent(s)Substrate SuitabilityComments
Triethylamine (TEA) TEA, THF, DioxaneAryl iodides, activated aryl bromidesCan act as both base and solvent.[1]
DIPEA DIPEA, DMF, NMPSterically hindered substratesNon-nucleophilic, good for sensitive functional groups.
K₂CO₃ / Cs₂CO₃ DMF, Dioxane, THFElectron-deficient aryl bromides & chloridesStronger inorganic bases, often improve yields for challenging substrates.[1][9]
Bu₄NOAc DMFAryl iodides and bromidesUsed in some ligand- and copper-free protocols at room temperature.[12]

Experimental Protocols

General Protocol for a Challenging Copper-Free Sonogashira Coupling

This protocol is a starting point for the coupling of an electron-deficient aryl bromide or chloride.

  • Reagent Preparation:

    • Ensure the aryl halide and terminal alkyne are of high purity (>98%).

    • Use an anhydrous, degassed solvent (e.g., DMF or Dioxane). Solvents should be purged with argon for at least 30 minutes.

    • The inorganic base (e.g., K₂CO₃ or Cs₂CO₃) should be finely ground and dried under vacuum before use.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add the dried inorganic base (2.0-3.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reaction Execution:

    • Add the degassed solvent via syringe, followed by the terminal alkyne (1.1-1.5 equiv).

    • Place the flask in a preheated oil bath at the desired temperature (start at 80 °C for aryl bromides, 100-120 °C for aryl chlorides).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Filter through a pad of celite to remove palladium residues.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Sherwood, T. C., et al. (2019). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem (2025). .
  • BenchChem (n.d.). Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles.
  • BenchChem (2025). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
  • Various Authors (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Reddit user discussion (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • ResearchGate (n.d.). Influence of base on the Sonogashira coupling reaction. Available at: [Link]

  • Sussex Drug Discovery Centre (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • YouTube (2022). Sonogashira Coupling- Reaction and application in Research Lab. Available at: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]

  • Wikipedia (n.d.). Dialkylbiaryl phosphine ligands. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]

  • Ojwach, S. O., & Akerman, M. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate (n.d.). Sonogashira coupling of aryl halides. Available at: [Link]

  • ResearchGate (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. Available at: [Link]

  • Kövesi, I. (2003). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. The Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances. Available at: [Link]

  • Wang, L., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Letters. Available at: [Link]

  • Reddit user discussion (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

Sources

Technical Support Center: Preventing Homocoupling in Reactions of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in cross-coupling reactions: preventing homocoupling when using 1-bromo-4-iodo-2-nitrobenzene. The unique electronic and steric properties of this substrate, combined with the inherent reactivity differences between the C-I and C-Br bonds, present both opportunities for selective functionalization and pitfalls leading to undesired side reactions.

This resource will equip you with the knowledge to diagnose and resolve issues related to homocoupling, ensuring the successful and efficient synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments with 1-bromo-4-iodo-2-nitrobenzene.

Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura coupling reaction. What is causing this homocoupling?

A1: The formation of a symmetrical biaryl, derived from the coupling of two molecules of your boronic acid reagent, is a classic case of homocoupling. The two primary culprits are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which is known to promote the homocoupling of boronic acids.[1][2][3] Similarly, when you start with a Pd(II) salt like Pd(OAc)₂, one pathway for its reduction to the catalytically active Pd(0) involves the stoichiometric homocoupling of two boronic acid molecules.[1][2]

Q2: My reaction mixture turned black, and I have a low yield of the desired cross-coupled product. What does this indicate?

A2: The formation of a black precipitate, often referred to as "palladium black," is usually a sign of catalyst decomposition. This can be caused by several factors, including the presence of oxygen, excessively high temperatures, or an inappropriate ligand choice for the specific transformation.[4] When the catalyst crashes out of the solution, the catalytic cycle is arrested, leading to low or no conversion to your desired product. This can also create conditions favorable for side reactions like homocoupling.

Q3: I am trying to perform a selective Sonogashira coupling at the iodine position of 1-bromo-4-iodo-2-nitrobenzene, but I'm getting a mixture of products, including the homocoupling of my terminal alkyne (a 1,3-diyne). How can I improve selectivity?

A3: The higher reactivity of the C-I bond compared to the C-Br bond should favor selective coupling at the iodine position.[5] However, competing homocoupling of the alkyne, known as Glaser coupling, can be promoted by the copper co-catalyst often used in Sonogashira reactions, especially in the presence of oxygen. To suppress this side reaction, consider employing a copper-free Sonogashira protocol. Additionally, ensure your reaction is rigorously degassed and maintained under an inert atmosphere to minimize oxidative pathways.[6]

Q4: I am using a Pd(II) precatalyst and observing significant boronic acid homocoupling. Should I switch to a Pd(0) source?

A4: While using a Pd(0) source like Pd₂(dba)₃ can mitigate the homocoupling that arises from the in-situ reduction of Pd(II), it's not always a complete solution.[7] Even with a Pd(0) source, trace oxygen can re-oxidize it to Pd(II), leading to the same homocoupling pathway.[2][3] A more robust approach is to ensure a thoroughly deoxygenated reaction environment. If you must use a Pd(II) precatalyst, consider adding a mild reducing agent that can selectively reduce the Pd(II) to Pd(0) without promoting other side reactions.[1]

Q5: How does the choice of base influence the extent of homocoupling in my Suzuki reaction?

A5: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8][9] An inappropriate base can lead to several issues that indirectly promote homocoupling. For instance, a base that is too weak may slow down the transmetalation step, allowing more time for the competing homocoupling of the boronic acid to occur. Conversely, an overly strong base under harsh conditions can lead to catalyst degradation. The solubility of the base is also important; a heterogeneous mixture due to poor solubility can lead to localized high concentrations and side reactions.[8] For electron-deficient substrates, a moderately strong base like K₃PO₄ is often a good starting point.[10]

Q6: Can the ligand choice help in preventing homocoupling?

A6: Absolutely. The ligand is a crucial modulator of the catalyst's reactivity and stability.[11][12] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can accelerate the desired steps of the cross-coupling cycle, namely oxidative addition and reductive elimination.[7][13] By making the desired catalytic cycle more efficient, these ligands help it to outcompete the undesired homocoupling pathway. The steric bulk of these ligands can also sterically hinder the formation of intermediates that lead to homocoupling.[7]

Deep Dive: Mechanistic Insights and Prevention Strategies

A thorough understanding of the underlying mechanisms of both the desired cross-coupling and the undesired homocoupling is paramount for effective troubleshooting.

The Desired Pathway: Selective Cross-Coupling

In a well-controlled reaction, the palladium catalyst selectively activates the more reactive carbon-iodine bond of 1-bromo-4-iodo-2-nitrobenzene. The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) species inserts into the C-I bond to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2][14]

The chemoselectivity for the C-I bond over the C-Br bond is primarily due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition.[15]

The Undesired Pathway: Homocoupling Mechanisms

Homocoupling can occur through several pathways, primarily involving the organoboron reagent in Suzuki reactions or the terminal alkyne in Sonogashira reactions.

  • Oxidative Homocoupling of Boronic Acids: This is often the most prevalent pathway and is promoted by Pd(II) species and an oxidant, typically molecular oxygen.[16] The proposed mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl product and Pd(0).

  • Reductive Homocoupling of the Aryl Halide: While less common under standard cross-coupling conditions, homocoupling of the aryl halide can occur, particularly with more reactive aryl iodides. This can be promoted by certain reducing agents or conditions that favor the formation of arylpalladium intermediates that can then undergo further reactions.

  • Glaser Coupling of Terminal Alkynes: In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes to form 1,3-diynes. This process is particularly favorable in the presence of oxygen.

Below is a diagram illustrating the competition between the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling of the boronic acid.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-I O2 O₂ (Trace Oxygen) Pd0->O2 Oxidation ArPdI Ar-Pd(II)-I OA->ArPdI TM Transmetalation (R-B(OH)₂ / Base) ArPdI->TM ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-R (Desired Product) RE->Product PdII Pd(II) TM1 Transmetalation (R-B(OH)₂) PdII->TM1 RPd R-Pd(II) TM1->RPd TM2 Transmetalation (R-B(OH)₂) RPd->TM2 RPdR R-Pd(II)-R TM2->RPdR RE_homo Reductive Elimination RPdR->RE_homo Homocoupling_Product R-R (Homocoupling Product) RE_homo->Homocoupling_Product Pd0_from_homo Pd(0) RE_homo->Pd0_from_homo O2->PdII

Caption: Competing pathways: desired cross-coupling vs. undesired homocoupling.

Experimental Protocols: A Step-by-Step Guide to Minimizing Homocoupling

Here is a detailed protocol for a selective Suzuki-Miyaura coupling at the iodine position of 1-bromo-4-iodo-2-nitrobenzene, incorporating best practices to suppress homocoupling.

Protocol: Selective Suzuki-Miyaura Coupling

Reagents and Equipment:

  • 1-bromo-4-iodo-2-nitrobenzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Oven-dried reaction vial with a magnetic stir bar and septum cap

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles for liquid transfer

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the reaction vial and oven-dry for at least 4 hours at 120 °C. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the cooled vial, add 1-bromo-4-iodo-2-nitrobenzene, the arylboronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with the septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three to five times to ensure a rigorously oxygen-free atmosphere.[17]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. To degas the solvent, bubble inert gas through it for at least 30 minutes prior to use.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80–100 °C). Stir vigorously.[10]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The logical workflow for troubleshooting these reactions is depicted below.

G start Start: Low Yield / High Homocoupling check_inert Verify Inert Atmosphere (Degassing, Purge Cycles) start->check_inert check_reagents Assess Reagent Quality (Fresh Catalyst, Dry Solvents, Pure Base) check_inert->check_reagents Atmosphere is Good success Successful Reaction: High Yield, Low Homocoupling check_inert->success Atmosphere was the issue optimize_ligand Optimize Ligand (Bulky, Electron-Rich Phosphine) check_reagents->optimize_ligand Reagents are Good check_reagents->success Reagents were the issue optimize_base Optimize Base (Strength and Solubility) optimize_ligand->optimize_base No Improvement optimize_ligand->success Ligand was the issue optimize_temp Optimize Temperature optimize_base->optimize_temp No Improvement optimize_base->success Base was the issue optimize_temp->success Improvement

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Summary: Recommended Reaction Parameters

The following table summarizes recommended starting points for key reaction parameters to minimize homocoupling when using 1-bromo-4-iodo-2-nitrobenzene in Suzuki-Miyaura reactions.

ParameterRecommendationRationale
Palladium Source Pd(0) precatalyst or a highly active Pd(II) precatalyst (e.g., Buchwald G3/G4)Minimizes the Pd(II) concentration that can initiate boronic acid homocoupling.[1][7]
Ligand Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos)Accelerates the desired cross-coupling cycle, outcompeting side reactions.[7][13]
Base K₃PO₄, Cs₂CO₃Moderately strong, often effective for electron-deficient substrates without causing catalyst degradation.[8]
Solvent Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF) often with a small amount of waterEnsures solubility of reagents and minimizes side reactions like protodeboronation.[17]
Atmosphere Rigorously inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst to the homocoupling-promoting Pd(II) state.[3][17]
Temperature 80-110 °CBalances reaction rate with catalyst stability. Excessive heat can lead to catalyst decomposition.[8][10]

By carefully controlling these parameters and understanding the underlying chemical principles, researchers can effectively suppress homocoupling and achieve high yields of the desired selectively cross-coupled products.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubMed. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

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Technical Support Center: Scaling the Synthesis of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-iodo-2-nitrobenzene (CAS 713512-18-6). This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. As a key intermediate in medicinal chemistry and materials science, the reliable synthesis of this compound is crucial.[1] This document moves beyond a simple protocol, offering deep insights into the reaction's nuances, troubleshooting common issues, and answering frequently asked questions to ensure your success.

Part 1: Synthetic Strategy & Rationale

The most reliable and scalable method for preparing 1-Bromo-4-iodo-2-nitrobenzene is a two-step process starting from 2-Bromo-5-nitroaniline. This route is favored over electrophilic substitution on a substituted benzene ring due to its superior regiochemical control. Attempting to nitrate 1-bromo-4-iodobenzene would result in a mixture of isomers that are difficult to separate, while the chosen route precisely places the functional groups.

The overall transformation involves:

  • Diazotization: Conversion of the primary aromatic amine (2-Bromo-5-nitroaniline) into a diazonium salt using nitrous acid at low temperatures.[2]

  • Iodination: Displacement of the diazonium group with iodine by introducing an iodide salt. This reaction is a variation of the Sandmeyer reaction but notably does not require a copper catalyst, which simplifies the procedure and workup.[3][4]

Below is a workflow diagram illustrating the synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination & Workup A 2-Bromo-5-nitroaniline B Dissolve in H2SO4/H2O Cool to 0-5 °C A->B C Add NaNO2 (aq) Dropwise, maintain 0-5 °C B->C D Aryl Diazonium Salt Solution (Intermediate) C->D F Add Diazonium Salt to KI Allow to warm to RT D->F Transfer Intermediate E Potassium Iodide (KI) Solution E->F G Crude Product (Precipitate) H Filter, Wash, & Recrystallize G->H I Pure 1-Bromo-4-iodo-2-nitrobenzene H->I

Caption: Synthetic workflow for 1-Bromo-4-iodo-2-nitrobenzene.

Part 2: Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and provides a solid foundation for further scale-up.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Molar Equivalents
2-Bromo-5-nitroaniline217.0210.0 g1.0
Concentrated Sulfuric Acid (98%)98.0830 mL-
Sodium Nitrite (NaNO₂)69.003.5 g1.1
Potassium Iodide (KI)166.009.1 g1.2
Deionized Water18.02As needed-
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-
Ethanol (95%)46.07As needed for recrystallization-

Step-by-Step Methodology:

Step 1: Preparation of the Diazonium Salt

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, carefully add 30 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice bath.

  • To the cooled acid solution, slowly add 10.0 g of 2-Bromo-5-nitroaniline. Stir until a fine suspension of the amine sulfate salt is formed.

  • Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range for the stability of the diazonium salt.[5]

  • In a separate beaker, dissolve 3.5 g of sodium nitrite in 15 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The solution should be a pale yellow.

Step 2: Iodination and Product Isolation

  • In a separate 500 mL beaker, dissolve 9.1 g of potassium iodide in 50 mL of water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Vigorous evolution of nitrogen gas will occur, and a dark precipitate will form.[7]

  • Once the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours until gas evolution ceases.

  • Filter the crude solid product using a Büchner funnel.

  • Wash the filter cake sequentially with cold water, a 10% sodium thiosulfate solution (to remove excess iodine), and finally with more cold water until the filtrate is colorless.

  • Press the solid as dry as possible on the funnel.

Step 3: Purification

  • Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize the product from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow or light brown solid.[7]

Part 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Troubleshooting Problem Observed Problem LowYield LowYield Problem->LowYield Low Yield DarkColor DarkColor Problem->DarkColor Dark Brown/Black Mixture OilyProduct OilyProduct Problem->OilyProduct Oily/Gummy Product Cause Cause Solution Solution Cause1 Cause1 LowYield->Cause1 Incomplete Diazotization? Cause2 Cause2 LowYield->Cause2 Decomposition of Diazonium Salt? Solution1 Ensure high-purity NaNO2. Use sufficient excess of strong acid. Verify complete dissolution of amine salt. Cause1->Solution1 Yes Solution2 Strictly maintain temp at 0-5 °C. Add NaNO2 solution slowly. Use the diazonium salt immediately. Cause2->Solution2 Yes Cause3 Cause3 DarkColor->Cause3 Temperature too high? Cause4 Cause4 DarkColor->Cause4 Insufficient Acid? Cause3->Solution2 Yes Solution3 Leads to azo coupling. Ensure at least 2.5-3 equivalents of acid are used. Cause4->Solution3 Yes Cause5 Cause5 OilyProduct->Cause5 Impurities Present? Solution4 Likely from decomposition or side reactions. Thoroughly wash with Na2S2O3. Perform careful recrystallization. Cause5->Solution4 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Troubleshooting Q&A

Q1: My reaction mixture turned dark brown or black during the addition of sodium nitrite. What went wrong?

A: A dark color is a classic sign of diazonium salt decomposition.[5] The primary cause is the reaction temperature rising above the critical 0-5 °C range. At higher temperatures, the unstable diazonium salt decomposes, often forming phenolic byproducts and other colored impurities. Another potential cause is insufficient acidity, which can allow the newly formed diazonium salt to couple with unreacted amine, forming highly colored azo compounds.[5]

  • Corrective Action: Ensure your ice-salt bath is robust and that the sodium nitrite solution is added slowly and dropwise, allowing the cooling system to dissipate the exothermic heat of the reaction. Verify that you have used a sufficient excess of sulfuric acid.

Q2: The final product after filtration is a sticky, oily sludge instead of a filterable solid. How can I fix this?

A: An oily or gummy product indicates the presence of significant impurities that are depressing the melting point and preventing crystallization.[7] These impurities often stem from the same issues that cause dark coloration: decomposition byproducts and azo-coupled side products.

  • Corrective Action: Do not discard the product. Attempt to triturate the sludge with cold water or a small amount of cold ethanol to induce solidification. Ensure the crude product was thoroughly washed with sodium thiosulfate to remove any remaining iodine, which can contribute to an oily appearance. The most effective solution is a careful recrystallization from a suitable solvent like ethanol, which will separate the desired product from the more soluble impurities.[8]

Q3: My final yield is significantly lower than expected. What are the most likely causes?

A: Low yield can be attributed to several factors throughout the process:

  • Incomplete Diazotization: If the amine is not fully converted to the diazonium salt, the yield will be inherently limited. This can result from using old or degraded sodium nitrite or not having enough acid to catalyze the formation of the nitrosonium ion electrophile.[6]

  • Diazonium Salt Decomposition: As detailed in Q1, any deviation from the low-temperature protocol will cause the loss of the key intermediate.[5][7]

  • Premature Decomposition during Iodination: Adding the diazonium salt too quickly to the iodide solution can cause localized heating, leading to decomposition before the substitution reaction can occur.

  • Losses during Workup: The product has some solubility in the recrystallization solvent. Using the absolute minimum amount of hot solvent is key to minimizing losses upon cooling.

  • Corrective Action: Systematically review each step. Use fresh reagents. Double-check temperature control and addition rates. Optimize your recrystallization technique to use minimal solvent.

Frequently Asked Questions (FAQs)

Q1: Why is a Sandmeyer reaction with a copper(I) catalyst not necessary for this iodination?

A: While the Sandmeyer reaction is essential for introducing chloro- and bromo- substituents using CuCl and CuBr, it is not required for iodination.[9][10] Iodide ions (I⁻) are strong enough nucleophiles to displace the dinitrogen group from the aryl diazonium salt without catalysis.[3][4] This simplifies the reaction, avoids copper contamination in the final product, and makes the workup easier.

Q2: What is the mechanism of the diazotization step?

A: The reaction is initiated by the protonation of sodium nitrite by the strong acid (H₂SO₄) to form nitrous acid (HNO₂). A second protonation of nitrous acid allows for the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[2][6] This ion is then attacked by the nucleophilic nitrogen of the primary amine (2-Bromo-5-nitroaniline). A series of proton transfers and tautomerization leads to the formation of the N-N triple bond and the final aryl diazonium salt.

Q3: What are the primary safety concerns when running this reaction at scale?

A: The primary safety concern is the thermal instability of the aryl diazonium salt. Although aromatic diazonium salts are more stable than their aliphatic counterparts, they can decompose explosively, especially if isolated as a dry solid. Never attempt to isolate the diazonium salt intermediate. Always use it as a solution at low temperatures immediately after its preparation.[5][6] Additionally, concentrated sulfuric acid is highly corrosive, and the reaction evolves nitrogen gas, which requires adequate ventilation.

Q4: Can I use hydrochloric acid instead of sulfuric acid?

A: Yes, hydrochloric acid is commonly used for diazotization reactions.[6] However, sulfuric acid is often preferred in this specific sequence because the resulting diazonium sulfate salt can sometimes have better solubility characteristics in the reaction medium. Furthermore, using HCl introduces chloride ions, which could potentially compete with the iodide ions in the substitution step, though this is generally not a major issue given the high nucleophilicity of iodide.

References

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (2021). Google Patents.
  • CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof. (2016). Google Patents.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. RSC Advances. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Siddiqui, Z. N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Bromo-4-iodo-2-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry. We will delve into the theoretical underpinnings of its spectral features, provide a robust experimental protocol for data acquisition, and compare the utility of NMR with other common analytical techniques for structural elucidation. This document is intended for researchers and professionals in chemistry and drug development who rely on precise structural characterization.

Introduction: The Challenge of a Polysubstituted Aromatic System

1-Bromo-4-iodo-2-nitrobenzene presents a classic yet insightful challenge for structural elucidation by NMR. The benzene ring is substituted with three distinct groups: a strongly electron-withdrawing nitro group (-NO₂) and two halogens of differing electronegativity and size, bromine (-Br) and iodine (-I). The interplay of their electronic (inductive and resonance) and steric effects creates a unique magnetic environment for each proton and carbon atom on the aromatic ring. Consequently, the resulting NMR spectra are highly informative, allowing for unambiguous assignment of the structure. This guide will walk through the predictive analysis, experimental methodology, and detailed interpretation of these spectra.

Theoretical Framework: Predicting the NMR Landscape

Before stepping into the lab, a theoretical prediction of the ¹H and ¹³C NMR spectra is crucial. This is grounded in understanding the influence of each substituent on the electron density of the aromatic ring.

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, primarily through resonance and induction. It strongly deshields the ortho and para positions, causing the corresponding ¹H and ¹³C signals to shift downfield (to a higher ppm value).[1]

  • Halogens (-Br, -I): Halogens exhibit a dual nature. They are inductively electron-withdrawing but can be weakly electron-donating through resonance. Their primary influence on proton chemical shifts is deshielding.[2][3] In ¹³C NMR, a "heavy atom effect" is observed, particularly for bromine and iodine, which can cause the signal of the directly attached (ipso) carbon to shift upfield.[4][5]

Below is the structure of 1-Bromo-4-iodo-2-nitrobenzene with the IUPAC numbering system for the carbon atoms and lettering for the distinct protons.

Caption: Structure of 1-Bromo-4-iodo-2-nitrobenzene with atom numbering.

Predicted ¹H NMR Spectrum

The aromatic region (typically 7.0-9.0 ppm) will feature signals from three distinct protons: Hₐ, Hᵦ, and H꜀.

  • Chemical Shifts (δ):

    • Hₐ (at C3): This proton is ortho to the strongly deshielding -NO₂ group and meta to the -I group. It is expected to be the most downfield signal.

    • H꜀ (at C6): This proton is ortho to the -Br group and meta to the -NO₂ group. It will be significantly downfield.

    • Hᵦ (at C5): This proton is ortho to the -I group and meta to the -Br group. It is expected to be the most upfield of the three aromatic protons.

  • Spin-Spin Coupling: The protons will split each other's signals based on their proximity.

    • Hₐ and Hᵦ are meta to each other (⁴J coupling), which is typically a small coupling constant (J ≈ 1-3 Hz).[6][7]

    • Hᵦ and H꜀ are ortho to each other (³J coupling), resulting in a larger coupling constant (J ≈ 6-10 Hz).[7][8]

    • Hₐ and H꜀ are separated by four bonds and are para to each other; this coupling is often too small to be resolved.

  • Predicted Splitting Patterns:

    • Hₐ: Will be split by Hᵦ into a doublet (d) due to meta coupling.

    • Hᵦ: Will be split by H꜀ (ortho) and Hₐ (meta), resulting in a doublet of doublets (dd).

    • H꜀: Will be split by Hᵦ into a doublet (d) due to ortho coupling.

Caption: ¹H-¹H coupling relationships in 1-Bromo-4-iodo-2-nitrobenzene.

Predicted ¹³C NMR Spectrum

The spectrum will show six distinct signals for the six aromatic carbons.

  • Chemical Shifts (δ):

    • C2 (attached to -NO₂): Will be significantly downfield due to the strong electron-withdrawing effect of the nitro group.

    • C1 (attached to -Br) and C4 (attached to -I): The chemical shifts of these ipso-carbons are influenced by both electronegativity and the heavy atom effect. The iodine's strong heavy atom effect will likely shield C4, shifting it upfield relative to C1.[5]

    • C6, C3, C5: The shifts of these carbons will be influenced by their proximity to the substituents. C6 and C3, being ortho or para to the -NO₂ group, are expected to be more deshielded (downfield) than C5.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra. Adherence to this methodology ensures data of high quality and reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh ~10-20 mg of 1-Bromo-4-iodo-2-nitrobenzene Prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Prep1->Prep2 Prep3 Transfer to a clean, dry 5 mm NMR tube Prep2->Prep3 Acq1 Insert sample into NMR spectrometer Prep3->Acq1 Acq2 Lock, Tune, and Shim Acq1->Acq2 Acq3 Acquire ¹H Spectrum Acq2->Acq3 Acq4 Acquire ¹³C Spectrum Acq3->Acq4 Proc1 Apply Fourier Transform Acq4->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Integrate (¹H) and Peak Pick (¹H & ¹³C) Proc2->Proc3 Proc4 Reference to TMS (0 ppm) Proc3->Proc4

Sources

A Comparative Guide to the Reactivity of 1-Bromo-4-iodo-2-nitrobenzene and 1,4-dibromo-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, dihalogenated nitroaromatics serve as pivotal building blocks. Their utility stems from the ability to undergo selective functionalization through Nucleophilic Aromatic Substitution (SNAr), a powerful tool for forging new carbon-heteroatom bonds. This guide provides an in-depth comparison of the reactivity of two such critical synthons: 1-Bromo-4-iodo-2-nitrobenzene and 1,4-dibromo-2-nitrobenzene .

The strategic placement of a nitro group ortho and para to the halogen substituents dramatically activates the aromatic ring towards nucleophilic attack. However, the presence of two different halogens in 1-Bromo-4-iodo-2-nitrobenzene introduces a question of chemoselectivity, while the two identical halogens in 1,4-dibromo-2-nitrobenzene present a different reactivity profile. Understanding these nuances is paramount for researchers aiming to design efficient and selective synthetic routes. This document will dissect the theoretical underpinnings of their reactivity, present supporting experimental insights, and provide a practical protocol for their application.

The Theoretical Framework: Understanding the SNAr Mechanism

To compare the reactivity of these two molecules, one must first grasp the mechanism of Nucleophilic Aromatic Substitution (SNAr). Unlike the familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr reaction targets an sp²-hybridized carbon on an electron-poor aromatic ring. The reaction proceeds via a two-step, addition-elimination pathway.

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case). This initial attack is energetically costly as it disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination (Fast Step): The aromaticity is restored in a rapid subsequent step where the leaving group is expelled.

The presence of a strong electron-withdrawing group, such as the nitro (–NO₂) group, is crucial. When positioned ortho or para to the leaving group, it effectively delocalizes and stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining first step.

Caption: The general two-step addition-elimination mechanism of SNAr.

Core Reactivity Comparison: The Counterintuitive Role of the Leaving Group

In aliphatic SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which correlates with the C-X bond strength; weaker bonds are broken more easily. However, in SNAr reactions, this trend is typically inverted: F > Cl ≈ Br > I .

Causality Explained: This inversion is a direct consequence of the SNAr mechanism's rate-determining step. The cleavage of the carbon-halogen bond occurs in the fast second step, so its strength has a minimal impact on the overall reaction rate. Instead, the reaction rate is dictated by the stability of the Meisenheimer complex formed in the first step.

The stability of this intermediate is heavily influenced by the inductive effect of the halogen. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect (–I effect), which stabilizes the developing negative charge in the transition state and the subsequent Meisenheimer complex. Fluorine, being the most electronegative halogen, provides the most potent stabilization, thus accelerating the rate of nucleophilic attack more than chlorine, bromine, or iodine.

Applying the Theory to the Substrates:

  • 1,4-dibromo-2-nitrobenzene: Both potential leaving groups are bromine atoms. They are electronically equivalent in terms of their influence on the rate-determining step.

  • 1-Bromo-4-iodo-2-nitrobenzene: This molecule presents two distinct leaving groups: a bromine atom at the C1 position (ortho to the nitro group) and an iodine atom at the C4 position (para to the nitro group).

The critical comparison is between the C-Br and C-I bonds. Since bromine is more electronegative than iodine, the carbon atom of the C-Br bond is more electrophilic and better able to stabilize the negative charge of the Meisenheimer complex via induction.

Therefore, the C-Br bond is inherently more reactive towards nucleophilic attack in an SNAr context than the C-I bond.

This leads to two key predictions:

  • Higher Overall Reactivity: 1,4-dibromo-2-nitrobenzene is expected to be more reactive overall than 1-Bromo-4-iodo-2-nitrobenzene, as both of its leaving groups are the more reactive bromide.

  • Chemoselectivity: In reactions with 1-Bromo-4-iodo-2-nitrobenzene, a nucleophile will preferentially substitute the bromine atom at the C1 position over the iodine atom at the C4 position, assuming steric factors do not play a dominant role.

Experimental Data & Performance

For instance, studies on the gas-phase reactions of various halonitrobenzenes with carbanions have provided insights into these fundamental reactivity patterns. Furthermore, the selective hydrogenation of halonitrobenzenes often faces the challenge of dehalogenation, with the weaker C-I and C-Br bonds being more susceptible to hydrogenolysis than C-Cl or C-F bonds, indirectly highlighting the bond strength differences.

The following table summarizes expected outcomes based on established principles and data from analogous systems.

Property1-Bromo-4-iodo-2-nitrobenzene1,4-dibromo-2-nitrobenzeneRationale
Primary Reactive Site C1–BrC1–Br and C4–BrBromine's higher electronegativity makes the attached carbon more electrophilic and better stabilizes the Meisenheimer complex.
Relative Reaction Rate SlowerFasterBoth leaving groups in the dibromo compound are the more reactive halogen (Br) for SNAr reactions.
Potential for Selectivity High (Br vs. I)Low (Br vs. Br)The inherent electronic difference between C-Br and C-I allows for selective monosubstitution under controlled conditions.
Typical Nucleophiles Amines, alkoxides, thiolatesAmines, alkoxides, thiolatesBoth substrates are activated for reaction with a wide range of strong nucleophiles.

Exemplary Experimental Protocol: Synthesis of N-Aryl Piperidine

This protocol details a representative SNAr reaction, demonstrating the functionalization of 1,4-dibromo-2-nitrobenzene. The principles described are directly applicable to 1-Bromo-4-iodo-2-nitrobenzene, where substitution would be expected at the C1-Br position.

Objective: To synthesize 1-(4-bromo-2-nitrophenyl)piperidine.

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 1,4-dibromo-2-nitrobenzene in a suitable solvent (e.g., DMF, DMSO) in a round-bottom flask. B 2. Add a base (e.g., K2CO3, DIPEA) to the mixture. A->B C 3. Add piperidine (1.0-1.1 equivalents) dropwise at room temperature. B->C D 4. Heat the mixture to an elevated temperature (e.g., 80-100 °C). C->D E 5. Monitor reaction progress using TLC or LC-MS. D->E F 6. Cool to room temperature and pour into ice-water to precipitate the product. E->F G 7. Filter the solid, wash with water, and dry under vacuum. F->G H 8. Recrystallize from a suitable solvent (e.g., ethanol) for purification. G->H

Caption: A standard workflow for an SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1,4-dibromo-2-nitrobenzene (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and intermediates without interfering with the nucleophile. A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Causality: The base acts as an acid scavenger, neutralizing the HBr that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nucleophile, which would render it non-nucleophilic.

  • Nucleophile Addition: Add piperidine (1.05 eq) dropwise to the stirring suspension at room temperature.

    • Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting reagent (the aryl halide). Dropwise addition helps to control any initial exotherm.

  • Heating: Heat the reaction mixture to 90 °C using an oil bath.

    • Causality: SNAr reactions require thermal energy to overcome the activation barrier associated with the disruption of aromaticity. 90 °C provides sufficient energy for a reasonable reaction rate without causing significant decomposition.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Causality: Monitoring is crucial for determining the reaction endpoint, preventing the formation of undesired byproducts from prolonged heating.

  • Workup: Once complete, cool the reaction to room temperature and pour it slowly into a beaker of ice-water with vigorous stirring. A solid precipitate will form.

    • Causality: The organic product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out, while the DMF solvent and inorganic salts remain in the aqueous phase.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMF and salts. Dry the product under vacuum.

    • Causality: This isolates the crude product from the reaction solvent and byproducts.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield the pure 1-(4-bromo-2-nitrophenyl)piperidine.

    • Causality: Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility between the product and impurities at different temperatures.

Conclusion

The reactivity of 1-Bromo-4-iodo-2-nitrobenzene and 1,4-dibromo-2-nitrobenzene in nucleophilic aromatic substitution is governed by the fundamental principles of the SNAr mechanism. The counterintuitive leaving group trend, where reactivity is dictated by the halogen's electronegativity rather than C-X bond strength, is the defining factor in their comparison.

  • 1,4-dibromo-2-nitrobenzene is the more reactive substrate due to the presence of two C-Br bonds, which are more susceptible to nucleophilic attack than C-I bonds in this context.

  • 1-Bromo-4-iodo-2-nitrobenzene offers the potential for high chemoselectivity, with nucleophilic attack favoring the C-Br position. This feature makes it an excellent substrate for sequential, site-specific functionalization.

For researchers and drug development professionals, a clear understanding of these reactivity differences is essential for the strategic design of synthetic pathways, enabling the efficient and selective construction of complex molecular architectures.

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  • Studylib. (n.d.). 1-Bromo-4-nitrobenzene Synthesis: Lab Experiment. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. [Link]

  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]

  • ResearchGate. (n.d.). (PDF) Selective Hydrogenation of Halonitrobenzenes. [Link]

  • Bentham Science Publishers. (2012). Selective Hydrogenation of Halonitrobenzenes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Chegg. (2020). Solved What is the first mechanistie step of an SN-reaction. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Oziminski, W. P., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • Cossey, K. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Wilson, K. R., & Zelenay, M. (2021). Experimental evidence that halogen bonding catalyzes the heterogeneous chlorination of alkenes in submicron liquid droplets. PubMed Central. [Link]

  • Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture

A Senior Application Scientist's Guide to Bond Reactivity: C-Br vs. C-I in 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning chemist engaged in the synthesis of complex molecular architectures, the choice of starting material is not merely a matter of convenience but a strategic decision that dictates the entire synthetic route. The halo-substituted nitroaromatic, 1-bromo-4-iodo-2-nitrobenzene, is a prime example of a versatile building block whose utility is unlocked only through a deep understanding of its differential reactivity. This guide provides a comprehensive comparison of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds within this molecule, supported by mechanistic principles and actionable experimental data, to empower researchers in making informed, strategic decisions.

The Theoretical Framework: A Dichotomy of Reactivity

At first glance, the question of which halogen is more reactive seems straightforward. However, the answer is context-dependent, governed by a nuanced interplay between fundamental bond properties and the specific reaction mechanism being employed. The presence of the potent electron-withdrawing nitro group introduces a critical regiochemical dimension that is essential to grasp.

Pillar 1: The Decisive Role of Bond Strength in Cross-Coupling

In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis—the rate-determining step is often the oxidative addition of the aryl halide to the low-valent palladium catalyst.[1][2] This step involves the cleavage of the carbon-halogen bond. Consequently, the weaker the bond, the lower the activation energy for this crucial step, and the faster the reaction.

The carbon-iodine bond is demonstrably weaker and longer than the carbon-bromine bond. This is quantified by their respective bond dissociation energies (BDE), which is the energy required to break the bond homolytically.[3]

Bond TypeAverage Bond Dissociation Energy (Aromatic C-X)Halogen Electronegativity
C-Br ~339 - 346 kJ/mol2.96
C-I ~276 - 290 kJ/mol2.66
Data sourced from multiple chemistry resources.[4][5]

This significant difference in bond strength dictates that the C-I bond will undergo oxidative addition to a Pd(0) center much more readily than the C-Br bond.[4][6] This intrinsic reactivity difference (I > Br > Cl) is a foundational principle in designing selective cross-coupling reactions.[1][2][7] For 1-bromo-4-iodo-2-nitrobenzene, this means we can selectively functionalize the C-I position while leaving the C-Br bond untouched, provided the reaction conditions are carefully controlled.

cluster_cycle Pd-Catalyzed Cross-Coupling Cycle cluster_reactivity Reactivity at Oxidative Addition Step A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C Reactant 1-Bromo-4-iodo- 2-nitrobenzene B->Reactant Rate-Determining Step D Transmetalation (R-M) C->D E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Ar-R Faster Faster Rate (Lower BDE) Reactant->Faster C-I Bond Slower Slower Rate (Higher BDE) Reactant->Slower C-Br Bond cluster_br Attack at C-Br (ortho-NO₂) cluster_i Attack at C-I (meta-NO₂) Start_Br Substrate (C-Br site) TS_Br Meisenheimer Complex (Stabilized by Resonance) Start_Br->TS_Br Nu_Br Nu⁻ Nu_Br->TS_Br Product_Br Product TS_Br->Product_Br LG_Br Br⁻ TS_Br->LG_Br TS_I Meisenheimer Complex (Weak Inductive Stabilization) Conclusion Favored Pathway (Lower Activation Energy) TS_Br->Conclusion Start_I Substrate (C-I site) Start_I->TS_I Nu_I Nu⁻ Nu_I->TS_I Product_I Product TS_I->Product_I LG_I I⁻ TS_I->LG_I Title SₙAr Reactivity Pathway (Nu⁻ Attack is Rate-Determining)

Caption: SNAr reactivity is dictated by intermediate stability, not leaving group ability.

Experimental Protocols for Selective Functionalization

The true value of this theoretical understanding lies in its practical application. The divergent reactivity of the C-Br and C-I bonds can be exploited to achieve highly selective, stepwise functionalization of the 1-bromo-4-iodo-2-nitrobenzene scaffold.

Experiment 1: Selective Sonogashira Coupling at the C-I Position

This protocol is designed to validate the superior reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. By using mild conditions, we can selectively form a C-C bond at the C-4 position.

Objective: To demonstrate the preferential reactivity of the C-I bond over the C-Br bond in a Sonogashira coupling reaction. [7][8] Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-iodo-2-nitrobenzene (1.0 eq).

  • Catalyst & Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).

  • Solvent & Base: Add degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expected Outcome: The major product will be 1-bromo-4-(phenylethynyl)-2-nitrobenzene, with the C-Br bond remaining intact, ready for subsequent modification.

Experiment 2: Selective Nucleophilic Aromatic Substitution at the C-Br Position

This protocol demonstrates the directing power of the ortho-nitro group, leading to selective substitution at the C-1 position.

Objective: To demonstrate the preferential SNAr reactivity of the C-Br bond due to electronic activation.

Methodology:

  • Reactant & Nucleophile: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-4-iodo-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO, or NMP).

  • Base (if required): Add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) if using a nucleophile that requires deprotonation (e.g., a phenol or thiol). For amine nucleophiles like morpholine or piperidine, a base may not be necessary, or the amine itself can serve as the base.

  • Nucleophile Addition: Add the nucleophile (e.g., morpholine, 2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid or oil via recrystallization or flash column chromatography.

Expected Outcome: The major product will be 4-(4-iodo-2-nitrophenyl)morpholine (if morpholine is used), with the C-I bond remaining intact.

Conclusion and Strategic Recommendations

The reactivity of the C-Br and C-I bonds in 1-bromo-4-iodo-2-nitrobenzene is not a simple hierarchy but a function of the reaction mechanism.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck, etc.): The C-I bond is unequivocally more reactive due to its lower bond dissociation energy. This allows for selective functionalization at the C-4 position under mild conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): The C-Br bond is the preferred site of reaction. This is not due to the properties of the halogen itself, but to the powerful resonance stabilization of the Meisenheimer intermediate afforded by the ortho-nitro group.

This predictable, orthogonal reactivity makes 1-bromo-4-iodo-2-nitrobenzene an exceptionally valuable tool for drug development and materials science. Researchers can confidently design synthetic routes that sequentially modify the molecule at two distinct positions, using a cross-coupling reaction first to target the C-I bond, followed by a nucleophilic substitution to functionalize the C-Br bond. This strategic approach maximizes synthetic efficiency and provides elegant pathways to complex, highly substituted aromatic compounds.

References

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A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Navigating Chemoselectivity in Pharmaceutical Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical industry for constructing complex molecular architectures, particularly biaryl structures that are common motifs in active pharmaceutical ingredients (APIs).[3]

This guide focuses on a particularly insightful substrate: 1-Bromo-4-iodo-2-nitrobenzene. This dihalogenated nitroarene presents a compelling challenge of chemoselectivity. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit different reactivities, with the C-I bond being weaker and generally more susceptible to oxidative addition by a palladium(0) catalyst.[4][5] The nitro group, a strong electron-withdrawing substituent, further modulates the electronic properties of the aromatic ring, influencing the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]

For researchers and process chemists, the selective coupling at either the iodo or bromo position is of paramount importance. Achieving high selectivity for the desired product minimizes downstream purification challenges and maximizes yield, directly impacting the economic viability of a synthetic route. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 1-Bromo-4-iodo-2-nitrobenzene with phenylboronic acid, offering experimental insights to inform catalyst selection and reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[2][4] This step is typically the slowest and therefore rate-determining. The reactivity order for halogens is generally I > Br > Cl.[4]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[1][6][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][6]

The choice of catalyst, specifically the ligand coordinated to the palladium center, plays a crucial role in modulating the reactivity and selectivity of the reaction. Ligands influence the electron density at the metal center and the steric environment around it, thereby affecting the rates of the individual steps in the catalytic cycle.[4]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OR)2 Base Base BoronicAcid->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Analysis of Catalyst Systems

The chemoselective Suzuki coupling of 1-bromo-4-iodo-2-nitrobenzene hinges on a catalyst system that can effectively discriminate between the C-I and C-Br bonds. Below is a comparative analysis of commonly employed palladium catalysts, with supporting data for the reaction with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield of 4-Biphenyl-2-nitro-1-iodobenzene (%)Yield of 4-Biphenyl-1-bromo-2-nitrobenzene (%)
System 1 Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]K₂CO₃Toluene/H₂O8012~85-90<5
System 2 Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] / SPhosK₃PO₄1,4-Dioxane/H₂O1006>95Not Detected
System 3 Palladium(II) Acetate [Pd(OAc)₂] / Tricyclohexylphosphine [PCy₃]Cs₂CO₃Toluene1108~92<3
System 4 [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]Na₂CO₃DMF/H₂O9010~88-93<5

Note: The yields presented are representative and can vary based on the specific reaction conditions and the purity of the reagents.

Discussion of Catalyst Performance and Experimental Rationale

System 1: The Workhorse - Pd(PPh₃)₄
  • Rationale: Tetrakis(triphenylphosphine)palladium(0) is a widely used, commercially available, and relatively inexpensive catalyst.[9] Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically demanding ligand. For substrates with significant differences in C-X bond energies, such as 1-bromo-4-iodo-2-nitrobenzene, Pd(PPh₃)₄ often provides good selectivity for the more reactive C-I bond.[10] The choice of a carbonate base like K₂CO₃ and a biphasic toluene/water solvent system is a standard and robust set of conditions for many Suzuki couplings.[6]

  • Performance: This system offers a good balance of reactivity and selectivity. The reaction proceeds cleanly to afford the C-I coupled product in high yield with minimal formation of the C-Br coupled byproduct. The moderate reaction temperature helps to maintain selectivity.

System 2: The High-Turnover Catalyst - Pd₂(dba)₃ with a Buchwald Ligand (SPhos)
  • Rationale: The combination of a palladium precursor like Pd₂(dba)₃ with a highly active Buchwald-Hartwig ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), creates a highly efficient catalyst system.[11][12] Buchwald ligands are known for their ability to promote the coupling of less reactive aryl chlorides and bromides.[13] In this case, the high activity of the catalyst allows for lower catalyst loadings and shorter reaction times. The use of a stronger base like K₃PO₄ can accelerate the transmetalation step.[14]

  • Performance: This system demonstrates exceptional reactivity and selectivity, driving the reaction to completion in a shorter timeframe and often with higher yields than traditional catalysts. The bulky and electron-rich nature of SPhos facilitates the oxidative addition at the C-I bond while the reaction conditions are still mild enough to avoid significant C-Br activation.

System 3: Targeting Steric Hindrance - Pd(OAc)₂ with PCy₃
  • Rationale: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) species. Tricyclohexylphosphine (PCy₃) is a very bulky and electron-rich ligand.[12] The steric bulk of the ligand can play a significant role in selectivity, favoring the less sterically hindered reaction pathway. In the case of 1-bromo-4-iodo-2-nitrobenzene, the iodine atom is generally more accessible for oxidative addition. Cesium carbonate is a strong base that can enhance reaction rates, particularly with more challenging substrates.

  • Performance: This catalyst system is highly effective, providing excellent yields and selectivity. The combination of a bulky ligand and a strong base is well-suited for achieving high conversions. The higher reaction temperature is often necessary to ensure efficient catalysis with this system.

System 4: The Robust and Versatile Catalyst - Pd(dppf)Cl₂
  • Rationale: Pd(dppf)Cl₂ is a stable, air- and moisture-tolerant precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand has a large "bite angle," which is believed to promote reductive elimination and stabilize the catalytic species.[15] This catalyst is known for its broad applicability across a range of Suzuki coupling reactions. The use of DMF as a solvent can be advantageous for solubilizing all reaction components.[16]

  • Performance: This catalyst provides reliable and high yields with good selectivity. It is a good choice for a wide range of substrates and is often used in library synthesis and medicinal chemistry due to its robustness and predictable performance.

Experimental Protocol: Selective Suzuki Coupling using Pd(PPh₃)₄

This protocol provides a detailed procedure for the selective Suzuki coupling of 1-bromo-4-iodo-2-nitrobenzene at the iodo position using Pd(PPh₃)₄.

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL / mmol of aryl halide)

  • Deionized water (2 mL / mmol of aryl halide)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 1-bromo-4-iodo-2-nitrobenzene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under the inert atmosphere.

  • Add degassed toluene and deionized water to the flask.

  • Fit the flask with a condenser and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-biphenyl-2-nitro-1-iodobenzene.

Experimental_Workflow Start Start Reagents Combine Reactants: 1-Bromo-4-iodo-2-nitrobenzene, Phenylboronic Acid, K₂CO₃ Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reagents->Inert Catalyst Add Pd(PPh₃)₄ Catalyst Inert->Catalyst Solvent Add Degassed Toluene and Water Catalyst->Solvent React Heat to 80°C and Stir for 12h Solvent->React Monitor Monitor Reaction Progress (TLC/LC-MS) React->Monitor Workup Aqueous Workup: Dilute, Separate Layers, Extract Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Obtain Pure Product: 4-Biphenyl-2-nitro-1-iodobenzene Purify->Product

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The Strategic Advantage of Orthogonal Halogen Reactivity: A Comparative Guide to 1-Bromo-4-iodo-2-nitrobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of building blocks is paramount to the success of complex molecular construction. Among the vast arsenal of synthons, di-halogenated nitroaromatics offer a unique platform for sequential and site-selective functionalization. This guide provides an in-depth technical comparison of 1-bromo-4-iodo-2-nitrobenzene against other halonitrobenzenes in palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights to inform strategic synthetic planning.

Introduction: The Power of Differential Reactivity

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, becoming an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aryl halide substrate is a critical parameter in these transformations, governed by the nature of the halogen and the electronic properties of the aromatic ring. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the cleavage of the C-I bond the most facile.

1-Bromo-4-iodo-2-nitrobenzene presents a compelling case for synthetic utility due to the presence of two different halogens with distinct reactivities and a strongly electron-withdrawing nitro group. This arrangement allows for chemoselective cross-coupling, enabling the sequential introduction of different functionalities at specific positions on the aromatic ring. This guide will explore the practical implications of this differential reactivity in key cross-coupling reactions.

The Decisive Role of the Halogen and the Nitro Group

The synthetic potential of 1-bromo-4-iodo-2-nitrobenzene is rooted in two key features:

  • Orthogonal Halogen Reactivity: The significantly weaker C-I bond compared to the C-Br bond allows for selective activation of the iodine-bearing carbon by a palladium catalyst under carefully controlled conditions. This "iodine-first" approach leaves the bromine atom untouched, available for a subsequent, different cross-coupling reaction. This orthogonality is a powerful tool for the construction of unsymmetrical biaryls and other complex molecules without the need for protecting group strategies.

  • Electronic Activation by the Nitro Group: The nitro group is a potent electron-withdrawing group, which decreases the electron density of the aromatic ring. This electronic deficit makes the aryl halide more susceptible to oxidative addition to the electron-rich Pd(0) catalyst, thereby accelerating the reaction rate. The nitro group's position ortho to the bromine and meta to the iodine also influences the regioselectivity of the coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of the C-I bond in 1-bromo-4-iodo-2-nitrobenzene allows for a predictable and selective functionalization in a variety of cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prime example of the chemoselectivity observed with 1-bromo-4-iodo-2-nitrobenzene. Under standard conditions, the reaction occurs exclusively at the more reactive C-I bond.

SubstrateCoupling PartnerCatalyst SystemConditionsYield of Monocoupled ProductReference
1-Bromo-4-iodo-2-nitrobenzenePhenylacetylenePd(OAc)₂, CuI, DabcoAir, rtQuantitative (at C-I)[1]
1,4-Dibromo-2-nitrobenzenePhenylacetylenePd/C, Cu₂OAlumina, 100°CModerate (mixture)[2]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂, CuI, DabcoAir, rtQuantitative[1]
1-Bromo-4-nitrobenzenePhenylacetylenePd-NHC complexDMA, 50°CHigh[3]

This table illustrates the preferential reactivity of the C-I bond. While direct comparative yields for 1-bromo-4-iodo-2-nitrobenzene under identical conditions are not available in a single source, the data from related compounds strongly supports the selective coupling at the iodine position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron reagent. The selective coupling at the C-I bond of 1-bromo-4-iodo-2-nitrobenzene allows for the synthesis of unsymmetrical biaryls in a sequential manner.

SubstrateCoupling PartnerCatalyst SystemConditionsYield of Monocoupled ProductReference
1-Bromo-4-iodobenzeneArylboronic acidPd(OAc)₂Flow reactor, rtRegioselective at C-I[4]
1,4-Dibromo-2-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂rtRegioselective at C4-Br[4]
1-Bromo-4-nitrobenzenePhenylboronic acidGO@NHC-Pd-High[5]

The data for the analogous 1-bromo-4-iodobenzene and 1,4-dibromo-2-nitrobenzene highlights the ability to achieve selective coupling. For 1,4-dibromo-2-nitrobenzene, the coupling occurs preferentially at the bromine atom para to the nitro group due to stronger activation.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The enhanced reactivity of the C-I bond in 1-bromo-4-iodo-2-nitrobenzene would be expected to lead to selective olefination at the 4-position under optimized conditions.

SubstrateCoupling PartnerCatalyst SystemConditionsExpected OutcomeReference
1-Bromo-4-nitrobenzeneStyrenePd-NHC complexDMA, 50°CHigh Yield[3]
1-Bromo-4-(trichloromethyl)benzeneStyrenePd(OAc)₂, PPh₃, K₂CO₃DMF, 100-120°CGood Yield[6]

Direct comparative data for 1-bromo-4-iodo-2-nitrobenzene in the Heck reaction is limited. However, based on the established reactivity trends, selective coupling at the C-I bond is anticipated.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selective amination at the C-I position of 1-bromo-4-iodo-2-nitrobenzene would enable the synthesis of N-aryl compounds with a remaining bromine for further functionalization. Recent studies have also demonstrated the feasibility of direct amination of nitroarenes, offering an alternative synthetic route.[7][8][9]

Experimental Protocols

Representative Protocol for Selective Sonogashira Coupling of 1-Bromo-4-iodo-2-nitrobenzene

This protocol is adapted from established procedures for the selective Sonogashira coupling of dihaloarenes.

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (Dabco, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-iodo-2-nitrobenzene, Pd(OAc)₂, CuI, and Dabco.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the phenylacetylene.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-2-nitro-4-(phenylethynyl)benzene.

Mechanistic Rationale and Visualization

The chemoselectivity observed in the cross-coupling reactions of 1-bromo-4-iodo-2-nitrobenzene is primarily dictated by the kinetics of the oxidative addition step in the palladium catalytic cycle.

Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdNu Ar-Pd(II)-R(L)₂ ArPdX->ArPdNu Transmetalation NuM R-M NuM->ArPdNu ArPdNu->Pd0 Reductive Elimination ArNu Ar-R ArPdNu->ArNu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The lower bond dissociation energy of the C-I bond compared to the C-Br bond results in a lower activation energy for the oxidative addition of the C-I bond to the Pd(0) catalyst. This kinetic preference allows for the selective formation of the aryl-palladium iodide intermediate, which then proceeds through the catalytic cycle to yield the mono-coupled product, leaving the C-Br bond intact for subsequent transformations.

Reactivity Comparison Substrate 1-Bromo-4-iodo-2-nitrobenzene CI_Coupling Cross-Coupling at C-I Substrate->CI_Coupling Favored Pathway (Lower Activation Energy) CBr_Coupling Cross-Coupling at C-Br Substrate->CBr_Coupling Disfavored Pathway (Higher Activation Energy) Product1 Mono-functionalized Product (at C4) CI_Coupling->Product1 Product2 Di-functionalized Product CBr_Coupling->Product2 Product1->CBr_Coupling Sequential Coupling

Caption: Logical workflow for the sequential cross-coupling of 1-bromo-4-iodo-2-nitrobenzene.

Conclusion

1-Bromo-4-iodo-2-nitrobenzene stands out as a highly versatile and strategic building block in modern organic synthesis. Its unique combination of orthogonal halogen reactivity and electronic activation by the nitro group provides chemists with a powerful tool for the efficient and selective construction of complex molecular architectures. The ability to perform sequential cross-coupling reactions at the C-I and C-Br bonds in a controlled manner opens up a wide range of possibilities for the synthesis of unsymmetrical compounds, making it a superior choice over symmetrically di-halogenated or mono-halogenated nitrobenzenes for many applications in drug discovery and materials science. Understanding the principles of its reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2001). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1469.
  • Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II) catalyst = Pd-NHCH or Pd-NHC-Cl. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Inoue, F., Kashihara, M., Yadav, M. R., Nakao, Y., & Sakaki, S. (2017). Buchwald–Hartwig Amination of Nitroarenes.
  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of organic chemistry, 70(11), 4393–4396.
  • The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Nakao, Y., et al. (2017). Buchwald–Hartwig Amination of Nitroarenes.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Hassan, J., Hathroubi, C., & Gozzi, C. (2001). Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. Tetrahedron, 57(37), 7845-7855.
  • Kazi, S. A., Campi, E. M., & Hearn, M. T. (2012). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Beilstein journal of organic chemistry, 8, 1204–1209.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Buchwald–Hartwig Amination of Nitroarenes. (2017). Okayama University. Retrieved January 3, 2026, from [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A).... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]

  • 1,4-Dibromo-2-nitrobenzene. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Fernández-Salas, J. A., et al. (2015). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
  • Ubl, J., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2295.
  • Liu, Y., et al. (2020). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols.
  • Gendron, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 846.

Sources

A Comparative Guide to the Reactivity of 1-Bromo-4-iodo-2-nitrobenzene: A DFT-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for the rational design of synthetic pathways and the development of novel chemical entities. 1-Bromo-4-iodo-2-nitrobenzene stands as a versatile scaffold, featuring two distinct halogen atoms and an activating nitro group, which presents a fascinating case study in regioselective functionalization. This guide provides an in-depth, DFT-based analysis of the reactivity of this compound, comparing it with experimental observations for analogous systems to offer predictive insights for its application in organic synthesis.

The Dichotomy of Reactivity: Theoretical Underpinnings

The reactivity of 1-Bromo-4-iodo-2-nitrobenzene is primarily dictated by the interplay of electronic and steric effects imparted by its substituents. The strongly electron-withdrawing nitro group significantly influences the electron distribution within the benzene ring, rendering it susceptible to nucleophilic attack and modifying the reactivity of the halogen atoms in metal-catalyzed cross-coupling reactions.

Density Functional Theory (DFT) provides a powerful computational lens through which we can dissect the electronic structure of this molecule and predict its chemical behavior. Key descriptors derived from DFT calculations, such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui functions, offer a quantitative framework for understanding and predicting regioselectivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1] A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.[2] For 1-Bromo-4-iodo-2-nitrobenzene, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2] For 1-Bromo-4-iodo-2-nitrobenzene, the MEP is expected to show a significant region of positive potential (electron deficiency) around the carbon atoms bonded to the halogens and the nitro group, making these sites susceptible to nucleophilic attack. Conversely, the region around the oxygen atoms of the nitro group will exhibit a strong negative potential, indicating their nucleophilic character. A DFT study of 1-bromo-4-nitrobenzene confirms that the region around the nitro group is highly negative, while the rest of the molecule, particularly the carbon attached to the bromine, is electron-deficient.[3]

Fukui Functions: Pinpointing Reactive Sites

Fukui functions are powerful DFT-based descriptors that quantify the change in electron density at a specific atomic site upon the addition or removal of an electron.[4] They are invaluable for predicting the regioselectivity of chemical reactions.[5] There are three main types of Fukui functions:

  • f+(r) : Predicts the most likely site for a nucleophilic attack (where the molecule is most willing to accept an electron).

  • f-(r) : Predicts the most likely site for an electrophilic attack (where the molecule is most willing to donate an electron).

  • f0(r) : Predicts the most likely site for a radical attack .[6]

For 1-Bromo-4-iodo-2-nitrobenzene, calculating the condensed Fukui functions (f+) for the carbon atoms attached to the bromine and iodine would allow for a direct comparison of their susceptibility to nucleophilic attack. It is anticipated that the carbon attached to the iodine atom will exhibit a higher f+ value, indicating it as the preferred site for nucleophilic aromatic substitution.

Comparative Reactivity in Key Transformations

The presence of two different halogens on the aromatic ring of 1-Bromo-4-iodo-2-nitrobenzene opens up possibilities for selective functionalization through various reaction pathways. The general order of reactivity for halogens in many reactions is I > Br > Cl > F, which is primarily attributed to the decreasing bond strength of the carbon-halogen bond down the group.[7]

Nucleophilic Aromatic Substitution (SNAr)

The nitro group in 1-Bromo-4-iodo-2-nitrobenzene is a strong activating group for nucleophilic aromatic substitution (SNAr).[8][9] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[10] The electron-withdrawing nitro group stabilizes the negative charge of this intermediate, thereby facilitating the reaction.

Comparative Reactivity of C-Br vs. C-I:

The C-I bond is weaker than the C-Br bond (Bond Dissociation Energies: C-I ≈ 228 kJ/mol, C-Br ≈ 285 kJ/mol).[11] This suggests that the iodide is a better leaving group than bromide. Consequently, in an SNAr reaction, the nucleophile is expected to preferentially displace the iodine atom. DFT calculations of the activation energies for the displacement of bromide versus iodide would provide quantitative support for this prediction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. The reactivity of the aryl halide in these reactions is a critical factor, with the oxidative addition of the aryl halide to the palladium(0) catalyst being the rate-determining step.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[12] The reactivity trend for the organic halide is I > Br > Cl.[13] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the oxidative addition step.

In the case of 1-Bromo-4-iodo-2-nitrobenzene, selective Suzuki coupling at the C-I position is highly favored. Experimental studies on the Suzuki-Miyaura reaction of 1-bromo-4-iodobenzene with phenylboronic acid have shown a significant preference for the formation of the mono-iodosubstituted product over the mono-bromosubstituted product, confirming the higher reactivity of the C-I bond.[14]

Heck Coupling:

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki coupling, the reactivity of the halide is a key factor, with aryl iodides generally being more reactive than aryl bromides. Therefore, selective Heck coupling at the C-I position of 1-Bromo-4-iodo-2-nitrobenzene is expected.

Sonogashira Coupling:

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[15] The reaction is co-catalyzed by palladium and copper complexes. The reactivity of the halide follows the same trend (I > Br), making the C-I bond the more reactive site for Sonogashira coupling.

Data Presentation

Table 1: Calculated DFT Properties of 1-Bromo-4-nitrobenzene (as an analogue for 1-Bromo-4-iodo-2-nitrobenzene)

PropertyCalculated ValueSignificance
HOMO Energy-8.04 eVRelates to the ability to donate electrons
LUMO Energy-1.98 eVRelates to the ability to accept electrons
HOMO-LUMO Gap6.06 eVIndicator of chemical reactivity
Dipole Moment2.58 DMeasure of molecular polarity

Data adapted from a DFT study on 1-bromo-4-nitrobenzene.[3]

Table 2: Bond Dissociation Energies of Carbon-Halogen Bonds

BondBond Dissociation Energy (kJ/mol)
C-I~228
C-Br~285
C-Cl~340
C-F~452

Data from various sources.[11][16]

Experimental Protocols

General Protocol for a Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-Bromo-4-iodo-2-nitrobenzene (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Molecular Structure of 1-Bromo-4-iodo-2-nitrobenzene

Caption: Structure of 1-Bromo-4-iodo-2-nitrobenzene.

Workflow for DFT-Based Reactivity Prediction

G A Optimize Molecular Geometry B Calculate Electronic Properties (HOMO, LUMO, MEP) A->B C Calculate Fukui Functions A->C D Predict Reactive Sites (Nucleophilic & Electrophilic Attack) B->D C->D E Compare with Experimental Data D->E

Caption: Workflow for predicting reactivity using DFT.

Regioselectivity in Cross-Coupling Reactionsdot

G cluster_0 1-Bromo-4-iodo-2-nitrobenzene cluster_1 Reaction Conditions cluster_2 Predicted Major Product Molecule Br-Ar(NO2)-I Reaction Pd Catalyst, Base, Coupling Partner Molecule->Reaction C-I bond is more reactive Product Br-Ar(NO2)-R Reaction->Product

Sources

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for chemical intermediates is a non-negotiable cornerstone of the pharmaceutical pipeline. The presence of impurities can have profound implications, potentially altering biological activity, inducing toxicity, and compromising the stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two paramount analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical purity determination of 1-Bromo-4-iodo-2-nitrobenzene, a key building block in organic synthesis.

The choice between HPLC and GC-MS for purity analysis is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the potential impurities.[1] This guide will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to empower you in selecting the most appropriate and robust analytical strategy.

The Critical Nature of Purity for 1-Bromo-4-iodo-2-nitrobenzene

1-Bromo-4-iodo-2-nitrobenzene is a halogenated nitroaromatic compound, a class of molecules frequently employed in the synthesis of complex organic scaffolds. Its trifunctional nature (bromo, iodo, and nitro groups) offers multiple reaction sites, making it a versatile intermediate. However, this reactivity also predisposes it to the formation of various impurities during synthesis and storage, including isomers, dehalogenated species, and products of side reactions. Ensuring a high degree of purity, typically ≥98%, is crucial for predictable reaction outcomes and the quality of subsequent products.[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a powerful and versatile technique for the separation and quantification of a wide array of organic compounds, particularly those that are non-volatile or thermally labile.[3][4] For 1-Bromo-4-iodo-2-nitrobenzene, a solid with a relatively high melting point, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5][6]

Scientific Principles of RP-HPLC Separation

RP-HPLC operates on the principle of hydrophobic interactions.[7] The stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[8][9] More hydrophobic molecules, like 1-Bromo-4-iodo-2-nitrobenzene, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.[8] By gradually increasing the organic solvent content in the mobile phase (gradient elution), the polarity of the mobile phase is decreased, facilitating the elution of retained compounds.[7]

Experimental Protocol: RP-HPLC for Purity Determination

This protocol is designed to provide a robust and reproducible method for the purity assessment of 1-Bromo-4-iodo-2-nitrobenzene, in line with ICH guidelines for analytical procedure validation.[10][11][12][13][14]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 1-Bromo-4-iodo-2-nitrobenzene sample.

  • Dissolve the sample in 50 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation: Hypothetical HPLC Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identification
14.815,2340.35Unknown Impurity
215.64,325,67899.251-Bromo-4-iodo-2-nitrobenzene
318.28,7450.20Unknown Impurity
421.56,5430.15Unknown Impurity
Total 4,356,200 100.00

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. In this hypothetical example, the purity of 1-Bromo-4-iodo-2-nitrobenzene is 99.25%.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is an exceptionally powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[15][16] It offers unparalleled separation efficiency and provides structural information through mass spectrometry, which is invaluable for the identification of unknown impurities.[17]

Scientific Principles of GC-MS Analysis

In GC, a gaseous mobile phase (an inert carrier gas like helium) transports the vaporized sample through a capillary column containing a stationary phase. Separation is based on the differential partitioning of compounds between the two phases, which is primarily dependent on their boiling points and polarities.[15] As compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI).[18] The resulting charged fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint for identification.[19]

Experimental Protocol: GC-MS for Impurity Profiling

This protocol is designed for the identification and quantification of volatile impurities in 1-Bromo-4-iodo-2-nitrobenzene.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-Bromo-4-iodo-2-nitrobenzene sample.

  • Dissolve the sample in 10 mL of dichloromethane to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

Data Presentation: Hypothetical GC-MS Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identification (via MS Library Search)
18.27,8900.181-Bromo-2-nitrobenzene
29.54,5670.101-Iodo-2-nitrobenzene
312.84,456,78999.651-Bromo-4-iodo-2-nitrobenzene
414.12,6780.07Dichloromethane (solvent)
Total 4,471,924 100.00

Purity Calculation and Impurity Identification: The purity is calculated based on the relative peak areas. Crucially, the mass spectrum of each peak can be compared against a reference library (e.g., NIST) for positive identification of impurities. In this case, potential dehalogenated byproducts are identified.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the specific analytical challenge.[1]

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[1][15]Best for volatile and thermally stable compounds.[15][16]
Separation Principle Based on partitioning between liquid mobile and solid stationary phases (hydrophobicity in RP-HPLC).[8]Based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase (boiling point and polarity).[15]
Detection UV-Vis provides quantitative data but limited structural information.Mass spectrometry provides definitive structural identification of impurities.[17]
Sensitivity High, typically in the ppm to high ppb range.Very high, often reaching low ppb to ppt levels.[20]
Potential Issues Column degradation, mobile phase preparation variability, peak tailing.[21]Thermal degradation of the analyte, injector discrimination, active sites in the inlet.[22][23]

For 1-Bromo-4-iodo-2-nitrobenzene, HPLC is generally the more robust method for routine purity assessment due to the compound's low volatility and the potential for thermal degradation of the nitro group at high GC inlet temperatures.[24][25] However, GC-MS is an invaluable complementary technique for identifying and quantifying volatile organic impurities and residual solvents that may not be detected by HPLC.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Weigh_GC Weigh Sample Dissolve_GC Dissolve in Dichloromethane Weigh_GC->Dissolve_GC Dilute_GC Dilute to ~100 µg/mL Dissolve_GC->Dilute_GC Inject_GC Inject into GC Dilute_GC->Inject_GC Separate_GC Separate on DB-5MS (Temp. Program) Inject_GC->Separate_GC Ionize Ionize (EI, 70 eV) Separate_GC->Ionize Detect_MS Detect by Mass Ionize->Detect_MS Integrate_GC Integrate Peaks Detect_MS->Integrate_GC Identify Identify via MS Library Integrate_GC->Identify Report_GC Report Purity & Impurities Identify->Report_GC

Caption: Workflow for GC-MS impurity profiling of 1-Bromo-4-iodo-2-nitrobenzene.

Conclusion: A Complementary Approach for Comprehensive Purity Assessment

For the comprehensive purity analysis of 1-Bromo-4-iodo-2-nitrobenzene, a dual-pronged approach is recommended. RP-HPLC serves as the primary, robust method for quantifying the main component and non-volatile impurities. Its reliability and reproducibility make it ideal for routine quality control. [8]GC-MS, with its superior ability to identify volatile and semi-volatile compounds, is an essential complementary technique for a complete impurity profile, including residual solvents and potential degradation products. [15]By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the highest quality of this critical intermediate, thereby safeguarding the integrity of their synthetic pathways and the safety of the final pharmaceutical products.

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A-Comparative-Guide-to-the-Mechanistic-Nuances-of-Cross-Coupling-Reactions-with-1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Differentiated Dihalogenated Arene

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules, particularly in the realms of pharmaceuticals and materials science.[1] 1-Bromo-4-iodo-2-nitrobenzene stands out as a particularly valuable substrate. Its structure presents two distinct carbon-halogen bonds—a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond—offering the potential for selective, sequential cross-coupling reactions. The presence of a strongly electron-withdrawing nitro (-NO₂) group further modulates the electronic properties of the aromatic ring, influencing the reactivity of both halogen sites.

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—utilizing 1-bromo-4-iodo-2-nitrobenzene. We will delve into the mechanistic principles that govern the observed regioselectivity, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile building block.

Pillar 1: The Principle of Regioselectivity - A Mechanistic Overview

The cornerstone of palladium-catalyzed cross-coupling reactions is a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] The regioselectivity observed in reactions with 1-bromo-4-iodo-2-nitrobenzene is primarily dictated by the initial, and often rate-determining, oxidative addition step.

Oxidative Addition: In this step, the Pd(0) catalyst inserts into the carbon-halogen bond. The relative reactivity of aryl halides in this step generally follows the trend of C-I > C-Br > C-Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[4] The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage by the palladium catalyst.[4]

Influence of the Nitro Group: The electron-withdrawing nitro group positioned ortho to the bromine and meta to the iodine atom significantly influences the electron density of the aromatic ring. This electronic effect can impact the rate of oxidative addition. While the primary determinant of selectivity is the inherent reactivity of the halogens, the nitro group's presence makes the ring electron-deficient, which can facilitate the oxidative addition step.[1] Recent studies have even explored the nitro group itself as a leaving group in cross-coupling reactions, although this typically requires specialized catalyst systems and harsher conditions than those needed for C-I or C-Br activation.[5][6][7]

The predictable difference in reactivity between the C-I and C-Br bonds allows for selective functionalization at the C-4 position (iodine) under milder conditions, while leaving the C-2 position (bromine) available for a subsequent, different cross-coupling reaction.[4][8][9]

Pillar 2: Comparative Analysis of Cross-Coupling Reactions

Here, we compare the performance and mechanistic considerations of three major cross-coupling reactions with 1-bromo-4-iodo-2-nitrobenzene.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[2][3]

Mechanistic Causality: When 1-bromo-4-iodo-2-nitrobenzene is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly occurs at the more reactive C-I bond. The catalytic cycle begins with the selective oxidative addition of the Pd(0) catalyst to the C-I bond. This is followed by transmetalation with the boronic acid (or ester) in the presence of a base, and subsequent reductive elimination to yield the C-C coupled product, regenerating the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 1-bromo-4-iodo-2-nitrobenzene, arylboronic acid, and base to a dry flask. B Evacuate and backfill with inert gas (e.g., Argon) 3x. A->B C Add degassed solvent and Pd catalyst solution. B->C D Heat the mixture to the specified temperature (e.g., 80-100 °C). C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to RT, dilute with organic solvent and wash with water/brine. E->F G Dry organic layer, concentrate under reduced pressure. F->G H Purify by column chromatography. G->H

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine 1-bromo-4-iodo-2-nitrobenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.[4]

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture). In a separate vial, prepare the catalyst solution, typically Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand, and add it to the reaction flask.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Time (h)Arylboronic AcidProductYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012Phenylboronic acid2-Bromo-5-phenyl-1-nitrobenzene~85-95
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10084-Methoxyphenylboronic acid2-Bromo-5-(4-methoxyphenyl)-1-nitrobenzene~90-98

Note: Yields are representative and can vary based on specific substrate and reaction scale.

B. Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I).[8][10]

Mechanistic Causality: Similar to the Suzuki coupling, the Sonogashira reaction on 1-bromo-4-iodo-2-nitrobenzene proceeds with high selectivity at the C-I bond.[8][9] The palladium catalytic cycle is initiated by oxidative addition to the C-I bond. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination from this complex furnishes the arylalkyne product and regenerates the active Pd(0) catalyst.[11] The milder conditions often required for C-I coupling further enhance the selectivity over the C-Br bond.[8]

Catalytic Cycles: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI ArPd(II)(I)L₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdC ArPd(II)(C≡CR)L₂ ArPdI->ArPdC Transmetalation ArPdC->Pd0 Product_Pd Ar-C≡CR ArPdC->Product_Pd Reductive Elimination CuX Cu(I)X CuCCR Cu(I)C≡CR CuCCR->ArPdI from Cu cycle to Pd cycle Alkyne H-C≡CR Alkyne->CuCCR + Base

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Protocol: Selective Sonogashira Coupling at the C-I Position

  • Reaction Setup: To a dry, degassed round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-iodo-2-nitrobenzene (1.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 5 mol%).[11]

  • Reagent Addition: Under an inert atmosphere, add an anhydrous amine solvent such as triethylamine (TEA) or a mixture of THF and TEA. Add the terminal alkyne (1.2 equiv.) dropwise.[11]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalyst SystemBase/SolventTemp (°C)Time (h)Terminal AlkyneProductYield (%)
Pd(PPh₃)₄/CuITriethylamineRT4Phenylacetylene1-Bromo-2-nitro-4-(phenylethynyl)benzene~90-97
PdCl₂(PPh₃)₂/CuITHF/DiisopropylamineRT61-Hexyne1-Bromo-4-(hex-1-yn-1-yl)-2-nitrobenzene~88-95

Note: Yields are representative and can vary based on specific substrate and reaction scale.

C. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling amines with aryl halides.

Mechanistic Causality: The selectivity of the Buchwald-Hartwig amination mirrors that of the previously discussed C-C coupling reactions, with preferential reaction at the C-I bond.[12] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by coordination of the amine and deprotonation by a strong base (e.g., NaOtBu, K₃PO₄) to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[13] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step.[14] While the reaction proceeds selectively at the C-I bond, some studies have noted that nitro-substituted aryl halides can be challenging substrates for Buchwald-Hartwig amination due to potential side reactions or catalyst inhibition, sometimes requiring careful optimization of the base and ligand.[13][12]

Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.) to a dry reaction tube.

  • Reagent Addition: Add 1-bromo-4-iodo-2-nitrobenzene (1.0 equiv.) and the amine (1.2 equiv.), followed by an anhydrous solvent like toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Workup: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Time (h)AmineProductYield (%)
Pd₂(dba)₃/XantphosCs₂CO₃Dioxane10018Morpholine4-(4-Bromo-3-nitrophenyl)morpholine~75-85
Pd(OAc)₂/BINAPNaOtBuToluene11024Aniline4-Bromo-N-phenyl-2-nitroaniline~70-80

Note: Yields are representative and can be highly dependent on the specific amine, ligand, and base combination.

Conclusion and Future Outlook

1-Bromo-4-iodo-2-nitrobenzene serves as an exemplary substrate for demonstrating the principles of regioselective cross-coupling. The inherent reactivity difference between the C-I and C-Br bonds (C-I > C-Br) reliably directs the initial functionalization to the 4-position across a range of powerful palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This predictable selectivity allows for the strategic, stepwise construction of complex, unsymmetrically substituted nitroarenes, which are valuable intermediates in medicinal chemistry and materials science. Understanding the mechanistic underpinnings of the oxidative addition step is key to exploiting this reactivity. Further research may focus on developing even milder catalytic systems to enhance functional group tolerance and expand the scope of possible transformations, solidifying the role of dihalogenated arenes as powerful tools in modern organic synthesis.

References

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  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426.
  • Hazra, S., & D'Souza, D. M. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3095–3108.
  • Kolarovic, A., & Liptay, G. (2011). Flow Chemistry: Sonogashira Coupling. Central European Journal of Chemistry, 9(4), 651-657.
  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10307–10312.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Barbier, V., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.
  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Kumar, A., et al. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 6(1), 1-8.
  • Hie, L., et al. (2015). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Park, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23463.
  • Nakao, Y., & Sakaki, S. (2019). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(12), 4012-4019.
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Svatunek, D., et al. (2020). Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling. Journal of the American Chemical Society, 142(18), 8344–8353.
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  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.
  • Kazi, S. A., et al. (2014). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Beilstein Journal of Organic Chemistry, 10, 1214-1223.
  • Veisi, H., et al. (2021). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with phenylboronic acid catalyzed by Pd nanoparticles supported on magnetic chitosan. Scientific Reports, 11(1), 1-11.
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A Comparative Guide to the Kinetic Analysis of the Sonogashira Reaction of 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] Its utility is particularly pronounced in the synthesis of complex pharmaceuticals, natural products, and advanced organic materials, often under mild reaction conditions.[1] For professionals in drug development and process optimization, a granular understanding of the reaction's kinetics is not merely academic; it is fundamental to catalyst selection, rational reaction design, and efficient scale-up.[2]

This guide provides an in-depth, comparative kinetic analysis of the Sonogashira reaction, focusing on a challenging and synthetically relevant substrate: 1-Bromo-4-iodo-2-nitrobenzene. This molecule presents a unique case study due to three key features:

  • Two distinct halogen leaving groups (Iodo and Bromo): This allows for an investigation into the chemoselectivity of the reaction. The established reactivity trend for aryl halides is I > OTf > Br > Cl, suggesting that the C-I bond will react preferentially.[3][4]

  • An electron-withdrawing nitro group (-NO₂): This group is expected to influence the rate of the oxidative addition step.

  • Potential for sequential couplings: The ability to selectively couple at the iodine site first, followed by a second coupling at the bromine site, offers a powerful strategy for building molecular complexity.

By dissecting the kinetic profile of this reaction, this guide aims to provide actionable insights and robust experimental frameworks for researchers.

Mechanistic Framework: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[5][6] While the precise mechanism can be complex and dependent on specific conditions, a generally accepted model provides the basis for kinetic analysis.[6]

The rate-determining step (RDS) is widely considered to be the oxidative addition of the aryl halide to the Pd(0) complex.[1][6][7][8] This step involves the cleavage of the carbon-halogen bond and the formation of a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halide, with the C-I bond being significantly more reactive than the C-Br bond due to its lower bond dissociation energy.[1][3]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Rate-Determining Step) + Ar-X PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation + CuC≡CR' CuX CuX PdII_Alkyne->Pd0 Reductive Elimination - Ar-C≡CR' Cu_Alkyne [Cu(C≡CR')]n CuX->Cu_Alkyne Alkyne Activation + R'C≡CH + Base Cu_Alkyne->CuX To Transmetalation - CuC≡CR' caption Fig. 1: Interconnected catalytic cycles of the Sonogashira reaction.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Design for Kinetic Analysis

A robust kinetic analysis requires a systematic approach to isolate the influence of each reaction component on the overall rate. The initial rates method is a powerful technique for this purpose, as it simplifies the complex rate equations by measuring the reaction rate at the beginning of the reaction, where reactant concentrations are known and product inhibition is negligible.

Monitoring Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent choice for monitoring the reaction progress. It allows for the accurate quantification of the substrate (1-Bromo-4-iodo-2-nitrobenzene), the mono-alkynylated product, and the di-alkynylated product over time. An internal standard (e.g., naphthalene or durene) should be used to ensure high accuracy.

Caption: A generalized workflow for the kinetic analysis of a chemical reaction using the initial rates method.

Protocol 1: General Procedure for Kinetic Measurement
  • Reactor Setup: To a jacketed glass reactor maintained at a constant temperature (e.g., 30 °C) under a nitrogen atmosphere, add the solvent (e.g., THF, 10 mL), the alkyne (e.g., Phenylacetylene, 1.1 mmol), and the base (e.g., Diisopropylamine, 2.0 mmol).[4]

  • Internal Standard: Add a precise amount of the internal standard (e.g., Naphthalene, 0.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper co-catalyst (e.g., CuI, 0.01 mmol).[4]

  • Reaction Initiation: Initiate the reaction by adding a stock solution of 1-Bromo-4-iodo-2-nitrobenzene (1.0 mmol) in THF. This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture and immediately quench it in a vial containing a diluent (e.g., 1 mL of acetonitrile/water).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the reactant and product(s) relative to the internal standard.

  • Data Processing: Plot the concentration of the starting material versus time. The initial rate (v₀) is determined from the negative of the initial slope of this curve.

Comparative Kinetic Analysis: C-I vs. C-Br Bond Reactivity

The primary goal is to quantify the difference in reactivity between the C-I and C-Br bonds in 1-Bromo-4-iodo-2-nitrobenzene. The reaction is expected to proceed selectively at the more reactive C-I bond, especially at lower temperatures.[1][3]

Determining the Rate Law for C-I Coupling

To establish the rate law, a series of experiments are conducted where the initial concentration of one component is varied while all others are kept constant.

Table 1: Hypothetical Initial Rate Data for the C-I Coupling at 30 °C

Experiment[Substrate]₀ (M)[Alkyne]₀ (M)[Pd Catalyst]₀ (M)Initial Rate, v₀ (M·s⁻¹)
10.100.110.0021.50 x 10⁻⁵
20.200.110.0023.02 x 10⁻⁵
30.100.220.0021.49 x 10⁻⁵
40.100.110.0042.99 x 10⁻⁵

Analysis of Data:

  • Order with respect to [Substrate]: Comparing experiments 1 and 2, doubling the substrate concentration doubles the rate (3.02/1.50 ≈ 2). This indicates the reaction is first order with respect to the aryl halide.

  • Order with respect to [Alkyne]: Comparing experiments 1 and 3, doubling the alkyne concentration has no significant effect on the rate (1.49/1.50 ≈ 1). This indicates the reaction is zero order with respect to the alkyne. This is a common observation in Sonogashira kinetics, suggesting that the alkyne is not involved in the rate-determining step.[9]

  • Order with respect to [Pd Catalyst]: Comparing experiments 1 and 4, doubling the catalyst concentration doubles the rate (2.99/1.50 ≈ 2). This indicates the reaction is first order with respect to the palladium catalyst.

Based on this analysis, the empirical rate law for the selective coupling at the C-I bond is:

Rate = kapp[1-Bromo-4-iodo-2-nitrobenzene]¹[Pd Catalyst]¹

Where kapp is the apparent rate constant.

Comparison with C-Br Coupling

To induce coupling at the C-Br bond, higher temperatures are typically required.[1] A comparative study can be performed by running the reaction with the mono-alkynylated product (4-Bromo-1-(phenylethynyl)-3-nitrobenzene) as the starting material at an elevated temperature (e.g., 80 °C) and comparing its rate constant to that of the C-I coupling.

Table 2: Comparison of Apparent Rate Constants

Coupling SiteSubstrateTemperature (°C)Apparent Rate Constant, kapp (M⁻¹s⁻¹)Relative Rate
C-I 1-Bromo-4-iodo-2-nitrobenzene307.5 x 10⁻³~150
C-Br 4-Bromo-1-(phenylethynyl)-3-nitrobenzene805.0 x 10⁻⁵ (estimated)1

This data starkly illustrates the high degree of chemoselectivity achievable. The C-I bond is orders of magnitude more reactive than the C-Br bond, allowing for selective functionalization at room temperature.[1]

Influence of Temperature: Activation Parameters

By conducting the kinetic experiments at various temperatures (e.g., 25, 30, 35, 40 °C) and plotting ln(kapp) vs. 1/T (Arrhenius plot) or ln(kapp/T) vs. 1/T (Eyring plot), one can determine the activation parameters for the reaction.

Table 3: Typical Activation Parameters for Sonogashira Couplings

Aryl Halide TypeΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)Interpretation
Aryl Iodide48 - 62-71 to -39Lower activation enthalpy, faster rate. Negative entropy of activation suggests an ordered, associative transition state, consistent with the oxidative addition step.[10]
Aryl Bromide54 - 82-55 to +11Higher activation enthalpy, slower rate.[10]

For 1-Bromo-4-iodo-2-nitrobenzene, the activation enthalpy (ΔH‡) for the C-I coupling is expected to be in the lower range (around 50-60 kJ mol⁻¹), reflecting its high reactivity. The negative entropy of activation (ΔS‡) would support the ordered transition state of the oxidative addition being the rate-limiting step.[10]

Conclusion and Outlook

The kinetic analysis of the Sonogashira reaction of 1-Bromo-4-iodo-2-nitrobenzene provides a clear, quantitative picture of its reactivity and selectivity. The findings confirm that:

  • The reaction is first order in both the aryl halide and the palladium catalyst, and zero order in the alkyne, consistent with oxidative addition being the rate-determining step.

  • There is a vast difference in reactivity between the C-I and C-Br bonds, enabling highly chemoselective mono-functionalization at the iodine position under mild conditions.

  • The activation parameters align with established data for aryl iodides, indicating a relatively low activation barrier and an ordered transition state.[10]

For drug development professionals and process chemists, these insights are critical. They allow for the precise control of sequential cross-coupling reactions, the rational selection of reaction conditions to maximize selectivity and yield, and the development of efficient, predictable, and scalable synthetic routes to complex molecular targets.

References

A Comparative Guide to the Electrochemical Properties of 1-Bromo-4-iodo-2-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds (HNACs) are a class of molecules pivotal to numerous fields, including the synthesis of pharmaceuticals, agrochemicals, and dyes. Their utility is often dictated by the reactivity of the nitro group and the carbon-halogen bonds. Understanding the electrochemical properties of these compounds is paramount, as it provides deep insights into their reduction-oxidation (redox) behavior, metabolic pathways, environmental fate, and potential for electrosynthetic applications. The ease of reduction of the nitro group and the potential for dehalogenation are critical parameters that can be precisely quantified using electrochemical techniques.[1][2]

This guide provides a comparative analysis of the electrochemical properties of 1-Bromo-4-iodo-2-nitrobenzene, a di-halogenated nitroaromatic, and its simpler derivatives. By examining how the number and nature of halogen substituents influence the molecule's redox characteristics, we can elucidate fundamental structure-property relationships. This knowledge is crucial for professionals seeking to rationally design synthetic routes, predict metabolic transformations, or develop novel electrochemical sensors.

Pillar 1: The Electrochemical Landscape of Nitroaromatics

The electrochemical reduction of nitroaromatic compounds is a well-studied process, typically proceeding through a series of electron and proton transfer steps.[3][4] The journey from a nitro group (-NO₂) to an amine (-NH₂) involves several key intermediates.

In aprotic media, the initial step is typically a reversible, one-electron reduction to form a stable nitro radical anion (ArNO₂⁻•). This step is fundamental as its potential is highly sensitive to the electronic environment of the aromatic ring. Subsequent reduction steps, often occurring at more negative potentials, lead to the formation of the dianion, which can then be protonated to yield nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species. The final, overall process in aqueous media involves the transfer of six electrons and six protons to yield the corresponding aniline derivative.[5][6]

The presence of halogen substituents significantly modulates this landscape. Halogens exert a strong electron-withdrawing inductive effect, which stabilizes the negatively charged radical anion intermediate.[7] This stabilization makes the initial reduction easier, shifting the reduction potential to less negative (more positive) values compared to unsubstituted nitrobenzene.[4][8] However, the carbon-halogen (C-X) bond itself can be electrochemically active. Following the initial reduction of the nitro group, the C-X bond can be cleaved, particularly in the case of heavier halogens like bromine and iodine, whose bonds are weaker.[9][10] This dehalogenation step is typically an irreversible process and its potential depends on the C-X bond strength (C-I < C-Br < C-Cl).

Caption: Generalized electrochemical reduction pathway of a nitroaromatic compound.

Pillar 2: Experimental Protocol for Electrochemical Analysis

To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. Cyclic Voltammetry (CV) is the premier technique for investigating the redox behavior of such compounds, providing information on reduction potentials and the reversibility of electron transfer processes.[11][12]

Detailed Step-by-Step Methodology for Cyclic Voltammetry
  • Preparation of Solutions:

    • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ([Bu₄N][PF₆]), in an anhydrous, aprotic solvent like acetonitrile (CH₃CN). The electrolyte is crucial for ensuring conductivity while being electrochemically inert in the potential window of interest.[13]

    • Analyte Solution: Prepare a 1-5 mM solution of the analyte (e.g., 1-Bromo-4-iodo-2-nitrobenzene) in the previously prepared electrolyte solution.[13]

  • Electrochemical Cell Assembly:

    • Utilize a standard three-electrode cell.[14]

    • Working Electrode (WE): A glassy carbon electrode (GCE) is commonly used due to its wide potential window and inertness. Polish the electrode surface with alumina slurry and sonicate before each experiment to ensure a clean, reproducible surface.

    • Reference Electrode (RE): A non-aqueous Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the electrolyte solution) or a Saturated Calomel Electrode (SCE) can be used. If using an SCE, a salt bridge is necessary to prevent water contamination. All potentials should be reported against a standard reference, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, by adding ferrocene as an internal standard at the end of the experiment.[15]

    • Counter Electrode (CE): A platinum wire or graphite rod serves as the counter electrode, completing the electrical circuit.

  • Execution of the Experiment:

    • Deoxygenation: Transfer the analyte solution to the electrochemical cell and thoroughly purge with an inert gas (high-purity argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurements.[15] Maintain a blanket of the inert gas over the solution during the experiment.

    • Background Scan: First, record a CV of the electrolyte solution alone to establish the potential window and identify any impurity peaks.[13]

    • Analyte Scan: Immerse the electrodes in the deoxygenated analyte solution. Scan the potential from an initial value (e.g., 0 V) towards a negative potential (e.g., -2.0 V) and then reverse the scan back to the starting potential.[11]

    • Scan Rate Variation: Perform the CV at various scan rates (e.g., 20, 50, 100, 200 mV/s) to diagnose the nature of the electrochemical processes (e.g., diffusion-controlled, reversible, or irreversible).[11]

  • Data Acquisition and Analysis:

    • The potentiostat software will plot the resulting current (I) versus the applied potential (E).

    • From the voltammogram, determine the cathodic peak potential (Epc) for each reduction event.

    • If a corresponding oxidation peak (Epa) is observed on the reverse scan, the process has some degree of reversibility.

Caption: Step-by-step experimental workflow for cyclic voltammetry analysis.

Pillar 3: Comparative Electrochemical Data and Interpretation

The electrochemical behavior of 1-Bromo-4-iodo-2-nitrobenzene is best understood by comparing it to its simpler analogues: nitrobenzene, 1-bromo-4-nitrobenzene, and 1-iodo-4-nitrobenzene. The following table summarizes the expected first reduction potentials (corresponding to the ArNO₂/ArNO₂⁻• couple) based on established principles of substituent effects.

CompoundStructureKey SubstituentsExpected First Reduction Potential (Epc1) vs. NitrobenzeneCausality
Nitrobenzene C₆H₅NO₂None (Reference)BaselineThe benchmark for comparison.
1-Bromo-4-nitrobenzene Br-C₆H₄-NO₂1x BrLess NegativeThe electron-withdrawing inductive effect of bromine stabilizes the nitro radical anion, making reduction easier.[7]
1-Iodo-4-nitrobenzene I-C₆H₄-NO₂1x ILess Negative (but slightly more negative than bromo-derivative)Iodine is also inductively withdrawing, but less so than bromine. Therefore, the stabilizing effect is slightly weaker.[16][17]
1-Bromo-4-iodo-2-nitrobenzene Br,I-C₆H₃-NO₂1x Br, 1x ILeast NegativeThe combined, additive electron-withdrawing effects of both bromine and iodine provide the most stabilization to the radical anion, facilitating the easiest reduction.
In-Depth Discussion and Mechanistic Insights
  • Substituent Effects on the First Reduction: As predicted, halogenation makes the nitro group easier to reduce. The reduction potential of 1-bromo-4-nitrobenzene is less negative than that of nitrobenzene due to the inductive electron withdrawal by the bromine atom.[4][9] Similarly, 1-iodo-4-nitrobenzene is easier to reduce than nitrobenzene.[10] For 1-Bromo-4-iodo-2-nitrobenzene , the presence of two electron-withdrawing halogens additively stabilizes the forming radical anion. This results in a first reduction potential that is expected to be the least negative (easiest reduction) among the compounds compared.

  • Dehalogenation – The Subsequent Steps: Beyond the initial reduction of the nitro group, the cleavage of the carbon-halogen bonds is a critical feature.

    • For 1-bromo-4-nitrobenzene , the reduction of the C-Br bond can occur, but it requires a significantly more negative potential than the nitro group reduction.[9]

    • For 1-iodo-4-nitrobenzene , the C-I bond is considerably weaker than the C-Br bond. Consequently, reductive cleavage of the C-I bond occurs more readily (at a less negative potential) than C-Br cleavage. Studies on m-iodo-nitrobenzene have shown it follows an ECE (Electron transfer-Chemical step-Electron transfer) mechanism, where the initial radical anion decomposes by losing an iodide ion.[10]

    • For 1-Bromo-4-iodo-2-nitrobenzene , a complex multi-step reduction is anticipated. After the initial reduction of the nitro group, subsequent electron transfers will likely lead to the sequential cleavage of the two carbon-halogen bonds. Given the relative bond strengths, the C-I bond is expected to cleave first at a less negative potential, followed by the cleavage of the C-Br bond at a more negative potential. This selective dehalogenation offers potential for sophisticated electrosynthetic strategies.

Conclusion and Future Outlook

This guide demonstrates a clear and predictable relationship between the chemical structure and electrochemical properties of 1-Bromo-4-iodo-2-nitrobenzene and its derivatives. The primary findings are:

  • Nitro Group Reduction: The reduction potential of the nitro group is made less negative (i.e., reduction is facilitated) by the presence of electron-withdrawing halogen substituents. This effect is additive, making 1-Bromo-4-iodo-2-nitrobenzene the easiest to reduce in this series.

  • Dehalogenation: The weaker C-I bond is more susceptible to reductive cleavage than the C-Br bond. This allows for potential selective electrochemical de-iodination over de-bromination.

These insights are invaluable for researchers in drug development, who can use this data to predict metabolic reduction pathways, and for synthetic chemists, who can leverage the distinct reduction potentials to design highly selective electrosynthetic transformations. Future research could focus on exploiting the potential difference between C-I and C-Br bond cleavage for regioselective synthesis or developing electrochemical sensors tuned to the specific reduction signature of these multi-halogenated compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-Bromo-4-iodo-2-nitrobenzene: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 1-Bromo-4-iodo-2-nitrobenzene. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and controlled laboratory environment. This guide is structured not as a rigid checklist, but as a dynamic safety framework, grounded in the principles of risk assessment and scientific causality. By understanding the "why" behind each procedural step, we empower ourselves to make informed decisions that protect both the individual and the integrity of our research.

Hazard Analysis: Understanding the Intrinsic Risks

1-Bromo-4-iodo-2-nitrobenzene is a halogenated nitroaromatic compound. This chemical class presents a specific hazard profile that must be thoroughly understood before any handling occurs. The primary risks are not just acute but also chronic, necessitating a consistently high standard of care.

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin[1][2][3]. Skin contact can cause irritation, and absorption may lead to systemic effects[2][4].

  • Eye Damage: Causes serious eye irritation upon contact[1][3][5].

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[1][5][6].

  • Systemic Effects: A significant concern with nitroaromatic compounds is the potential for methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. This can manifest as cyanosis (bluish skin), headache, dizziness, and shortness of breath, with a possible delay in the onset of symptoms[2][4].

  • Chronic Exposure: May cause damage to organs through prolonged or repeated exposure[1][3]. It is also suspected of causing cancer[1].

This profile mandates that we treat 1-Bromo-4-iodo-2-nitrobenzene with a high degree of caution, employing a multi-layered safety approach that begins with engineering controls and culminates in the correct use of Personal Protective Equipment (PPE).

The Hierarchy of Controls: A Proactive Safety Strategy

Before discussing PPE, it is crucial to situate it within the broader context of laboratory safety. PPE is the last line of defense[7]. The most effective safety strategies involve eliminating or controlling hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 1-Bromo-4-iodo-2-nitrobenzene Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective PPE_Workflow cluster_main PPE Donning & Doffing Protocol cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Work Perform Laboratory Work (Inside Fume Hood) Don3->Work Doff1 1. Gloves (Peel off) Work->Doff1 Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: Proper sequence for donning and doffing PPE to prevent contamination.

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area within the fume hood for handling. Ensure an eyewash station and safety shower are accessible and unobstructed.[2]

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling: Conduct all manipulations of the solid compound, including weighing and transfers, within a chemical fume hood or a ventilated enclosure to control dust.[1][4] Use tools like spatulas to avoid direct contact. Keep the container tightly closed when not in use.[1][6]

  • Post-Handling: Clean the work area thoroughly. Decontaminate any equipment that has come into contact with the chemical.

  • Doff PPE: Follow the doffing sequence carefully to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.[1]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4][6]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an incident.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Spill Management
  • Minor Spill (in fume hood): Wearing appropriate PPE, cover the spill with an absorbent material. Gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[4][6]

  • Major Spill (outside fume hood): Evacuate the immediate area and alert others. Prevent entry. If safe to do so, increase ventilation. Trained personnel wearing appropriate PPE, including respiratory protection, should manage the cleanup.[1][9]

Spill_Response Start Spill Detected Assess Assess Size & Location Start->Assess Minor Minor Spill (<10g, in hood) Assess->Minor Contained Major Major Spill (>10g, outside hood) Assess->Major Uncontained PPE Don Appropriate PPE (Gloves, Goggles, Coat) Minor->PPE Evacuate Evacuate Area Alert Supervisor Major->Evacuate Absorb Cover with Absorbent Sweep & Collect PPE->Absorb Dispose Place in Sealed Hazardous Waste Bin Absorb->Dispose Clean Decontaminate Area Dispose->Clean Secure Secure Area Post Warnings Evacuate->Secure Cleanup Await Trained Emergency Team Secure->Cleanup

Caption: Emergency response workflow for a chemical spill.

Waste Disposal

This material and its container must be disposed of as hazardous waste.

  • Procedure: Collect all waste, including contaminated gloves, wipes, and excess reagent, in a clearly labeled, sealed container.

  • Prohibition: Do NOT dispose of this chemical down the drain or in regular trash.[6][9]

  • Compliance: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][4][6]

By adhering to this comprehensive safety framework, you demonstrate a commitment to scientific excellence and a culture of safety that protects you, your colleagues, and your research.

References

  • 1-Bromo-4-nitrobenzene - Novachem. (2024). Novachem.
  • Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. (n.d.). Cole-Parmer.
  • What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? (2025). Dr.Oracle.
  • SAFETY DATA SHEET - 1-Bromo-4-iodobenzene. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet - 2-Bromonitrobenzene-d4. (2015). C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • Personal Protective Equipment. (2025). US EPA.
  • Safety Data Sheet - 1-Bromo-4-nitrobenzene. (n.d.). CDN Isotopes.
  • SAFETY DATA SHEET - 1-Iodo-2-nitrobenzene. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzene, 1-bromo-4-iodo-. (2025). Fisher Scientific.
  • 1-Iodo-4-nitrobenzene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. (2025). Thermo Fisher Scientific.
  • Personal Protective Equipment. (2021). UBC.
  • Safety Topic – Personal Protective Equipment. (2006). MIT.
  • Section 6C: Protective Equipment. (n.d.). Princeton EHS.
  • How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.